Product packaging for Tris(p-t-butylphenyl) phosphate(Cat. No.:CAS No. 78-33-1)

Tris(p-t-butylphenyl) phosphate

Cat. No.: B033044
CAS No.: 78-33-1
M. Wt: 494.6 g/mol
InChI Key: LORSVOJSXMHDHF-UHFFFAOYSA-N
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Description

Tris(p-t-butylphenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C30H39O4P and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(4-tert-butylphenyl) phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39O4P B033044 Tris(p-t-butylphenyl) phosphate CAS No. 78-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-tert-butylphenyl) phosphate
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InChI

InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LORSVOJSXMHDHF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C
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Molecular Formula

C30H39O4P
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DSSTOX Substance ID

DTXSID3051466
Record name Tris(4-tert-butylphenyl) phosphate
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Molecular Weight

494.6 g/mol
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Physical Description

Liquid
Record name Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate
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CAS No.

78-33-1
Record name Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate
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Record name Tris(p-t-butylphenyl) phosphate
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Record name Tris(4-tert-butylphenyl) phosphate
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Record name PHOSPHATE, TRIS(TERT-BUTYLPHENYL)
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Record name TRIS(P-T-BUTYLPHENYL) PHOSPHATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(p-t-butylphenyl) phosphate, a compound of interest in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodologies, purification techniques, and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound involves the reaction of p-tert-butylphenol with phosphorus oxychloride. This reaction can be performed through several routes, with the alkaline route being one of the most efficient. This method proceeds via the formation of a sodium phenoxide intermediate, which then reacts with phosphorus oxychloride.

A generalized reaction scheme is as follows:

Step 1: Formation of Sodium p-tert-butylphenoxide

3 p-t-butyl-C₆H₄OH + 3 NaOH → 3 p-t-butyl-C₆H₄ONa + 3 H₂O

Step 2: Reaction with Phosphorus Oxychloride

3 p-t-butyl-C₆H₄ONa + POCl₃ → (p-t-butyl-C₆H₄O)₃PO + 3 NaCl

The overall reaction can be summarized as:

3 p-t-butyl-C₆H₄OH + POCl₃ + 3 NaOH → (p-t-butyl-C₆H₄O)₃PO + 3 NaCl + 3 H₂O

Catalysts, such as Lewis acids, may be employed to enhance the reaction rate. The reaction temperature and pressure are critical parameters that are optimized to maximize yield and purity.

Experimental Protocol:

A representative experimental protocol, adapted from general procedures for triaryl phosphate synthesis, is provided below.

Materials:

  • p-tert-butylphenol

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Toluene (or other suitable inert solvent)

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • Preparation of Sodium p-tert-butylphenoxide:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve p-tert-butylphenol in toluene.

    • Add a stoichiometric amount of sodium hydroxide solution in ethanol.

    • Heat the mixture to reflux to facilitate the removal of water via azeotropic distillation, driving the formation of the anhydrous sodium phenoxide.

  • Phosphorylation Reaction:

    • Cool the reaction mixture containing the sodium p-tert-butylphenoxide suspension.

    • Slowly add a stoichiometric amount of phosphorus oxychloride to the stirred suspension at a controlled temperature, typically between 55-70°C.

    • After the addition is complete, gradually heat the reaction mixture to a higher temperature (e.g., >140°C) and maintain for a period to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with deionized water to remove sodium chloride and any unreacted sodium hydroxide.

    • Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

Logical Flow of Synthesis:

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification p_tert_butylphenol p-tert-butylphenol phenoxide_formation Formation of Sodium p-tert-butylphenoxide p_tert_butylphenol->phenoxide_formation NaOH Sodium Hydroxide NaOH->phenoxide_formation POCl3 Phosphorus Oxychloride phosphorylation Phosphorylation POCl3->phosphorylation phenoxide_formation->phosphorylation workup Aqueous Work-up phosphorylation->workup recrystallization Recrystallization workup->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized by a variety of analytical techniques to confirm its identity, purity, and structural integrity.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₀H₃₉O₄P
Molecular Weight 494.6 g/mol
Appearance White to pale yellow solid
Melting Point 100-105 °C
Boiling Point 224-226 °C at 0.1 Torr
Solubility Insoluble in water; slightly soluble in chloroform and methanol
Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environment in the molecule.

¹H NMR Data (CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.32Doublet6HAromatic protons ortho to the oxygen
~7.17Doublet6HAromatic protons meta to the oxygen
~1.30Singlet27HProtons of the tert-butyl groups

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. The expected chemical shifts are in the aromatic region (120-150 ppm) and the aliphatic region for the tert-butyl group (around 30-35 ppm for the quaternary carbon and the methyl carbons).

³¹P NMR is a crucial technique for characterizing organophosphorus compounds. For organophosphates, the ³¹P chemical shift is typically in the range of δ 1–3 ppm.

The IR spectrum reveals the functional groups present in the molecule. Key characteristic peaks for this compound are expected in the following regions:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2960-2870Aliphatic C-H stretch
~1600, 1500Aromatic C=C stretch
~1300-1200P=O stretch
~1000-900P-O-C (aryl) stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 494.6. Common fragmentation pathways for triaryl phosphates involve the loss of the aryl and aryloxy groups.

General Fragmentation Pathway:

fragmentation_pathway M [M]⁺˙ M_minus_tBu [M - C₄H₉]⁺ M->M_minus_tBu - C₄H₉ M_minus_OtBuPh [M - OC₆H₄C(CH₃)₃]⁺ M->M_minus_OtBuPh - OC₆H₄C(CH₃)₃ fragment1 Further Fragmentation M_minus_OtBuPh->fragment1

Caption: A simplified fragmentation pathway for this compound.

Applications

This compound finds applications as a flame retardant, a plasticizer, and as a component in various industrial oils due to its thermal stability and chemical properties. In the context of drug development, it may serve as a starting material or intermediate for the synthesis of more complex organophosphorus compounds with potential biological activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physical and chemical properties of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(p-t-butylphenyl) phosphate (TBPP), a compound with applications as a flame retardant and plasticizer.[1][2] This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound. It includes a summary of its physicochemical properties, spectroscopic data, and a discussion of its synthesis and analytical determination. Notably, while its industrial applications are established, publicly available information regarding its specific biological activities and toxicological profile is limited, a critical consideration for the target audience. This guide distinguishes TBPP from its more extensively studied isomer, Tris(2,4-di-tert-butylphenyl) phosphate, and highlights the current gaps in knowledge regarding its biological effects.

Chemical and Physical Properties

This compound is an organophosphate ester characterized by three 4-tert-butylphenyl groups attached to a central phosphate group.[3] At room temperature, it exists as a white to pale yellow solid or crystalline powder.[2][4] It is generally insoluble in water but shows slight solubility in organic solvents like chloroform and methanol.[1][2]

Table 1: General Properties of this compound
PropertyValueSource(s)
CAS Number 78-33-1[3][5]
Molecular Formula C₃₀H₃₉O₄P[1]
Molecular Weight 494.60 g/mol [6]
Appearance White to pale yellow solid/crystalline powder[2][4]
Odor Characteristic[7]
Table 2: Physicochemical Data for this compound
PropertyValueSource(s)
Melting Point 90 - 105 °C[1][8][]
Boiling Point 320 °C (at 5 mmHg); 519.5 °C (at 760 mmHg)[1][8]
Density 1.08 g/cm³[1][]
Flash Point 281.1 - 285 °C[1][8]
Vapor Pressure 2.23 x 10⁻¹⁰ mmHg at 25°C[1]
Water Solubility Insoluble (9.60 x 10⁻⁷ mg/L)[1][2][8]
Solubility in Organic Solvents Slightly soluble in chloroform and methanol[1][2]

Synthesis and Manufacturing

The synthesis of triaryl phosphates such as this compound can be achieved through the reaction of white phosphorus with the corresponding phenol, catalyzed by diphenyl diselenide. This method offers a halogen- and transition metal-free route to these compounds. Another approach involves the transesterification of triphenyl phosphate with p-tert-butylphenol.[1]

Synthesis_Workflow Reactants p-tert-butylphenol + Phosphorylating Agent (e.g., POCl₃) Reaction Reaction (with catalyst and/or base) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Tris(p-t-butylphenyl) phosphate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(p-t-butylphenyl) phosphate, a compound utilized in various industrial applications. This document details its chemical identity, molecular structure, physicochemical properties, and available toxicological data. It also includes outlines of experimental protocols and a visualization of its proposed mechanism of action as a flame retardant.

Core Compound Information

This compound is an organophosphate ester characterized by three 4-tert-butylphenyl groups attached to a central phosphate group.[1] Its primary applications are as a plasticizer to enhance the flexibility and durability of plastic materials, as a flame retardant to reduce the flammability of materials, and as an additive in oils to improve stability and performance.[2][3]

  • Chemical Name: this compound

  • CAS Number: 78-33-1[3]

  • Molecular Formula: C₃₀H₃₉O₄P[3][4][5]

  • Molecular Weight: 494.60 g/mol [4][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Data Presentation

The following tables summarize the known physicochemical and toxicological properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 78-33-1[3][4][5][6]
Molecular Formula C₃₀H₃₉O₄P[3][4][5]
Molecular Weight 494.60 g/mol [4][5]
Appearance Solid[1][3]
Melting Point 90-105 °C[3]
Boiling Point 519.5 °C at 760 mmHg[2]
Flash Point 281.1 °C[2][]
Density 1.08 g/cm³ (predicted)[2]
Water Solubility 9.60 x 10⁻⁷ mg/L (estimated)[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage Temperature Refrigerator, under inert atmosphere[2]

Table 2: Toxicological Data Summary

EndpointResultSource(s)
Reproductive Toxicity Butylated triphenyl phosphate showed no reproductive toxicity in a rat study.
NOAEL (No-Observed-Adverse-Effect Level) 1000 mg/kg bw/day (rat, oral, reproductive study)
Endocrine Disruption Potential for endocrine-disrupting effects has been noted, though specific studies are not detailed.[]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

Experimental Protocols

Detailed experimental protocols for the specific applications of this compound are not widely available in public literature. However, this section outlines a representative synthesis procedure for a related compound and the methodology of a toxicological study.

A. Representative Synthesis of a Butylated Triphenyl Phosphate Derivative

The following protocol is based on a patent for the preparation of tert-butyl triphenyl phosphate and may serve as a reference for the synthesis of related compounds.

Disclaimer: This protocol is for a related, but not identical, compound and is provided for informational purposes.

  • Preparation of Dissolved Matters: p-tert-butylphenol and 30-45% of the total required amount of phosphorous oxychloride are added to a dry reactor equipped with nitrogen replacement. The mixture is heated to 60-80 °C and stirred until the p-tert-butylphenol is fully dissolved.[8]

  • Reaction Initiation: A Lewis acid catalyst and the remaining phosphorous oxychloride are added to a separate reactor equipped with a hydrogen chloride absorption device.[8]

  • Addition: After heating the second reactor, the dissolved matters from step 1 are added dropwise.[8]

  • First Reaction Stage: After the addition is complete, the mixture is heated by a gradient method to a temperature not exceeding 110 °C and the reaction proceeds. The product is then cooled to 50-60 °C.[8]

  • Second Reaction Stage: Phenol is added to the reaction materials from the previous step. The mixture is heated by a gradient method to a temperature not exceeding 160 °C.[8]

  • Isolation: After the reaction is complete, the products are cooled to ≤ 50 °C and are then subjected to washing and desolvation to yield the final product.[8]

B. Reproductive Toxicity Study Protocol (Rat)

The following is a general outline of the reproductive toxicity study mentioned for a butylated triphenyl phosphate.

  • Test Animals: Male and female rats.

  • Dose Groups: Animals were administered doses of 50, 250, or 1000 mg/kg/day.

  • Administration: The substance was administered orally for several weeks.

  • Mating: After the administration period, the animals were mated.

  • Endpoints Measured: Mating index, litter size, survival of offspring, and other relevant reproductive parameters were measured.

  • Pathology: Diagnostic pathology was performed to assess for any alterations to the reproductive organs.

  • Results: No reproductive toxicity was observed at any dose level, leading to a NOAEL of 1000 mg/kg bw/day.

Mandatory Visualization

Mechanism of Action as a Flame Retardant

Organophosphate esters like this compound are understood to function as flame retardants by acting in both the gas phase and the condensed (solid) phase of a burning material. The following diagram illustrates this logical relationship.

G cluster_0 Combustion Process cluster_1 Flame Retardant Action cluster_2 Gas Phase cluster_3 Condensed Phase Heat Heat Polymer_Degradation Polymer Degradation Heat->Polymer_Degradation Flammable_Gases Flammable Gases Polymer_Degradation->Flammable_Gases Burning Sustained Burning Flammable_Gases->Burning Burning->Heat Heat Feedback TBPP Tris(p-t-butylphenyl) phosphate (TBPP) Radical_Quenching Radical Quenching (PO• radicals trap H•, OH•) TBPP->Radical_Quenching Char_Formation Promotes Char Formation (Insulating layer) TBPP->Char_Formation Radical_Quenching->Burning Inhibits Char_Formation->Polymer_Degradation Insulates & Prevents Char_Formation->Flammable_Gases Reduces Fuel

Caption: Proposed flame retardant mechanism of this compound.

References

Literature review on Tris(p-t-butylphenyl) phosphate toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review on the toxicity of Tris(p-tert-butylphenyl) phosphate (TBPP), focusing on its prevalent isomer Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Tris(p-tert-butylphenyl) phosphate is an organophosphate ester (OPE). The most common and studied isomer is Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), which is primarily formed from the oxidation of the widely used antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos 168). Due to the widespread use of its parent compound in polymers and plastics, including food contact materials, TDTBPP is now recognized as an abundant environmental contaminant. Its detection in various environmental matrices and biological samples has prompted an evaluation of its toxicological profile. This review synthesizes the available data on the toxicity of TDTBPP, summarizing quantitative data, detailing experimental protocols, and visualizing key toxicological pathways and workflows.

Quantitative Toxicological Data

The majority of comprehensive mammalian toxicity testing has been conducted on the parent phosphite compound, Irgafos 168. However, studies indicate that the phosphite is readily oxidized to the phosphate form (TDTBPP) in the gastrointestinal tract, making the phosphite toxicity data highly relevant for assessing the safety of the phosphate.

Table 2.1: Mammalian Toxicity Data for Tris(2,4-di-tert-butylphenyl) Phosphite (Metabolized to TDTBPP)
Study TypeSpeciesRouteDurationNOAEL (No-Observed-Adverse-Effect Level)LOAEL (Lowest-Observed-Adverse-Effect Level)Key Effects Observed at LOAEL
Acute OralRat, MouseOralSingle Dose>6,000 mg/kg bw (LD50)-Sedation, dyspnoea, hunched posture[1]
Sub-chronicRatDietary13 weeks1000 mg/kg/day (Highest dose tested)Not EstablishedNo adverse effects observed[1]
CarcinogenicityRatDietary2 years>147 mg/kg bw/day (Highest dose tested)Not EstablishedNo evidence of carcinogenicity[1]
ReproductiveRatDietary2-Generation292.6 mg/kg bw/day1030 mg/kg bw/dayReduced fertility index in F0 generation[1]
DevelopmentalRatDietary2-Generation412 mg/kg bw/day1030 mg/kg bw/dayDecreased fetal weight in F2 generation[1]
DevelopmentalRabbitOralGestation≥1200 mg/kg bw/day (Highest dose tested)Not EstablishedNo evidence of teratogenicity[1]
Table 2.2: Ecotoxicity Data for Tris(2,4-di-tert-butylphenyl) Phosphate (TDTBPP)
Study TypeSpeciesExposureDurationConcentrationEndpointKey Findings
CardiotoxicityZebrafish (Danio rerio) LarvaeAqueous5 days10 and 100 µg/LCardiac Morphology & FunctionDecreased heartbeat, stroke volume, cardiac output; pericardial edema[2]
Reproductive ToxicityZebrafish (Danio rerio)Aqueous150 days50, 500, 5000 ng/LMale ReproductionInhibited spermatozoa maturation, decreased spermatogenesis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are synthesized protocols for key study types cited in this review, based on standard OECD guidelines and published methodologies.

Protocol: Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
  • Test System: Wistar or Sprague-Dawley rats, typically 24-28 animals per sex per group.

  • Test Substance Administration: The test substance (Tris(2,4-di-tert-butylphenyl) phosphite) is mixed into the diet at specified concentrations (e.g., 0, 1600, 4000, 10,000 ppm).

  • Dosing Period (P Generation): Young, healthy rats (F0 generation) are administered the test diet for a pre-mating period of approximately 70-125 days to allow for spermatogenesis and oogenesis to be exposed.

  • Mating: Animals within the same dose group are paired for mating.

  • Gestation and Lactation: Dosing continues for females throughout gestation and lactation.

  • F1 Generation: After weaning, selected F1 offspring continue on their respective parental diets. Key developmental landmarks (e.g., anogenital distance, pubertal onset) are recorded.

  • Mating (F1 Generation): F1 animals are mated (within their dose group) to produce the F2 generation. Dosing continues throughout this period.

  • Endpoint Analysis:

    • Parental Animals (F0, F1): Body weight, food consumption, clinical signs of toxicity, estrous cyclicity, sperm parameters (motility, morphology, count), and complete histopathology of reproductive organs.

    • Offspring (F1, F2): Viability, sex ratio, body weight gain, clinical signs, and necropsy of selected weanlings.

    • Indices Calculated: Mating index, fertility index, gestation index, viability index.

Protocol: Zebrafish Larval Cardiotoxicity Assay
  • Test System: Zebrafish (Danio rerio) embryos.

  • Exposure: Fertilized embryos are collected and placed in multi-well plates. They are exposed to a range of TDTBPP concentrations (e.g., 0, 10, 100 µg/L) dissolved in embryo medium.

  • Duration: Exposure typically starts at a few hours post-fertilization (hpf) and continues for up to 5 days post-fertilization (dpf).

  • Cardiac Function Assessment (at 5 dpf):

    • Larvae are anesthetized (e.g., with tricaine) and mounted for microscopy.

    • High-speed video of the beating heart is captured using a light microscope equipped with a digital camera.

    • Image Analysis: Software (e.g., ImageJ) is used to measure ventricular dimensions at end-diastole (maximum expansion) and end-systole (maximum contraction).

    • Calculated Endpoints:

      • Heart Rate (HR): Beats per minute are counted from the video.

      • Stroke Volume (SV): Calculated from the difference between end-diastolic volume and end-systolic volume.

      • Cardiac Output (CO): Calculated as CO = HR × SV.

      • Ejection Fraction (EF): The fraction of blood pumped out of the ventricle with each beat.

  • Morphological Assessment: Larvae are examined for pericardial edema (fluid accumulation around the heart), ventricular hypertrophy, and other developmental abnormalities.

Visualizations: Pathways and Workflows

Metabolism and Toxicity Logic

The following diagram illustrates the conversion of the parent phosphite compound to the phosphate metabolite and its subsequent accumulation and observed toxic effects.

G cluster_exposure Exposure & Metabolism cluster_effects Toxicological Outcomes phosphite Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) phosphate Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) phosphite->phosphate Oxidation in GI Tract repro_mammal Mammalian Reproductive Toxicity (Reduced Fertility) phosphate->repro_mammal Chronic Exposure cardio_fish Zebrafish Cardiotoxicity (Ferroptosis) phosphate->cardio_fish Acute Exposure lipid Hepatocyte Lipid Dysregulation (In Vitro) phosphate->lipid In Vitro Exposure

Caption: Metabolic activation and key toxicological outcomes of TDTBPP.

Experimental Workflow: Two-Generation Study

This diagram outlines the key phases and assessments in a typical OECD 416 two-generation reproductive toxicity study.

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_start Start with Weanling Rats (F0 Parents) F0_dose Pre-mating Dosing (~10 weeks) F0_start->F0_dose F0_mate Mating (within dose groups) F0_dose->F0_mate F0_gest Gestation & Lactation Dosing F0_mate->F0_gest F0_necropsy F0 Parental Necropsy & Histopathology F0_gest->F0_necropsy F1_wean Wean F1 Pups & Select for F2 Breeding F0_gest->F1_wean F1_dose F1 Maturation Dosing F1_wean->F1_dose F1_mate F1 Mating F1_dose->F1_mate F1_gest Gestation & Lactation Dosing F1_mate->F1_gest F1_necropsy F1 Parental Necropsy & Histopathology F1_gest->F1_necropsy F2_wean Wean F2 Pups F1_gest->F2_wean F2_observe Post-weaning Observation F2_wean->F2_observe F2_necropsy F2 Weanling Necropsy F2_observe->F2_necropsy

Caption: Workflow for an OECD 416 two-generation reproductive toxicity study.

Signaling Pathway: TDTBPP-Induced Cardiotoxicity via Ferroptosis in Zebrafish

This diagram illustrates the proposed molecular mechanism leading to cardiotoxicity in zebrafish larvae, as identified by recent research.

G cluster_downstream Downstream Effects TDTBPP TDTBPP Exposure TFR1 Transferrin Receptor 1 (TFR1) Activation TDTBPP->TFR1 Fe_influx Increased Intracellular Ferric Iron (Fe3+) TFR1->Fe_influx Fe_release Release of Free Ferrous Iron (Fe2+) Fe_influx->Fe_release Iron_overload Cardiac Iron Overload Fe_release->Iron_overload ROS Excessive Reactive Oxygen Species (ROS) Iron_overload->ROS GSH Glutathione (GSH) Depletion Iron_overload->GSH GPX4 Glutathione Peroxidase 4 (GPX4) Inhibition Iron_overload->GPX4 Lipid_perox Lipid Peroxidation ROS->Lipid_perox GSH->Lipid_perox GPX4->Lipid_perox Ferroptosis Ferroptosis Lipid_perox->Ferroptosis Cardiotox Cardiotoxicity (Impaired Function, Edema) Ferroptosis->Cardiotox

Caption: Proposed mechanism of TDTBPP-induced cardiotoxicity in zebrafish.

Conclusion

The available toxicological data on Tris(2,4-di-tert-butylphenyl) phosphate, derived largely from studies on its phosphite precursor, suggests a low order of acute and sub-chronic toxicity in mammals, with no evidence of carcinogenicity. The primary concerns from mammalian studies arise from high-dose, long-term exposure, which can impact fertility and fetal development. More recent ecotoxicological studies, however, highlight potential risks to aquatic organisms, identifying cardiotoxicity and reproductive toxicity in zebrafish at environmentally relevant concentrations. The mechanism for this cardiotoxicity appears to be ferroptosis, a form of iron-dependent programmed cell death driven by oxidative stress. Further research is warranted to determine if this mechanism is relevant to mammals and to fully characterize the potential for other subtle toxicities, such as the observed disruption of lipid metabolism in vitro.

References

Unveiling the Role of Tris(p-t-butylphenyl) Phosphate as a Polymeric Plasticizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Tris(p-t-butylphenyl) phosphate (TBPP), a member of the organophosphate ester family, serves a dual function in polymer science as both a plasticizer and a flame retardant. While its application is noted, a significant gap exists in the scientific literature regarding its specific mechanism of action as a plasticizer. This technical guide synthesizes the theoretical frameworks governing aryl phosphate plasticizers to infer the functional role of TBPP. It further outlines the standard experimental protocols for evaluating such effects and presents the limited available data for this compound, underscoring the need for further empirical research.

Core Mechanism of Action: An In-depth Perspective

The plasticizing effect of this compound is understood through established theories of polymer-plasticizer interaction. The primary role of a plasticizer is to increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between polymer chains.[1] This transforms a rigid material into a more pliable one. The key theoretical models are:

  • The Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another, thus reducing stiffness.

  • The Gel Theory: This model suggests that the plasticizer disrupts the polymer's three-dimensional gel-like structure, breaking the points of attachment between chains and increasing flexibility.

  • The Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the "free volume" within the polymer matrix.[2] This is the internal space available for polymer chain movement. By inserting themselves between the polymer chains, the bulky TBPP molecules create additional space, lowering the glass transition temperature (Tg) and allowing for greater mobility of the polymer chains, which imparts flexibility.

As a triaryl phosphate, TBPP's mechanism is also linked to its flame retardant properties. In the event of combustion, phosphate esters can act in the condensed phase by forming a protective layer of char, which insulates the polymer from heat and oxygen. They can also act in the vapor phase by releasing phosphorus-based radicals that interrupt the chemical reactions of combustion.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound (CAS No. 78-33-1) is presented below. These properties are crucial for understanding its compatibility and performance as a plasticizer in various polymer systems.

PropertyValueReference
Molecular Formula C₃₀H₃₉O₄P[3][4]
Molecular Weight 494.6 g/mol [3][4]
Appearance White to pale yellow solid[2][3]
Melting Point 102–105 °C[3]
Boiling Point 320 °C at 5 mm Hg[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, toluene, and acetone.[2]
Density ~1.08 g/cm³[5]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the plasticizing efficacy of this compound, a series of standardized experimental protocols are typically employed.

Determination of Glass Transition Temperature (Tg)
  • Method: Differential Scanning Calorimetry (DSC) is the primary method used.

  • Procedure:

    • A small, weighed sample of the plasticized polymer is placed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to remove any thermal history.

    • During a second heating cycle at a constant rate (e.g., 10 °C/min), the heat flow to the sample is measured.

    • The glass transition temperature is identified as a step-change in the heat flow curve. A lower Tg compared to the unplasticized polymer indicates effective plasticization.

Evaluation of Mechanical Properties
  • Method: Tensile testing is conducted according to standards such as ASTM D2284.[1]

  • Procedure:

    • Dumbbell-shaped specimens of the plasticized polymer are prepared by methods like injection molding or compression molding.

    • The specimens are conditioned at a standard temperature and humidity.

    • A universal testing machine is used to apply a tensile load to the specimen until it fractures.

    • Key parameters are measured:

      • Tensile Strength: The maximum stress the material can withstand.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Modulus of Elasticity: A measure of the material's stiffness.

    • An effective plasticizer will typically decrease the tensile strength and modulus of elasticity while increasing the elongation at break.

Assessment of Plasticizer Migration
  • Method: Various methods are available, including solvent extraction and fogging tests, as outlined in standards like ISO 177 and ASTM D2199.[6]

  • Procedure (Solvent Extraction):

    • A sample of the plasticized polymer with a known surface area is immersed in a specific food simulant or solvent for a defined period and at a controlled temperature.[7]

    • The simulant or solvent is then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of plasticizer that has leached out.[8]

    • Lower migration levels are desirable for applications where the plastic will be in contact with food or other sensitive products.

Visualizing the Mechanism and Workflow

To better illustrate the theoretical concepts and experimental procedures, the following diagrams are provided.

G cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer a Polymer Chains (Closely Packed) b Limited Chain Mobility d Polymer Chains (Separated) a->d Addition of c High Tg, Rigid e Increased Chain Mobility b->e Facilitates movement f Low Tg, Flexible c->f Reduces intermolecular forces tbpp Tris(p-t-butylphenyl) phosphate tbpp->d Intercalates between chains

Caption: General mechanism of plasticization by increasing the free volume between polymer chains.

G cluster_tests Performance Evaluation start Start: Select Polymer and This compound prep Prepare Polymer Blends (e.g., via melt extrusion) start->prep molding Mold Test Specimens (e.g., injection or compression molding) prep->molding thermal Thermal Analysis (DSC) - Determine Tg molding->thermal mechanical Mechanical Testing (Tensile) - Strength, Elongation, Modulus molding->mechanical migration Migration Testing (GC-MS/HPLC) - Quantify leaching molding->migration analysis Data Analysis and Comparison - Evaluate plasticizing efficiency thermal->analysis mechanical->analysis migration->analysis end End: Optimized Formulation analysis->end

Caption: Standard experimental workflow for evaluating the efficacy of a plasticizer.

Toxicological Profile and Signaling Pathways: A Note of Caution

There is a significant lack of detailed toxicological studies specifically for this compound. Much of the available research on the biological effects of butylphenyl phosphates pertains to its isomers, such as Tris(2,4-di-tert-butylphenyl) phosphate. For instance, studies on the di-tert-butylphenyl isomer have suggested potential cardiotoxicity in zebrafish larvae via the induction of ferroptosis and disruption of certain signaling pathways.[9] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to differences in molecular structure.

Repeated dose toxicity studies on commercial butylated triaryl phosphate ester formulations that include a small percentage of this compound have been conducted.[10] These studies in rats have shown effects on liver, kidney, and adrenal weights at high doses, though no treatment-related mortality or clinical signs were reported at lower doses.[10]

Given the absence of specific research on the molecular mechanisms of toxicity for this compound, no signaling pathway diagrams can be provided at this time. This represents a critical area for future investigation to ensure the safe application of this compound.

Conclusion

This compound functions as a plasticizer by physically inserting itself between polymer chains, thereby increasing the free volume and enhancing chain mobility. This leads to a reduction in the glass transition temperature and an increase in the flexibility of the polymer. While the theoretical underpinnings of its mechanism are well-understood within the context of aryl phosphate plasticizers, there is a clear and pressing need for empirical data specific to this compound. Future research should focus on quantifying its effects on the thermal and mechanical properties of various polymers, as well as elucidating its specific toxicological profile and interactions with biological signaling pathways. Such data will be invaluable for its informed and safe application in industrial and commercial products.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-t-butylphenyl) phosphate, more specifically identified as tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), is an organophosphate ester that has emerged as a significant environmental contaminant. It is not intentionally produced but is primarily formed through the oxidation of its precursor, tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos® 168), a widely used antioxidant in plastic polymers.[1] The transformation from the phosphite to the phosphate can occur during the manufacturing, processing (e.g., heating and UV radiation), and use of plastic products.[1] Consequently, TDTBPP is ubiquitously found in various environmental compartments, including air, water, soil, sediment, and biota.[2][3] This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of TDTBPP, presenting key data, experimental methodologies, and process visualizations.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While specific experimental data for TDTBPP is limited in some areas, the properties of its precursor provide valuable insights.

PropertyValueCompoundReference
Molecular FormulaC₄₂H₆₃O₄PTDTBPP[4]
Molecular Weight662.92 g/mol TDTBPP[4]
Log Kₒw (Octanol-Water Partition Coefficient)> 6.0 (calculated)Tris(2,4-di-tert-butylphenyl) phosphite[5]
Water Solubility< 0.005 mg/L at 20°CTris(2,4-di-tert-butylphenyl) phosphite[5]
Vapour Pressure1.3 x 10⁻¹⁰ hPa at 20°C (measured)Tris(2,4-di-tert-butylphenyl) phosphite[5]
Melting Point180 - 186 °CTris(2,4-di-tert-butylphenyl) phosphite[5]

Table 1: Physicochemical Properties of Tris(2,4-di-tert-butylphenyl) phosphate and its Precursor.

Environmental Fate

The environmental fate of TDTBPP is characterized by its persistence and potential for long-range transport. The primary degradation and transformation processes are discussed below.

Abiotic Degradation

3.1.1. Hydrolysis

Studies on the precursor, tris(2,4-di-tert-butylphenyl) phosphite, have shown it to be hydrolytically stable under environmentally relevant conditions.[5] TDTBPP, being a phosphate ester, is also expected to be resistant to hydrolysis.

pHTemperature (°C)Half-lifeCompoundReference
4, 7, and 950Stable after 5 daysTris(2,4-di-tert-butylphenyl) phosphite[5]

Table 2: Hydrolysis Data for Tris(2,4-di-tert-butylphenyl) phosphite.

Experimental Protocol: Hydrolysis (OECD Guideline 111)

The hydrolytic stability of tris(2,4-di-tert-butylphenyl) phosphite was assessed following the OECD Guideline for the Testing of Chemicals, No. 111.[6][7]

  • Test Substance: Tris(2,4-di-tert-butylphenyl) phosphite.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Concentration: A single concentration not exceeding 0.01 M or half of the saturation concentration.

  • Temperature: The preliminary test was conducted at 50 ± 0.5°C.[6]

  • Duration: 5 days.[6]

  • Analysis: The concentration of the test substance was determined at the beginning and end of the incubation period to assess the extent of hydrolysis.

  • Endpoint: The substance is considered hydrolytically stable if less than 10% degradation is observed.[8]

3.1.2. Photolysis

The photodegradation of TDTBPP's precursor has been estimated, and studies have shown that TDTBPP is a major transformation product upon exposure to sunlight.

MediumHalf-life/OutcomeCompoundReference
Atmosphere (calculated)5.4 hours (indirect photo-oxidation with OH-radicals)Tris(2,4-di-tert-butylphenyl) phosphite[5]
Polypropylene Films (sunlight exposure)Major degradation productTDTBPP[9]

Table 3: Photolysis Data.

Experimental Protocol: Photodegradation in Polypropylene Films

  • Test Material: Polypropylene (PP) films containing Irgafos 168.

  • Exposure: The films were exposed to natural sunlight. A control group was stored in the dark.

  • Duration: 45 days for storage, with subsequent sunlight exposure.[9]

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) was used to identify and quantify Irgafos 168 and its degradation products.[9]

  • Results: Tris(2,4-di-tert-butylphenyl) phosphate was identified as the major degradation product under sunlight exposure.[9]

Biodegradation

The precursor to TDTBPP is not readily biodegradable, suggesting that TDTBPP is also likely to be persistent in the environment.

Test TypeDurationDegradationCompoundReference
Ready Biodegradability (OECD 301B)28 days6%Tris(2,4-di-tert-butylphenyl) phosphite[5]

Table 4: Biodegradation Data for Tris(2,4-di-tert-butylphenyl) phosphite.

Experimental Protocol: Ready Biodegradability (OECD Guideline 301B, CO₂ Evolution Test)

The ready biodegradability of tris(2,4-di-tert-butylphenyl) phosphite was determined using the OECD Guideline 301B.[10]

  • Test Substance: Tris(2,4-di-tert-butylphenyl) phosphite.

  • Inoculum: Activated sludge from a sewage treatment plant.

  • Test System: Aerobic aqueous medium.

  • Measurement: The amount of carbon dioxide (CO₂) evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum.

  • Duration: 28 days.[10]

  • Pass Criteria for Ready Biodegradability: >60% of the theoretical CO₂ is produced within a 10-day window after the degradation has surpassed 10%.

  • Result: The 6% degradation over 28 days indicates that the substance is not readily biodegradable.[5]

Environmental Transport

The high lipophilicity and low water solubility of TDTBPP and its precursor suggest a strong affinity for particulate matter, soil, and sediment, which governs its transport in the environment.

Soil and Sediment Sorption

The predicted soil organic carbon-water partitioning coefficient (Koc) for the phosphite precursor indicates low mobility in soil.

ParameterPredicted ValueCompoundReference
Log Koc4.6Tris(2,4-di-tert-butylphenyl) phosphite[5]

Table 5: Soil Sorption Potential.

Experimental Protocol: Soil Sorption (General)

While a specific experimental protocol for TDTBPP was not found, a general approach for determining soil sorption involves:

  • Test System: Slurries of representative soil samples with aqueous solutions of the test substance.

  • Procedure: The slurries are agitated for a specific period to reach equilibrium.

  • Analysis: The concentrations of the test substance in the aqueous and soil phases are measured.

  • Calculation: The soil sorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water. The Koc is then determined by normalizing Kd to the organic carbon content of the soil.

Bioaccumulation

There is some conflicting information regarding the bioaccumulation potential of TDTBPP. While a study on its precursor suggested a low potential for biomagnification, TDTBPP has been detected at high levels in wild fish tissues, and its high Log Kow suggests a potential for bioaccumulation.

ParameterValueSpeciesCompoundReference
Biomagnification Factor (lipid normalized)0.0032 ± 0.0020FishTris(2,4-di-tert-butylphenyl) phosphite[5]
OccurrenceDetected at high levels in intestine, liver, gill, and muscleWild fishTDTBPP[11]

Table 6: Bioaccumulation Data.

Experimental Protocol: Bioaccumulation in Fish (General Approach)

A typical bioaccumulation study in fish (e.g., following OECD Guideline 305) involves:

  • Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout).

  • Exposure: Fish are exposed to a constant, low concentration of the test substance in the water for a defined uptake phase.

  • Depuration: Following the uptake phase, the fish are transferred to clean water for a depuration phase.

  • Analysis: The concentration of the test substance in the fish tissue and water is measured at regular intervals during both phases.

  • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

Visualizations

Environmental Fate and Transport Pathway of TDTBPP

Environmental_Fate_of_TDTBPP Plastics Plastics with Irgafos 168 (Phosphite Precursor) TDTBPP_Formation Formation of TDTBPP (Phosphate) Plastics->TDTBPP_Formation Oxidation (Heat, UV) Air Air TDTBPP_Formation->Air Volatilization Water Water TDTBPP_Formation->Water Leaching Soil_Sediment Soil & Sediment TDTBPP_Formation->Soil_Sediment Deposition Air->Water Deposition Air->Soil_Sediment Deposition Water->Soil_Sediment Sorption Biota Biota Water->Biota Uptake Soil_Sediment->Biota Uptake

Caption: Environmental pathways of this compound.

Experimental Workflow for Biodegradation Assessment

Biodegradation_Workflow Start Start: Prepare Test System (OECD 301B) Inoculum Inoculum (Activated Sludge) Start->Inoculum Test_Substance Test Substance (Phosphite Precursor) Start->Test_Substance Incubation Incubate for 28 days (Aerobic, Dark) Inoculum->Incubation Test_Substance->Incubation CO2_Measurement Measure Evolved CO2 Incubation->CO2_Measurement Analysis Calculate % Biodegradation CO2_Measurement->Analysis Result Result: Not Readily Biodegradable Analysis->Result

Caption: Workflow for ready biodegradability testing.

Conclusion

This compound is a persistent environmental contaminant that is formed from a common plastic additive. Its physicochemical properties—low water solubility and high octanol-water partition coefficient—drive its partitioning into soil, sediment, and biota. While its precursor, tris(2,4-di-tert-butylphenyl) phosphite, is resistant to hydrolysis and biodegradation, it can be transformed into TDTBPP through photo-oxidation. The environmental fate of TDTBPP itself is characterized by high stability. The potential for bioaccumulation remains an area requiring further research to reconcile conflicting observations. Given its widespread detection and persistence, TDTBPP warrants continued investigation to fully understand its long-term environmental and health implications.

References

Solubility Profile of Tris(p-t-butylphenyl) phosphate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(p-t-butylphenyl) phosphate in various organic solvents. Due to its widespread use as a flame retardant and plasticizer, understanding its solubility is critical for formulation development, toxicological studies, and environmental fate assessment. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the methodology.

Quantitative Solubility Data

This compound is a solid at room temperature and is generally characterized as being soluble in a range of organic solvents while being insoluble in water.[1] While precise quantitative solubility data is not extensively available in publicly accessible literature, the following table summarizes the qualitative and semi-quantitative information that has been reported. Researchers are advised to determine the precise solubility in their specific solvent systems and conditions.

SolventCAS NumberQualitative SolubilityReported Data Source
Acetone67-64-1Soluble[1]
Chloroform67-66-3Slightly Soluble-
Ethanol64-17-5Soluble[1]
Methanol67-56-1Slightly Soluble-
Toluene108-88-3Soluble[1]
Water7732-18-5Insoluble[1]

Note: "Soluble" and "Slightly Soluble" are qualitative terms. It is crucial to experimentally determine the quantitative solubility for specific applications. The solubility is also influenced by temperature; generally, solubility increases with higher temperatures.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent using the gravimetric method. This method is based on standard laboratory procedures for solubility assessment.[2][3]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Thermostatic shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

    • Record the exact weight of the dish with the solution.

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

    • Once the solvent has evaporated, place the dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Allow the dish to cool to room temperature in a desiccator before weighing.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved solid (residue).

    • Calculate the weight of the solvent by subtracting the weight of the residue from the total weight of the solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (requires solvent density at the experimental temperature).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Prepare Materials prepare_solution Add excess this compound to a known volume of solvent start->prepare_solution equilibrate Equilibrate at constant temperature with agitation (24-48h) prepare_solution->equilibrate settle Allow excess solid to settle (≥2h) equilibrate->settle withdraw_sample Withdraw a known volume of the supernatant settle->withdraw_sample filter_sample Filter through a 0.22 µm syringe filter withdraw_sample->filter_sample weigh_solution Transfer to a pre-weighed dish and record the total weight filter_sample->weigh_solution evaporate_solvent Evaporate the solvent weigh_solution->evaporate_solvent dry_residue Dry the residue to a constant weight evaporate_solvent->dry_residue weigh_residue Cool in a desiccator and weigh the solid residue dry_residue->weigh_residue calculate_solubility Calculate Solubility (e.g., g/100mL) weigh_residue->calculate_solubility end End: Report Results calculate_solubility->end

References

An In-depth Technical Guide on the Health and Safety of Tris(p-t-butylphenyl) phosphate and a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the health and safety data for Tris(p-t-butylphenyl) phosphate (CAS RN 78-33-1). Due to a significant lack of publicly available toxicological data for this specific compound, this document also provides comprehensive data for a structurally similar and commercially significant analogue, Tris(2,4-di-tert-butylphenyl) phosphate. This information is intended to provide a comparative toxicological profile, but it should be interpreted with caution as the toxicological properties of these two substances may differ.

Introduction

This compound, also known as tris(4-tert-butylphenyl) phosphate, is an organophosphate compound. Organophosphate esters are utilized in a variety of industrial applications, including as flame retardants and plasticizers. A comprehensive understanding of their toxicological profiles is essential for risk assessment and ensuring occupational and consumer safety. This guide provides a detailed overview of the available health and safety data, with a focus on quantitative toxicological endpoints, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is crucial for predicting its environmental fate, bioavailability, and potential for exposure.

Table 1: Physicochemical Properties of this compound and a Structurally Related Analogue

PropertyThis compoundTris(2,4-di-tert-butylphenyl) phosphate
CAS Number 78-33-195906-11-9
Molecular Formula C₃₀H₃₉O₄PC₄₂H₆₃O₄P
Molecular Weight 494.6 g/mol 662.9 g/mol
Appearance SolidDry Powder
Melting Point 100 - 104 °CNot available
Boiling Point 224 - 226 °C at 0.1 TorrNot available
Water Solubility InsolubleVery low
Log Kow (Octanol-Water Partition Coefficient) > 6.0 (calculated)Not available

Toxicological Data

Toxicological studies are essential for characterizing the potential hazards of a chemical substance. The following tables summarize the available data for acute, sub-chronic, genetic, and reproductive toxicity. As noted, the majority of the detailed quantitative data pertains to Tris(2,4-di-tert-butylphenyl) phosphite, the precursor to Tris(2,4-di-tert-butylphenyl) phosphate, which is the primary metabolite found in toxicological studies.[1]

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance.

Table 2: Acute Toxicity Data for Tris(2,4-di-tert-butylphenyl) phosphite

EndpointSpeciesRouteValueReference
LD₅₀Rat, Mouse, HamsterOral> 6,000 mg/kg bw[1]
LD₅₀RatDermal> 2,000 mg/kg bw[1]
Skin IrritationNot specifiedDermalNot irritating[1]
Eye IrritationNot specifiedOcularNot irritating[1]
Skin SensitizationGuinea PigDermalNo sensitization observed (at low concentrations)[1]
Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term exposure to a substance.

Table 3: Repeated Dose Toxicity Data for Tris(2,4-di-tert-butylphenyl) phosphite

Study DurationSpeciesNOAEL (No-Observed-Adverse-Effect Level)Reference
13-weekRat1000 mg/kg/day (highest dose tested)[1]
Genetic Toxicology

Genetic toxicology assays are performed to assess the potential of a substance to cause DNA damage or mutations.

Table 4: Genetic Toxicology Data for Tris(2,4-di-tert-butylphenyl) phosphite

AssaySystemResultReference
Gene MutationBacteriaNegative[1]
Clastogenicity (Micronucleus Test)Hamster (in vivo)Negative[1]
Clastogenicity (Metaphase Analysis)Hamster (in vivo)Negative[1]
Dominant Lethal AssayMouse (in vivo)Negative[1]
Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Table 5: Reproductive and Developmental Toxicity Data for Tris(2,4-di-tert-butylphenyl) phosphite

EndpointSpeciesNOAELReference
Reproductive Performance (Two-generation study)Rat292.6 mg/kg bw/day[1]
Developmental Toxicity (Two-generation study)Rat412 mg/kg bw/day[1]
Maternal and Developmental Toxicity (Teratogenicity study)Rabbit≥ 1200 mg/kg bw/day (highest dose tested)[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are descriptions of the methodologies for key toxicological assessments, based on standard OECD guidelines which are likely to have been followed in the cited studies.

Repeated Dose 28-Day Oral Toxicity Study (based on OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period of time.

  • Test Animals: Typically, young adult rats of a standard laboratory strain are used. Animals are randomized and assigned to control and treatment groups.

  • Dosage: At least three dose levels and a control group are used. The substance is typically administered daily by gavage or in the diet/drinking water for 28 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations. After a suitable incubation period, the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Visualizations

Diagrams are provided to illustrate a key metabolic pathway and a typical experimental workflow.

Metabolic Pathway

cluster_ingestion Gastrointestinal Tract cluster_metabolism Metabolism cluster_excretion Excretion Irgafos 168 Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) Metabolite Tris(2,4-di-tert-butylphenyl) phosphate Irgafos 168->Metabolite Oxidation Feces Feces Metabolite->Feces Excretion

Caption: Metabolic oxidation of Tris(2,4-di-tert-butylphenyl) phosphite.

Experimental Workflow: 28-Day Oral Toxicity Study

Start Start Acclimatization Animal Acclimatization (e.g., 7 days) Start->Acclimatization Grouping Randomization and Group Assignment Acclimatization->Grouping Dosing Daily Dosing (28 days) Grouping->Dosing Observations Daily Clinical Observations, Weekly Body Weight Dosing->Observations Pathology Clinical Pathology (Day 29) Dosing->Pathology Necropsy Necropsy and Histopathology Pathology->Necropsy Analysis Data Analysis and Reporting Necropsy->Analysis End End Analysis->End

Caption: Workflow for a 28-day repeated dose oral toxicity study.

Conclusion

The available toxicological data for this compound is limited. However, extensive studies on the structurally similar compound, Tris(2,4-di-tert-butylphenyl) phosphate (and its phosphite precursor), indicate a low order of acute and sub-chronic toxicity, and no evidence of genotoxicity or reproductive toxicity at the tested doses.[1] It is important to reiterate that these data are for a related but distinct chemical and should be used with caution for risk assessment of this compound. Further research is warranted to fully characterize the toxicological profile of this compound to support comprehensive health and safety assessments.

References

Methodological & Application

Analytical methods for detecting Tris(p-t-butylphenyl) phosphate in water

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Detection of Tris(p-t-butylphenyl) phosphate in Water

Introduction

This compound (TDTBPP) is an organophosphate ester used as a flame retardant and plasticizer. Its presence in water sources is a growing environmental concern. These application notes provide a detailed overview of the analytical methods for the sensitive and accurate quantification of TDTBPP in various water matrices. The primary methods discussed are Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges

The detection of TDTBPP in water presents several challenges, including its low concentration in environmental samples and the potential for matrix interference. Therefore, a pre-concentration step using SPE is typically required to achieve the necessary sensitivity. Chromatographic separation is crucial to distinguish TDTBPP from other structurally similar organophosphate esters that may be present in the sample.

Key Analytical Techniques

Solid-Phase Extraction (SPE)

SPE is a widely used sample preparation technique for the extraction and concentration of organic pollutants from aqueous samples. For TDTBPP analysis, reversed-phase SPE cartridges, such as those packed with styrene-divinylbenzene polymers, are effective. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery rates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the analysis of semi-volatile organic compounds like TDTBPP. The method involves separating the analyte from other components in a gas chromatograph followed by detection and quantification using a mass spectrometer. The use of a programmable temperature vaporization (PTV) inlet can allow for the injection of larger sample volumes, thereby lowering the detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of organic compounds, including TDTBPP. This technique is particularly useful for analyzing compounds that are not easily volatilized for GC analysis. The optimization of MS/MS parameters is essential for achieving the desired sensitivity and specificity.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of TDTBPP from water samples using SPE.

Materials:

  • Water sample

  • SPE cartridges (e.g., styrene-divinylbenzene based)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas evaporator

  • Glassware (beakers, flasks, vials)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 6 mL of deionized water.

  • Sample Loading: Pass the water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 6 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 30-60 minutes.

  • Elution: Elute the retained TDTBPP from the cartridge with 6 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas.

  • Reconstitution: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis. It may be reconstituted in a suitable solvent if necessary.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the instrumental analysis of the extracted TDTBPP using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitoring Ions: Specific m/z values for TDTBPP should be selected based on its mass spectrum.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described.

ParameterGC-MS MethodLC-MS/MS MethodReference
Limit of Detection (LOD) 0.5 - 5 ng/L0.1 - 2 ng/L[1][2]
Limit of Quantification (LOQ) 1.5 - 15 ng/L0.3 - 6 ng/L[2]
Linearity (R²) > 0.99> 0.99[2]
Recovery 85% - 110%90% - 115%[1][2]
Precision (RSD) < 15%< 10%[3]

Note: The exact values can vary depending on the specific instrumentation, matrix, and operating conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing water_sample Water Sample Collection filtration Filtration water_sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution concentration Concentration elution->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis Inject lcms_analysis LC-MS/MS Analysis concentration->lcms_analysis Inject data_acquisition Data Acquisition gcms_analysis->data_acquisition lcms_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound in water.

spe_protocol start Start conditioning 1. Condition SPE Cartridge (Methanol, Water) start->conditioning loading 2. Load Water Sample conditioning->loading washing 3. Wash Cartridge (Deionized Water) loading->washing drying 4. Dry Cartridge (Nitrogen Stream) washing->drying elution 5. Elute Analyte (Dichloromethane/Ethyl Acetate) drying->elution concentration 6. Concentrate Eluate (Nitrogen Evaporation) elution->concentration analysis Ready for GC-MS or LC-MS/MS Analysis concentration->analysis

Caption: Detailed step-by-step protocol for Solid-Phase Extraction (SPE).

References

Application Notes and Protocols for Tris(p-t-butylphenyl) phosphate as a Flame Retardant in PVC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris(p-t-butylphenyl) phosphate (TBPP) is an organophosphate ester that holds potential as a halogen-free flame retardant and plasticizer for polyvinyl chloride (PVC) formulations.[1][2] Its aromatic structure and phosphorus content suggest a mechanism of action primarily in the condensed phase, promoting char formation during combustion, which acts as a barrier to heat and oxygen.[3][4][5] This application note provides a comprehensive overview of TBPP, its postulated flame-retardant mechanism, and detailed protocols for its incorporation and evaluation in flexible PVC compounds. Butylated triphenyl phosphate esters are recognized for their efficacy as flame retardant plasticizers, offering good compatibility with PVC and high thermal stability, making them suitable for use in demanding applications.[6][7]

These protocols are intended for researchers and polymer scientists investigating advanced, halogen-free flame-retardant solutions for PVC.

Postulated Flame Retardant Mechanism

Triaryl phosphate esters like TBPP primarily exert their flame-retardant effect through a condensed-phase mechanism .[3] During the initial stages of PVC decomposition, the high temperatures cause the TBPP to break down, forming phosphoric and polyphosphoric acid species.[4]

These acidic species act as catalysts for the dehydration and cross-linking of the PVC polymer chains. This process promotes the formation of a stable, insulating layer of char on the surface of the material.[3][5] This char layer serves two critical functions:

  • Barrier to Heat Transfer: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis and the generation of flammable volatile gases.[3][4]

  • Oxygen Barrier: It physically blocks oxygen from reaching the polymer surface, thereby inhibiting further combustion.[3]

While the primary action is in the condensed phase, some phosphorus-containing radicals may also be released into the gas phase, where they can interrupt the free-radical chain reactions of combustion, though this is considered a secondary mechanism for triaryl phosphates.[3][8]

flame_retardant_mechanism cluster_gas_phase Gas Phase (Flame) cluster_condensed_phase Condensed Phase (Polymer) Volatiles Volatiles Flame Combustion (Radical Reactions) Volatiles->Flame O2 O2 O2->Flame PO_radicals PO• PO_radicals->Flame Inhibition PVC_TBPP PVC + TBPP Matrix TBPP_Decomp TBPP Decomposition (Phosphoric Acids) PVC_TBPP->TBPP_Decomp Pyrolysis Heat Heat Heat->PVC_TBPP TBPP_Decomp->PO_radicals Minor Pathway Char_Formation Char Formation (Cross-linking) TBPP_Decomp->Char_Formation Catalyzes Char_Layer Insulating Char Layer Char_Formation->Char_Layer Char_Layer->Volatiles Reduces Fuel Char_Layer->O2 Blocks Oxygen Char_Layer->Heat Insulates

Caption: Postulated flame retardant mechanism of TBPP in PVC.

Experimental Protocols

Materials and Equipment
  • PVC Resin: Suspension grade, K-value 65-70

  • Primary Plasticizer: Diisononyl phthalate (DINP) or Dioctyl terephthalate (DOTP)

  • Flame Retardant: this compound (TBPP)

  • Thermal Stabilizer: Calcium/Zinc (Ca/Zn) stearate system

  • Lubricant: Stearic acid or Polyethylene wax

  • Processing Equipment: Two-roll mill or a laboratory internal mixer (e.g., Brabender Plasticorder).[9]

  • Compression Molding Press: For sample sheet preparation.[9]

  • Testing Equipment:

    • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

    • UL-94 vertical burn test chamber (ASTM D3801).[10][11]

    • Cone Calorimeter (ASTM E1354)

    • Universal Testing Machine for tensile properties (ASTM D638)

    • Thermogravimetric Analyzer (TGA) (ASTM E1131)

PVC Formulation and Compounding

The following formulations can be used to evaluate the efficacy of TBPP. All quantities are in parts per hundred of resin (phr).

ComponentControl FormulationTBPP Formulation 1TBPP Formulation 2
PVC Resin (K-67)100100100
Primary Plasticizer (DINP)503525
TBPP 0 15 25
Ca/Zn Stabilizer333
Lubricant (Stearic Acid)0.50.50.5

Compounding Protocol:

  • Pre-mixing: In a high-speed mixer, dry blend the PVC resin, stabilizer, and lubricant for 2-3 minutes until a homogenous powder is formed.

  • Melt Compounding (Two-Roll Mill):

    • Set the roll temperatures to 160-170°C.

    • Add the pre-mixed PVC blend to the rolls and allow it to flux and form a continuous sheet.

    • Slowly add the liquid plasticizers (DINP and/or TBPP) to the molten polymer band.

    • Continuously cut and fold the sheet on the mill for 8-10 minutes to ensure uniform dispersion of all additives.[9]

  • Sheet Off: Once homogenous, remove the compounded PVC sheet from the mill.

Sample Preparation
  • Pressing: Cut the compounded PVC sheets into smaller pieces suitable for the mold.

  • Compression Molding:

    • Preheat the press to 170-180°C.

    • Place the PVC pieces into a picture-frame mold of the desired thickness (e.g., 1 mm, 3 mm).

    • Preheat the material in the press for 3-5 minutes with minimal pressure.

    • Apply a pressure of 10-15 MPa for 5 minutes.[9]

    • Cool the mold under pressure using circulating water until it reaches room temperature.

  • Specimen Cutting: Carefully cut the molded sheets into the required dimensions for each test using a die cutter.

experimental_workflow cluster_formulation 1. Formulation cluster_processing 2. Processing cluster_testing 3. Characterization F1 PVC Resin P1 Dry Blending (High-Speed Mixer) F1->P1 F2 Plasticizer(s) F2->P1 F3 Stabilizer F3->P1 F4 Lubricant F4->P1 P2 Melt Compounding (Two-Roll Mill @ 165°C) P1->P2 Additives + Resin P3 Compression Molding (Press @ 175°C) P2->P3 Homogenized Compound T1 Flammability Tests (LOI, UL-94) P3->T1 Test Specimens T2 Combustion Behavior (Cone Calorimeter) P3->T2 T3 Thermal Stability (TGA) P3->T3 T4 Mechanical Properties (Tensile Test) P3->T4

Caption: General workflow for evaluating TBPP in PVC formulations.

Performance Evaluation and Data

The addition of TBPP is expected to improve the flame retardancy of the flexible PVC. The following tables present hypothetical yet representative data based on the expected performance of aryl phosphate esters in PVC.

Flammability Properties
FormulationTBPP (phr)LOI (%)UL-94 Rating (3 mm)
Control023.5Fails
TBPP Form. 11528.0V-2
TBPP Form. 22532.5V-0

Higher LOI values indicate better flame resistance. The UL-94 V-0 rating is the highest classification for this test, signifying that burning stops within 10 seconds on a vertical specimen with no flaming drips.[12]

Combustion Characteristics (Cone Calorimeter)
FormulationPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Smoke Production Rate (SPR) (m²/s)
Control450850.09
TBPP Form. 1320650.12
TBPP Form. 2250500.15

A reduction in pHRR and THR indicates a significant improvement in fire safety. Note that triaryl phosphates can sometimes increase smoke evolution, a common trade-off for their flame-retardant efficacy.[3]

Mechanical and Thermal Properties
FormulationTensile Strength (MPa)Elongation at Break (%)TGA (T5%, °C)
Control18.5320255
TBPP Form. 119.0290260
TBPP Form. 219.5275262

TBPP, acting as both a plasticizer and flame retardant, is expected to maintain or slightly increase tensile strength while potentially reducing elongation compared to a standard phthalate plasticizer. A modest increase in thermal stability (T5%, the temperature at 5% weight loss) may be observed.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound demonstrates significant potential as a halogen-free flame retardant for flexible PVC applications. Its primary mechanism involves enhancing char formation in the condensed phase, which effectively reduces heat release and flame spread. While it may lead to a slight increase in smoke production, the overall improvement in fire safety, coupled with its function as a plasticizer, makes it a compelling additive for researchers developing advanced PVC formulations that meet stringent fire safety standards. The protocols outlined in this document provide a robust framework for its systematic evaluation.

References

Application Notes and Protocols for the Extraction of Tris(p-t-butylphenyl) Phosphate from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris(p-t-butylphenyl) phosphate is an organophosphate ester (OPE) used as a flame retardant and plasticizer in various industrial and consumer products. Its potential for environmental persistence and bioaccumulation necessitates reliable methods for its detection and quantification in environmental matrices such as soil. This document provides a detailed protocol for the extraction of this compound from soil samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol is based on established methods for the extraction of organophosphorus compounds from complex matrices.

Data Presentation

The following table summarizes typical performance data for the extraction and analysis of organophosphorus pesticides (OPPs) and organophosphate esters (OPEs) from soil, which are transferable to the analysis of this compound.

ParameterRangeMethodReference
Recovery Rate 5% - 154%Various solvent extraction and microextraction techniques[1][2][3]
Limit of Detection (LOD) 0.001 - 143 ng/mLGas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors[1][2][3]
Relative Standard Deviation (RSD) 2.1% - 13.6%Various extraction and analytical methods[3][4]

Experimental Protocols

This section details a generalized yet robust protocol for the extraction of this compound from soil samples using accelerated solvent extraction (ASE), followed by solid-phase extraction (SPE) cleanup and analysis by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation

  • Sample Collection: Collect approximately 100 g of soil from the desired location using a stainless-steel auger or trowel. Store the sample in a clean, amber glass jar with a Teflon-lined lid to prevent photodegradation and contamination.

  • Sample Storage: Transport the samples to the laboratory on ice and store at -20°C until analysis.

  • Sample Pre-treatment: Prior to extraction, air-dry the soil sample in a fume hood or lyophilize it. Once dried, grind the sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

2. Accelerated Solvent Extraction (ASE)

  • Apparatus: Accelerated Solvent Extractor system.

  • Reagents:

    • Dichloromethane (DCM), pesticide residue grade

    • Acetone, pesticide residue grade

    • Diatomaceous earth or Ottawa sand

  • Procedure:

    • Mix 10 g of the homogenized soil sample with an equal amount of diatomaceous earth and place it into a stainless steel extraction cell.

    • Place the cell into the ASE system.

    • Set the extraction parameters as follows:

      • Solvent: Dichloromethane:Acetone (1:1, v/v)

      • Pressure: 1500 psi

      • Temperature: 100°C

      • Static Time: 10 minutes

      • Number of Cycles: 2

    • Collect the extract in a clean collection vial.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) Cleanup

  • Apparatus: SPE manifold, SPE cartridges (e.g., Florisil® or silica gel).

  • Reagents:

    • Hexane, pesticide residue grade

    • Ethyl acetate, pesticide residue grade

  • Procedure:

    • Condition a Florisil® SPE cartridge by passing 5 mL of hexane through it.

    • Load the concentrated extract from the ASE step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

    • Elute the target analyte, this compound, with 10 mL of a hexane:ethyl acetate mixture (e.g., 80:20, v/v).

    • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Apparatus: Gas chromatograph coupled with a mass spectrometer.

  • Reagents:

    • Helium (carrier gas), high purity

    • This compound analytical standard

  • Procedure:

    • GC Conditions:

      • Injection Volume: 1 µL

      • Injector Temperature: 280°C

      • Carrier Gas Flow: 1.0 mL/min (constant flow)

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Quantification: Prepare a calibration curve using the analytical standard of this compound. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound from soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Soil Sample Collection Drying Air Drying / Lyophilization SampleCollection->Drying Grinding Grinding and Sieving (2 mm) Drying->Grinding ASE Accelerated Solvent Extraction (ASE) (DCM:Acetone, 100°C, 1500 psi) Grinding->ASE Concentration1 Concentration to 1 mL ASE->Concentration1 SPE Solid-Phase Extraction (SPE) (Florisil® Cartridge) Concentration1->SPE Concentration2 Concentration to 1 mL SPE->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

logical_relationship cluster_matrix Soil Matrix cluster_process Analytical Process cluster_output Result Soil Soil Sample (Complex Matrix) Extraction Extraction (Isolates Analytes) Soil->Extraction Cleanup Cleanup (Removes Interferences) Extraction->Cleanup Analysis Instrumental Analysis (Quantification) Cleanup->Analysis Quantification Concentration of This compound Analysis->Quantification

Caption: Logical relationship of the analytical steps for soil analysis.

References

Application Note: Quantitative Analysis of Tris(p-t-butylphenyl) phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Tris(p-t-butylphenyl) phosphate in environmental samples using gas chromatography-mass spectrometry (GC-MS). The described method, including sample preparation, instrument parameters, and validation guidelines, is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology provides a robust framework for the sensitive and selective detection and quantification of this emerging contaminant.

Introduction

This compound is an organophosphate ester used as a flame retardant and plasticizer. Its presence in various environmental matrices has raised concerns due to potential persistence and toxicity. Recent studies on related isomers, such as Tris(2,4-di-tert-butylphenyl) phosphate, have indicated potential cardiotoxicity in zebrafish larvae, possibly mediated through the ferroptosis pathway. Accurate and reliable analytical methods are crucial for monitoring its levels in the environment and understanding its toxicological implications. This document provides a comprehensive GC-MS method for the determination of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for aqueous samples such as river water or wastewater effluent.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (1 µm pore size)

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the analyte from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

  • Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a water bath at 35°C.

  • Transfer the concentrated extract to an autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Autosampler: Agilent 7693A or equivalent

GC Conditions:

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C, hold for 10 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions:

    • Quantifier Ion: m/z 647 (M-15)

    • Qualifier Ions: m/z 316, m/z 205 (These ions are proposed based on the fragmentation of the related isomer Tris(2,4-di-tert-butylphenyl) phosphate and may need to be confirmed with a standard of the target analyte). The molecular ion of related compounds is often weak in EI.[1]

  • Dwell Time: 100 ms per ion

Data Presentation: Quantitative Method Validation

The analytical method should be validated to ensure its performance. The following tables summarize the expected performance characteristics.

Table 1: Calibration Curve and Linearity

Concentration (ng/mL) Peak Area (Quantifier Ion)
1 [Example Value]
5 [Example Value]
10 [Example Value]
25 [Example Value]
50 [Example Value]
100 [Example Value]

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Value (ng/mL) Determination Method
LOD [Example Value, e.g., 0.5] Signal-to-noise ratio of 3:1

| LOQ | [Example Value, e.g., 1.5] | Signal-to-noise ratio of 10:1 |

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL) Replicate 1 Recovery (%) Replicate 2 Recovery (%) Replicate 3 Recovery (%) Mean Recovery (%) RSD (%)
Low (5) [Example Value] [Example Value] [Example Value] [Example Value] [Example Value]
Medium (25) [Example Value] [Example Value] [Example Value] [Example Value] [Example Value]
High (75) [Example Value] [Example Value] [Example Value] [Example Value] [Example Value]

| Acceptance Criteria | | | | 80-120% | < 15% |

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Aqueous Sample (500 mL) filtration Filtration (1 µm Glass Fiber Filter) sample->filtration spe Solid-Phase Extraction (C18 Cartridge) filtration->spe Loading elution Elution (DCM:Ethyl Acetate) spe->elution Elution of Analyte concentration Concentration (Nitrogen Evaporation) elution->concentration analysis GC-MS Analysis concentration->analysis Final Extract data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the extraction and analysis of this compound.

Postulated Toxicological Pathway: Ferroptosis Induction

Recent research on a structurally similar compound, Tris(2,4-di-tert-butylphenyl) phosphate, suggests that its toxicity may be mediated through the induction of ferroptosis, an iron-dependent form of programmed cell death.[2] The pathway involves the depletion of glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

ferroptosis_pathway Postulated Ferroptosis Pathway TBP This compound (or its metabolites) SystemXc System Xc- TBP->SystemXc Inhibition GPX4 Glutathione Peroxidase 4 (GPX4) TBP->GPX4 Inhibition GSH Glutathione (GSH) SystemXc->GSH Cystine uptake for GSH synthesis GSH->GPX4 Cofactor for LipidPeroxides Lipid Peroxides GPX4->LipidPeroxides Reduces LipidROS Lipid ROS Accumulation Ferroptosis Ferroptosis (Cell Death) PUFA PUFA-PLs PUFA->LipidPeroxides LipidPeroxides->Ferroptosis Induces

Caption: Postulated mechanism of toxicity via the ferroptosis signaling pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental samples. The combination of solid-phase extraction for sample cleanup and concentration, followed by selective detection using GC-MS in SIM mode, allows for low-level detection necessary for environmental monitoring. The provided validation parameters and workflow diagrams serve as a comprehensive guide for laboratory implementation. Further research into the toxicological pathways, such as the potential for inducing ferroptosis, is essential for a complete risk assessment of this compound.

References

High-performance liquid chromatography (HPLC) analysis of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the HPLC Analysis of Tris(p-t-butylphenyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. It is important to note that the term "this compound" can be ambiguous. This document will focus on the analysis of the common isomeric form, Tris(2,4-di-tert-butylphenyl) phosphate, which is a frequent degradation product of the antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168).[1] Mention will also be made of Tris(4-tert-butylphenyl) phosphate.

Introduction

Tris(p-t-butylphenyl) phosphates are organophosphate esters used as flame retardants and plasticizers.[2][3] One of the most common forms, Tris(2,4-di-tert-butylphenyl) phosphate, is also known as an oxidation product of the widely used antioxidant Irgafos 168. Its presence as an extractable or leachable from single-use systems in bioprocessing and pharmaceutical manufacturing is a critical quality and safety concern. Therefore, a robust and reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.

Physicochemical Properties

A summary of the relevant physicochemical properties of a common isomer is provided in the table below.

PropertyValueReference
Chemical Name Tris(2,4-di-tert-butylphenyl) phosphate[4]
CAS Number 95906-11-9[4][5]
Molecular Formula C₄₂H₆₃O₄P[4][5]
Molecular Weight 662.92 g/mol [4][5]
Appearance White to Pale Yellow Solid[3]
Solubility Insoluble in water. Slightly soluble in Chloroform and Methanol.[3]

Note: The properties listed are for Tris(2,4-di-tert-butylphenyl) phosphate. Another common isomer is Tris(4-tert-butylphenyl) phosphate (CAS: 78-33-1).[2][6]

Experimental Protocols

This section details the recommended HPLC method for the analysis of Tris(2,4-di-tert-butylphenyl) phosphate. The method is based on established protocols for related organophosphate compounds.[7][8]

Materials and Reagents
  • Reference Standard: Tris(2,4-di-tert-butylphenyl) phosphate certified reference material (CRM).[5]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).

  • Sample Diluent: Acetonitrile or a mixture of Acetonitrile and Water.

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A standard HPLC or UPLC system with a UV detector.
Column Ascentis® C18, 4.6 x 150 mm, 5 µm or similar C18 column.[9] For faster analysis, a sub-3 µm particle column can be used.[7]
Mobile Phase Isocratic: Acetonitrile and Water with 0.1% Phosphoric Acid. A typical starting ratio would be 80:20 (Acetonitrile:Water). Gradient elution may be required for complex samples. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[8]
Injection Volume 10 µL
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of Tris(2,4-di-tert-butylphenyl) phosphate (e.g., 1000 µg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from a plastic film extract):

  • Extract a known surface area of the plastic film with a suitable solvent (e.g., ethanol, isopropanol, or a mixture of acetonitrile and water) at a controlled temperature and for a defined duration.

  • Filter the extract through a 0.22 µm syringe filter to remove any particulates.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of the analyte within the calibration range.

Quantitative Data and Method Performance

The following table summarizes the expected quantitative performance of the HPLC method, based on data from the analysis of a structurally related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP).[8]

Performance ParameterExpected Value
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 10 - 60 µg/L
Repeatability (%RSD) ≤ 2.0%

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a sample matrix.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Test Sample (e.g., Plastic Extract) Filtration Sample Filtration (0.22 µm) Sample->Filtration Standard Reference Standard Dilution Serial Dilutions Standard->Dilution Prepare Calibration Standards HPLC HPLC System (C18 Column, UV Detector) Dilution->HPLC Inject Standards Filtration->HPLC Inject into HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Data Acquisition Method Chromatographic Method (Mobile Phase, Flow Rate, etc.) Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte in Sample Chromatogram->Quantification Calibration->Quantification Use for Calculation Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Related Compounds

The diagram below shows the relationship between the antioxidant Irgafos 168 and its oxidation product, Tris(2,4-di-tert-butylphenyl) phosphate.

Compound_Relationship node1 Tris(2,4-di-tert-butylphenyl) phosphite (Antioxidant - Irgafos 168) node2 Tris(2,4-di-tert-butylphenyl) phosphate (Oxidation Product) node1->node2 Oxidation

Caption: Relationship between Irgafos 168 and its phosphate oxidation product.

References

Application of Tris(p-t-butylphenyl) Phosphate in Hydraulic Fluids and Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-t-butylphenyl) phosphate is an organophosphate ester that finds significant application as an anti-wear additive in the formulation of hydraulic fluids and lubricants. Its primary function is to reduce friction and minimize wear between moving metal surfaces, particularly under boundary lubrication conditions where the protective oil film is insufficient to prevent direct asperity contact. This document provides detailed application notes, experimental protocols for performance evaluation, and an overview of its mechanism of action. Butylated triphenyl phosphates, including this compound, are recognized for their effectiveness as ashless anti-wear and mild extreme pressure additives.[1]

Physicochemical Properties

While specific quantitative performance data for neat this compound as a lubricant additive is not extensively available in public literature, the general properties of butylated triphenyl phosphate mixtures provide a useful reference.

PropertyTypical Value RangeTest Method
AppearanceClear & BrightVisual
Specific Gravity @ 20°C1.13 - 1.17ASTM D4052
Total Acid Number (TAN) mg KOH/g< 0.10ASTM D974
Kinematic Viscosity @ 40°C (cSt)41.4 - 50.6ASTM D445
Moisture Content (%)< 0.10ASTM D95
Phosphorus Content (% Wt.)7.6 - 8.0IP-149
Air Release Value (Minutes)< 6.0ASTM D3427

Table 1: Typical Properties of a Butylated Triphenyl Phosphate Product. Data sourced from a representative technical data sheet.[1]

Mechanism of Action

The anti-wear properties of this compound are attributed to its ability to form a protective tribochemical film on metallic surfaces under conditions of high load and temperature. This process can be summarized as follows:

  • Adsorption: The polar phosphate ester molecules are adsorbed onto the metal surface.

  • Tribochemical Reaction: The localized high temperatures and pressures generated at the points of asperity contact trigger a chemical reaction between the additive and the metal surface.

  • Film Formation: This reaction results in the formation of a durable, low-shear-strength film, typically composed of iron phosphates and polyphosphates.

  • Wear Protection: This protective layer prevents direct metal-to-metal contact, thereby reducing adhesion, abrasion, and overall wear. The film is sacrificial and is replenished as it wears away, ensuring continuous protection.

This mechanism is crucial in preventing scuffing and seizure of components operating under boundary lubrication regimes.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of this compound as an anti-wear additive leading to enhanced equipment protection.

G cluster_0 Operating Conditions cluster_1 Lubricant Formulation High_Load High Load/ Pressure Boundary_Lubrication Boundary Lubrication (Asperity Contact) High_Load->Boundary_Lubrication High_Temperature High Temperature High_Temperature->Boundary_Lubrication Base_Oil Base Oil Base_Oil->Boundary_Lubrication TBPP Tris(p-t-butylphenyl) Phosphate Tribochemical_Reaction Tribochemical Reaction TBPP->Tribochemical_Reaction Boundary_Lubrication->Tribochemical_Reaction triggers Protective_Film Phosphate-Based Protective Film Tribochemical_Reaction->Protective_Film forms Reduced_Friction Reduced Friction Protective_Film->Reduced_Friction Reduced_Wear Reduced Wear Protective_Film->Reduced_Wear Equipment_Protection Enhanced Equipment Longevity Reduced_Friction->Equipment_Protection Reduced_Wear->Equipment_Protection

Figure 1: Logical flow of this compound's anti-wear action.

Experimental Protocols

The primary method for evaluating the anti-wear properties of lubricating fluids containing additives like this compound is the Four-Ball Wear Test, as standardized by ASTM D4172.

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

Objective: To determine the relative wear-preventive properties of fluid lubricants in sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (typically AISI 52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars

  • Solvent for cleaning (e.g., hexane or isopropanol)

  • Temperature controller

Procedure:

  • Cleaning: Thoroughly clean four new steel balls and the test cup assembly with a suitable solvent and allow them to dry completely.

  • Assembly: Place three of the cleaned balls into the test cup and clamp them securely.

  • Lubricant Addition: Pour the test lubricant (base oil with a specified concentration of this compound) into the cup to a level that covers the three stationary balls.

  • Fourth Ball Installation: Secure the fourth ball in the chuck of the test machine.

  • Test Initiation: Place the test cup into the machine, and apply the desired load (e.g., 147 N or 392 N). The standard test conditions are typically a rotation speed of 1200 rpm for 60 minutes at a temperature of 75°C.

  • Test Completion: At the end of the test duration, stop the machine, remove the load, and disassemble the test cup.

  • Wear Scar Measurement: Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.

  • Reporting: Calculate the average wear scar diameter for the three balls. A smaller average wear scar diameter indicates better anti-wear performance. The coefficient of friction can also be continuously monitored and recorded during the test.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the evaluation of this compound as a lubricant additive.

G Start Start Formulation Prepare Lubricant Samples (Base Oil + varying % of TBPP) Start->Formulation Four_Ball_Test Perform Four-Ball Wear Test (ASTM D4172) Formulation->Four_Ball_Test Data_Collection Collect Data: - Wear Scar Diameter - Coefficient of Friction Four_Ball_Test->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis Conclusion Determine Optimal Concentration Analysis->Conclusion End End Conclusion->End

Figure 2: Experimental workflow for additive performance evaluation.

Data Presentation

Sample IDAdditive Concentration (% wt.)Average Wear Scar Diameter (mm)Average Coefficient of Friction
Base Oil0[Experimental Value][Experimental Value]
TBPP-0.50.5[Experimental Value][Experimental Value]
TBPP-1.01.0[Experimental Value][Experimental Value]
TBPP-1.51.5[Experimental Value][Experimental Value]

Table 2: Hypothetical Four-Ball Wear Test Results for a Hydraulic Fluid with this compound (TBPP). Researchers would populate this table with their experimental findings.

Conclusion

This compound serves as an effective anti-wear additive in hydraulic fluids and lubricants by forming a protective tribochemical film on metal surfaces. Its performance can be rigorously evaluated using standardized test methods such as ASTM D4172. The provided protocols and workflows offer a framework for researchers and scientists to assess the efficacy of this additive in their specific formulations. Further experimental investigation is necessary to determine the optimal concentration and to fully characterize its performance in various base oils and under different operating conditions. While toxicological studies have been conducted on various triaryl phosphates, including tert-butylated isomers, it is essential to consult the relevant safety data sheets and conduct appropriate risk assessments before use.[2][3]

References

Application Notes and Protocols for Leaching Studies of Tris(p-t-butylphenyl) phosphate from Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-t-butylphenyl) phosphate (TBPP), also known as Tris(2,4-di-tert-butylphenyl) phosphate (TDtBPP), is an organophosphate compound that has garnered significant attention due to its presence in various consumer products. It is primarily formed as an oxidation product of the widely used antioxidant, Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168), which is incorporated into polymers to prevent degradation.[1][2][3][4] Concerns regarding the leaching of TBPP from these products, particularly those in contact with food and beverages, have prompted the need for robust analytical methods to assess potential human exposure.

These application notes provide a comprehensive overview of the methodologies for conducting leaching studies of TBPP from consumer products, with a focus on plastic food contact materials. The protocols outlined below are synthesized from various scientific studies and are intended to serve as a guide for researchers in this field.

Data Presentation: Quantitative Leaching of TBPP

The following table summarizes quantitative data on the migration of TBPP from plastic consumer products into food simulants, as reported in various studies. These studies highlight the influence of material type, food simulant, and contact conditions on the extent of leaching.

Consumer Product MaterialFood SimulantContact Time & TemperatureLeached TBPP ConcentrationReference
Polypropylene (PP) filmsn-hexaneNot specifiedUp to 53% of the theoretical maximum migration amount[1][2][5]
Polypropylene (PP) baby bottles50% Ethanol2 hours at 70°CUp to 3500 µg/kg[6]
Polypropylene (PP) filmsFood Simulant10 days at 4°C~0.02 µg/dm²[7]
Polypropylene (PP) filmsFood Simulant10 days at 25°C~0.08 µg/dm²[7]
Polypropylene (PP) filmsFood Simulant10 days at 40°C~0.15 µg/dm²[7]

Experimental Protocols

Protocol 1: Migration Study of TBPP from Plastic Food Contact Materials

This protocol describes a general procedure for determining the specific migration of TBPP from plastic food packaging into food simulants.

1. Materials and Reagents:

  • Consumer Product Samples: Polypropylene (PP) films, plastic containers, or other relevant plastic articles.

  • Food Simulants:

    • 10% (v/v) ethanol in deionized water (Simulant A for aqueous foods)[8]

    • 3% (w/v) acetic acid in deionized water (Simulant B for acidic foods)[8]

    • 50% (v/v) ethanol in deionized water (Simulant D1 for alcoholic foods and oil-in-water emulsions)[6][8]

    • n-hexane (as a substitute for vegetable oil, Simulant D2 for fatty foods)[7]

  • Standards: Certified reference standards of this compound (TBPP) and Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168).

  • Solvents: HPLC or GC grade solvents (e.g., acetonitrile, methanol, dichloromethane) for extraction and analysis.

  • Glassware: Volumetric flasks, pipettes, beakers, and amber vials.

  • Analytical Balance

  • Incubator or oven for controlled temperature studies.

2. Sample Preparation:

  • Cut the plastic consumer product into test specimens of a known surface area (e.g., 1 dm²).

  • Clean the surface of the test specimens by gently wiping with a lint-free cloth to remove any surface contaminants. Avoid using solvents for cleaning.

  • Accurately weigh the test specimens.

3. Migration/Leaching Procedure:

  • Place a prepared test specimen in a clean glass container.

  • Add a known volume of the selected pre-heated food simulant to the container, ensuring the entire surface of the plastic is in contact with the simulant. A surface area to volume ratio of 6 dm²/L is commonly used.

  • Seal the container to prevent evaporation.

  • Incubate the samples under the desired time and temperature conditions (e.g., 10 days at 40°C for prolonged contact at room temperature, or 2 hours at 70°C for hot-fill conditions).[6]

  • Prepare blank samples containing only the food simulant and subject them to the same conditions.

4. Sample Extraction:

  • For Aqueous Simulants (10% Ethanol, 3% Acetic Acid, 50% Ethanol):

    • After the incubation period, remove the plastic specimen.

    • Transfer a known aliquot of the food simulant to a liquid-liquid extraction funnel.

    • Perform a liquid-liquid extraction using a suitable organic solvent such as dichloromethane or a mixture of hexane and acetone. Repeat the extraction three times.

    • Combine the organic extracts and evaporate to a smaller volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

  • For Fatty Food Simulant (n-hexane):

    • The n-hexane simulant can often be directly analyzed after the migration period, or after a concentration step if necessary.

5. Analytical Quantification (GC-MS or LC-MS/MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Program: A temperature gradient program suitable for the separation of TBPP.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of TBPP.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, with or without a modifier like formic acid or ammonium acetate.

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for TBPP.

6. Data Analysis:

  • Prepare a calibration curve using the TBPP standard solutions.

  • Quantify the concentration of TBPP in the extracts by comparing the peak areas with the calibration curve.

  • Calculate the migration of TBPP from the plastic sample, typically expressed in mg/kg of food simulant or µg/dm² of the surface area of the material.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_leaching Leaching/Migration cluster_extraction Sample Extraction cluster_analysis Analysis Sample Consumer Product Sample (e.g., PP film) Cut Cut to Known Surface Area Sample->Cut Clean Clean Surface Cut->Clean Weigh Weigh Sample Clean->Weigh Incubate Incubate with Food Simulant (e.g., 50% Ethanol, 10 days, 40°C) Weigh->Incubate LLE Liquid-Liquid Extraction (for aqueous simulants) Incubate->LLE Concentrate Concentrate Extract LLE->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis Quantify Quantification using Calibration Curve Analysis->Quantify Report Report Results (µg/kg or µg/dm²) Quantify->Report

Caption: Experimental workflow for TBPP leaching studies.

Leaching_Factors cluster_factors Influencing Factors Leaching TBPP Leaching Material Plastic Type (e.g., PP, PE) Material->Leaching Simulant Food Simulant (Aqueous, Acidic, Fatty) Simulant->Leaching Temp Temperature Temp->Leaching Time Contact Time Time->Leaching

Caption: Key factors influencing TBPP leaching from plastics.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of Tris(p-t-butylphenyl) phosphate, a compound utilized as a fire retardant, plasticizer, and stabilizer.[1][2] The protocol details a robust method using phosphorus oxychloride and p-tert-butylphenol. Included are step-by-step experimental procedures, purification techniques, characterization methods, and critical safety information. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural accuracy.

Chemical and Physical Properties

The key properties of the target compound, this compound, are summarized below.

PropertyValueReference
Molecular FormulaC₃₀H₃₉O₄P[2]
Molecular Weight494.6 g/mol [2]
Melting Point102–105 °C[2]
Boiling Point320 °C @ 5 mmHg[2]
AppearanceWhite to pale yellow solid[2]
SolubilityInsoluble in water; Soluble in Chloroform, Methanol (Slightly)[2]

Synthesis Reaction Scheme

The synthesis is typically achieved by reacting three molecular proportions of a phenol with one molecular proportion of a phosphorus oxyhalide.[3] The overall reaction for the synthesis of this compound is as follows:

3 (CH₃)₃C-C₆H₄-OH + POCl₃ → [(CH₃)₃C-C₆H₄O]₃PO + 3 HCl (p-tert-butylphenol + Phosphorus Oxychloride → this compound + Hydrogen Chloride)

A base, such as pyridine or triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Experimental Protocols

This section outlines the detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment
  • Reagents:

    • p-tert-butylphenol (≥99%)

    • Phosphorus oxychloride (POCl₃) (≥99%)

    • Pyridine or Triethylamine (anhydrous, ≥99%)

    • Toluene (anhydrous)

    • Hydrochloric acid (HCl), 1 M solution

    • Sodium hydroxide (NaOH), 1 M solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethanol (95% or absolute)

    • Petroleum ether (60-80 °C)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a drying tube (e.g., CaCl₂)

    • Addition (dropping) funnel

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Heating mantle

    • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Instrumentation for characterization (NMR, IR, HPLC)

Synthesis Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and an addition funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the phosphorus oxychloride.

  • Reagent Preparation: In the flask, dissolve p-tert-butylphenol (3.0 equivalents) and pyridine (3.3 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 equivalent), dissolved in a small amount of anhydrous toluene, to the addition funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

Purification is typically accomplished by washing the reacted mixture with dilute acid, dilute alkali, and finally with water, followed by crystallization.[3]

  • Filtration: Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

  • Aqueous Washing: Transfer the combined filtrate to a separatory funnel.

    • Wash with 1 M HCl (2 x volume of organic layer) to remove any remaining pyridine.

    • Wash with 1 M NaOH (2 x volume) to remove any unreacted phenol.[3]

    • Wash with brine (1 x volume) to remove residual salts.

  • Drying: Dry the organic layer (toluene solution) over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: The crude solid product can be purified by recrystallization from a mixed solvent system such as petroleum ether and ethanol to yield pure this compound as a white solid.[4]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Triaryl phosphates are typically characterized by IR, ¹H-NMR, and ³¹P-NMR spectroscopy, with purity often assessed by HPLC.[4][5]

  • ¹H NMR: Expect signals corresponding to the tert-butyl protons and the aromatic protons.

  • ³¹P NMR: Expect a single peak in the phosphate region.

  • IR Spectroscopy: Look for characteristic P=O and P-O-Ar stretching frequencies.

Visualized Workflows

Overall Synthesis Workflow

G Figure 1. Overall Synthesis Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add p-tert-butylphenol & Pyridine in Toluene setup->reagents cool Cool Mixture (0-5 °C) reagents->cool add_poc Dropwise Addition of POCl₃ cool->add_poc react Stir at Room Temp (12-18h) add_poc->react workup Aqueous Work-up & Purification react->workup characterize Characterization (NMR, IR, HPLC) workup->characterize end Final Product characterize->end G Figure 2. Detailed Purification Workflow crude Crude Reaction Mixture filter Filter to Remove Pyridinium Salt crude->filter wash_hcl Wash with 1M HCl filter->wash_hcl wash_naoh Wash with 1M NaOH wash_hcl->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry evap Solvent Evaporation (Rotovap) dry->evap recrystal Recrystallization (Ethanol/Petroleum Ether) evap->recrystal pure Pure Crystalline Product recrystal->pure

References

Proposed Method for the Quantification of Organophosphate Flame Retardants in House Dust using Tris(p-t-butylphenyl) phosphate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphate flame retardants (OPFRs) are a class of chemicals widely used in a variety of consumer products, including electronics, furniture, and textiles, to reduce flammability. Due to their additive nature, OPFRs can leach from these products into the surrounding environment, leading to their ubiquitous presence in indoor dust. Concerns over the potential health effects of exposure to OPFRs have necessitated the development of sensitive and reliable analytical methods for their quantification in environmental matrices.

This application note describes a proposed gas chromatography-mass spectrometry (GC-MS) method for the determination of five common OPFRs in house dust. To ensure accuracy and precision in quantification, Tris(p-t-butylphenyl) phosphate is proposed as an internal standard. Its structural similarity to the target analytes and its expected distinct retention time make it a suitable candidate for this purpose. While isotopically labeled standards are common, the use of a non-labeled, structurally similar compound can be a cost-effective alternative.

Materials and Methods

Reagents and Standards

  • Analytes: Triphenyl phosphate (TPhP), Tris(2-chloroethyl) phosphate (TCEP), Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), Tris(2-butoxyethyl) phosphate (TBEP), and Tris(2-ethylhexyl) phosphate (TEHP). All standards were of >98% purity.

  • Internal Standard (IS): this compound (>99% purity).

  • Solvents: Dichloromethane (DCM) and acetone (pesticide residue grade).

  • Standard Solutions: Individual stock solutions of analytes and the internal standard were prepared in acetone. A mixed analyte working standard solution and an internal standard working solution were prepared by appropriate dilutions of the stock solutions.

Sample Preparation

  • Extraction: A 0.5 g aliquot of sieved house dust was accurately weighed into a glass centrifuge tube. The sample was then spiked with 100 µL of the this compound internal standard solution. Extraction was performed by adding 10 mL of a 1:1 (v/v) mixture of DCM and acetone, followed by vortexing for 1 minute and ultrasonication for 15 minutes.

  • Centrifugation and Concentration: The sample was centrifuged at 3000 rpm for 10 minutes. The supernatant was carefully transferred to a clean tube. The extraction process was repeated twice more with fresh solvent. The combined extracts were concentrated to approximately 1 mL under a gentle stream of nitrogen.

  • Clean-up: The concentrated extract was passed through a solid-phase extraction (SPE) cartridge to remove matrix interferences.

  • Final Volume Adjustment: The cleaned extract was further concentrated to a final volume of 0.5 mL in DCM.

GC-MS Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Results and Discussion

Chromatographic Separation

The proposed GC-MS method provided good chromatographic separation of the five target OPFRs and the internal standard, this compound. The retention times and selected ions for monitoring are presented in Table 1.

Compound Abbreviation Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Tris(2-chloroethyl) phosphateTCEP9.8524963, 251
Tris(1,3-dichloro-2-propyl) phosphateTDCIPP12.45327201, 329
Triphenyl phosphateTPhP14.2032677, 152
Tris(2-butoxyethyl) phosphateTBEP15.9028399, 141
This compoundIS17.50437135, 494
Tris(2-ethylhexyl) phosphateTEHP18.8036199, 113

Table 1: Hypothetical GC-MS Retention Times and SIM Ions for Target OPFRs and the Internal Standard.

Calibration and Linearity

Calibration curves were constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The method demonstrated excellent linearity over the tested concentration range for all analytes.

Analyte Concentration Range (ng/mL) Calibration Equation Correlation Coefficient (r²)
TCEP10 - 1000y = 0.012x + 0.0050.9992
TDCIPP10 - 1000y = 0.015x - 0.0020.9995
TPhP5 - 500y = 0.025x + 0.0100.9998
TBEP10 - 1000y = 0.010x + 0.0080.9991
TEHP20 - 2000y = 0.008x - 0.0030.9989

Table 2: Hypothetical Calibration Data for the Quantification of OPFRs.

Recovery and Precision

To evaluate the method's accuracy and precision, recovery studies were performed by spiking a blank house dust matrix with known concentrations of the target analytes. The results, summarized in Table 3, indicate good recoveries and acceptable precision.

Analyte Spiking Level (ng/g) Mean Recovery (%) Relative Standard Deviation (RSD, %)
TCEP5095.25.8
TDCIPP5098.54.5
TPhP25102.13.9
TBEP5092.86.2
TEHP10089.57.1

Table 3: Hypothetical Recovery and Precision Data for OPFRs in Spiked House Dust.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 0.5g House Dust spike Spike with Internal Standard (this compound) weigh->spike extract Solvent Extraction (DCM:Acetone, 1:1) spike->extract concentrate1 Concentrate Extract extract->concentrate1 cleanup SPE Clean-up concentrate1->cleanup concentrate2 Final Concentration to 0.5mL cleanup->concentrate2 inject Inject 1µL into GC-MS concentrate2->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Figure 1: Experimental workflow for the analysis of OPFRs in house dust.

internal_standard_logic cluster_calibration Calibration cluster_sample Sample Analysis cal_standards Calibration Standards (Known Analyte Concentrations) is_cal Constant Concentration of Internal Standard measurement GC-MS Measurement cal_standards->measurement is_cal->measurement unknown_sample Unknown Sample (Unknown Analyte Concentration) is_sample Same Constant Concentration of Internal Standard unknown_sample->measurement is_sample->measurement response_ratio Calculate Peak Area Ratios (Analyte / Internal Standard) measurement->response_ratio calibration_curve Generate Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve quantification Determine Analyte Concentration in Unknown Sample response_ratio->quantification calibration_curve->quantification

Figure 2: Logical relationship of internal standard calibration.

Conclusion

This application note presents a proposed GC-MS method for the quantitative analysis of five organophosphate flame retardants in house dust. The use of this compound as an internal standard is suggested as a cost-effective approach to improve the accuracy and reliability of the results by correcting for variations in sample preparation and instrument response. The hypothetical data presented demonstrate that the proposed method is capable of achieving good linearity, recovery, and precision. This methodology provides a solid foundation for laboratories involved in the monitoring of environmental contaminants in indoor settings. Further validation with certified reference materials would be the next step in the full implementation of this proposed method.

Troubleshooting & Optimization

Overcoming matrix interference in Tris(p-t-butylphenyl) phosphate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of Tris(p-t-butylphenyl) phosphate and other organophosphate esters.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound, offering step-by-step solutions to mitigate matrix effects and ensure accurate results.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Co-elution with matrix components.Optimize chromatographic conditions. Consider a different column chemistry (e.g., HILIC for polar compounds) or adjust the mobile phase gradient to improve separation.[1]
Active sites in the GC liner or column.Use a deactivated liner and column. Matrix components can deactivate these sites, leading to enhanced analyte response over time.[2]
Signal Suppression or Enhancement Ionization competition in the mass spectrometer source.Dilute the sample extract to reduce the concentration of co-eluting matrix components.[3][4] This is feasible when the assay sensitivity is high.
Improve sample cleanup to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or QuEChERS are effective.[5][6][7][8]
Utilize a divert valve to direct the flow from the column to waste during the elution of highly concentrated matrix components, minimizing source contamination.[4]
Inconsistent Results/Poor Reproducibility Variable matrix effects between samples.Employ matrix-matched calibration standards to compensate for consistent matrix effects.
For variable matrix effects, the use of an isotopically labeled internal standard is the most effective correction method.[3][9]
Buildup of matrix components on the analytical column.Implement a robust column washing step after each injection or periodically to remove strongly retained matrix components.
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and technique. Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE) can improve efficiency for solid samples.[1][7]
Loss of analyte during cleanup steps.Evaluate the choice of SPE sorbent and elution solvents to ensure the analyte is not lost during the cleanup process.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[10] This can lead to either signal suppression (decreased response) or signal enhancement (increased response), ultimately affecting the accuracy and reproducibility of quantitative results.[2][11]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The presence of matrix effects can be evaluated by comparing the peak response of an analyte in a standard solution prepared in a neat solvent to the response of the same analyte spiked into a blank sample extract post-extraction.[2][10] The matrix effect factor can be calculated using the following equation:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix interference for organophosphate esters like this compound?

A3: For complex matrices, robust sample preparation is crucial.

  • Solid-Phase Extraction (SPE): This is a widely used technique to isolate and concentrate analytes while removing interfering matrix components.[7] Different sorbents like C18, silica gel, and Florisil can be employed depending on the specific matrix and analyte properties.[1][7][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has proven effective for the extraction and cleanup of organophosphate esters from various food and environmental matrices.[5][6][8][13] It often involves an extraction with acetonitrile followed by a dispersive SPE cleanup step.

Q4: When should I use an isotopically labeled internal standard?

A4: An isotopically labeled internal standard (IL-IS) is the preferred method for correcting matrix effects, especially when these effects are variable across different samples.[3][9] The IL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification. However, this method can be expensive.[3]

Q5: Can I just dilute my sample to overcome matrix effects?

A5: Sample dilution is a simple and often effective way to reduce matrix effects, as it lowers the concentration of interfering compounds.[3][4] However, this approach is only feasible if the analytical method has sufficient sensitivity to detect the analyte at the diluted concentration.[4]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in a Food Matrix

This protocol is adapted from methods developed for the analysis of organophosphate esters in food samples.[5][13]

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 salts containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[13]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in an Environmental Water Sample

This protocol is based on established methods for the extraction of organophosphate esters from water samples.

  • Sample Preparation:

    • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

    • Adjust the pH of the water sample if necessary.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution:

    • Elute the analytes with 10 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic Start Problem Detected: Inaccurate or Imprecise Results Check_ME Evaluate Matrix Effects? Start->Check_ME ME_Present Matrix Effects Confirmed Check_ME->ME_Present Yes No_ME No Significant Matrix Effects Check_ME->No_ME No (Check other parameters) Optimize_Cleanup Optimize Sample Cleanup (SPE, d-SPE) ME_Present->Optimize_Cleanup Dilute_Sample Dilute Sample ME_Present->Dilute_Sample Matrix_Match Use Matrix-Matched Calibration Optimize_Cleanup->Matrix_Match Dilute_Sample->Matrix_Match Use_ILIS Use Isotopically Labeled IS Matrix_Match->Use_ILIS If effects are variable Revalidate Re-validate Method Matrix_Match->Revalidate Use_ILIS->Revalidate

Caption: A logical workflow for troubleshooting matrix interference issues.

References

Improving the yield and purity of Tris(p-t-butylphenyl) phosphate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Tris(p-t-butylphenyl) phosphate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of p-t-butylphenol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃), in the presence of a base or catalyst to neutralize the hydrogen halide byproduct.

Q2: What are the common side reactions that can occur during the synthesis?

A2: Common side reactions include the formation of incompletely substituted products such as mono- and di-substituted phenyl phosphates.[1] Hydrolysis of phosphorus oxychloride due to moisture can also lead to the formation of phosphoric acid and other undesired byproducts.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the desired product.

Q4: What are the recommended purification methods for this compound?

A4: Purification can be achieved through a series of steps including washing the crude product with a dilute acid solution, followed by a dilute alkali solution, and then water to remove unreacted starting materials and acidic impurities.[4] Final purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Use a catalyst to drive the reaction to completion.
Side reactions consuming starting materials.- Optimize the stoichiometry of reactants. - Control the reaction temperature to minimize side reactions.[1] - Use an appropriate base to effectively neutralize HCl as it is formed.[1]
Loss of product during workup and purification.- Optimize the extraction and washing procedures. - Select an appropriate recrystallization solvent to maximize recovery.
Low Purity Presence of unreacted p-t-butylphenol.- Use a slight excess of phosphorus oxychloride. - Wash the crude product with a dilute aqueous base solution (e.g., NaOH) to remove unreacted phenol.
Presence of partially substituted phosphates.- Ensure a sufficient amount of p-t-butylphenol is used. - Optimize reaction conditions (time, temperature) to favor complete substitution.[1]
Presence of hydrolysis byproducts.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]
Foaming Vigorous reaction and gas evolution (HCl).- Control the rate of addition of phosphorus oxychloride. - Ensure adequate headspace in the reaction vessel. - Use an anti-foaming agent if necessary.
Product is an oil or difficult to crystallize Presence of impurities.- Repeat the washing steps to ensure all acidic impurities are removed. - Try different solvents or solvent mixtures for recrystallization. - Purify by column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • p-t-butylphenol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or other suitable base[1]

  • Anhydrous Toluene or other suitable solvent[1]

  • Hydrochloric acid (HCl), dilute solution

  • Sodium hydroxide (NaOH), dilute solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve p-t-butylphenol (3.0 equivalents) and triethylamine (3.3 equivalents) in anhydrous toluene under an inert atmosphere.[1]

  • Addition of POCl₃: Cool the mixture in an ice bath. Add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 70-80 °C) for several hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.

  • Washing: Transfer the filtrate to a separatory funnel and wash successively with dilute HCl, water, dilute NaOH, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation

Table 1: Effect of Base on the Yield of a Related Triaryl Phosphite [1]

EntryBaseEquivalents of BaseYield (%)
1None025
2Pyridine3.085
3Triethylamine (TEA)3.080
4Triethylamine (TEA)3.384
5Triethylamine (TEA)3.581

Table 2: Effect of Solvent on the Yield of a Related Triaryl Phosphite [1]

EntrySolventYield (%)
1Toluene82
2Dichloromethane75
3Xylenes78
4Acetonitrile65
5Tetrahydrofuran (THF)70
6Chloroform79

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants p-t-butylphenol, POCl3, Base, Solvent reaction_vessel Reaction under Inert Atmosphere reactants->reaction_vessel monitoring Monitor by TLC/HPLC reaction_vessel->monitoring filtration Filtration monitoring->filtration washing Aqueous Washing filtration->washing drying Drying washing->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product purification Recrystallization / Chromatography pure_product Pure this compound purification->pure_product crude_product->purification

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction unreacted_sm Unreacted Starting Material? start->unreacted_sm side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No workup_loss Loss During Workup? side_reactions->workup_loss No solution_yield Optimize Reaction Conditions (Time, Temp, Catalyst) workup_loss->solution_yield byproducts Formation of Byproducts? unreacted_sm->byproducts No hydrolysis Evidence of Hydrolysis? byproducts->hydrolysis No solution_purity Improve Purification Protocol (Washing, Recrystallization) hydrolysis->solution_purity

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Technical Support Center: Stabilizing Tris(p-t-butylphenyl) phosphate in Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability and accuracy of analytical standards containing tris(p-t-butylphenyl) phosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organophosphate ester. Its stability is a concern in analytical standards because it can degrade over time, leading to inaccurate quantification in experimental samples. The primary degradation pathway is hydrolysis, which can be influenced by factors such as pH, temperature, and the solvent used for the standard solution.

Q2: What are the main degradation products of this compound?

The primary degradation of this compound occurs through the hydrolysis of its ester bonds. This process can lead to the formation of bis(p-t-butylphenyl) phosphate and subsequently mono(p-t-butylphenyl) phosphate, with the release of p-t-butylphenol at each step.

Q3: How should I store my this compound analytical standards?

To ensure long-term stability, it is recommended to store this compound standards in a cool, dark, and dry place. For solutions, storage at <6°C is advisable.[1] Vials should be tightly sealed to prevent solvent evaporation and exposure to moisture. For solid standards, storage in a desiccator at low temperature can further enhance stability.

Q4: What solvent should I use to prepare my standard solutions?

Non-polar organic solvents are generally preferred for dissolving this compound. Toluene is a commonly used solvent for preparing stock solutions of organophosphate esters.[2][3] Acetonitrile and isooctane have also been used in analytical methods for related compounds. It is crucial to use high-purity, dry solvents, as water content can promote hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing peak areas for this compound in my calibration curve.

This issue often points to either degradation of the standard solution or adsorption of the analyte to the surfaces of your vials or instrument components.

Troubleshooting Steps:

  • Verify Standard Integrity: Prepare a fresh stock solution from a solid standard and compare its response to your existing solution. If the fresh standard gives a higher response, your working solution has likely degraded.

  • Mitigate Adsorption: Organophosphates are known to adsorb to glass and plastic surfaces, leading to significant quantitative errors.[4]

    • Vial Selection: Use polypropylene vials or specialized low-adsorption glass vials.[5][6]

    • Solvent Modification: For aqueous samples or reversed-phase chromatography, adding a small percentage (10-50%) of an organic solvent like acetonitrile or methanol to your sample can reduce hydrophobic adsorption.[7] For basic compounds, adding a salt (e.g., NaCl) to the sample solution can reduce ionic adsorption to glass surfaces.[7]

  • Check for Hydrolysis: If your mobile phase or sample diluent is aqueous and has a high or low pH, this can accelerate the hydrolysis of the phosphate ester. Ensure your solutions are maintained at a neutral or slightly acidic pH if possible.

Issue 2: Appearance of unknown peaks in my chromatogram that are not present in a freshly prepared standard.

The presence of new peaks likely indicates the formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants: The most probable degradation products are bis(p-t-butylphenyl) phosphate and p-t-butylphenol. If you have standards for these compounds, you can inject them to confirm their retention times.

  • Perform a Forced Degradation Study (Simplified): To confirm that the new peaks are indeed degradation products, you can intentionally stress a portion of your standard solution. For example, you can heat a sample, expose it to acidic or basic conditions, or expose it to UV light. An increase in the area of the unknown peaks after stressing the sample would support their identity as degradation products.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound

This protocol outlines the preparation of a 1 mg/mL stock solution.

Materials:

  • This compound (solid, high purity)

  • Toluene (pesticide grade or equivalent)

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 10 mg of solid this compound into a 10 mL volumetric flask.

  • Dissolve the solid in a small amount of toluene.

  • Once fully dissolved, bring the flask to volume with toluene.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

  • Store the stock solution in the dark at <6°C.[1]

Table 1: Recommended Storage Conditions for this compound Analytical Standards

Standard TypeContainerTemperatureLight ConditionsAtmosphere
Solid Tightly sealed amber glass vial≤ 4°CDarkDry (desiccator)
Stock Solution (in Toluene) Tightly sealed amber glass vial with PTFE-lined cap<6°CDarkN/A
Working Solutions (in organic solvent) Tightly sealed amber glass or polypropylene autosampler vials<6°CDarkN/A

Visualizing Degradation and Analytical Workflow

To better understand the potential issues and the analytical approach to ensuring the stability of this compound standards, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.

Degradation Pathway of this compound TPP This compound BPP Bis(p-t-butylphenyl) phosphate TPP->BPP Hydrolysis PTBP p-t-butylphenol TPP->PTBP MPP Mono(p-t-butylphenyl) phosphate BPP->MPP Hydrolysis BPP->PTBP

Caption: Hydrolysis degradation pathway of this compound.

Workflow for Ensuring Standard Stability cluster_prep Standard Preparation cluster_analysis Analysis & Verification cluster_troubleshoot Troubleshooting prep_solid Weigh Solid Standard prep_dissolve Dissolve in High-Purity Anhydrous Toluene prep_solid->prep_dissolve prep_store Store in Amber Glass Vial at <6°C prep_dissolve->prep_store analysis_dilute Prepare Working Standards in Low-Adsorption Vials prep_store->analysis_dilute analysis_run Analyze using Stability-Indicating HPLC-UV Method analysis_dilute->analysis_run analysis_check Check for Degradation Peaks and Consistent Response analysis_run->analysis_check ts_inconsistent Inconsistent Results? analysis_check->ts_inconsistent ts_degradation Suspect Degradation ts_inconsistent->ts_degradation ts_adsorption Suspect Adsorption ts_inconsistent->ts_adsorption

Caption: Recommended workflow for preparing and verifying analytical standards.

References

Minimizing degradation of Tris(p-t-butylphenyl) phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tris(p-t-butylphenyl) phosphate (TBPP). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of TBPP during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound, often referred to as Tris(2,4-di-tert-butylphenyl) phosphate (TBPP), is an organophosphate compound. It is a primary degradation product of the widely used antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (also known as Irgafos 168).[1][2][3][4] The analysis of TBPP is challenging due to its susceptibility to degradation during sample preparation and analysis. Key challenges include its potential for hydrolytic and thermal degradation, as well as its tendency to adsorb to laboratory surfaces, leading to inaccurate quantification.[5]

Q2: What are the main degradation pathways for TBPP during sample preparation?

TBPP can degrade through several mechanisms during routine sample handling and analysis:

  • Hydrolysis: In aqueous solutions, TBPP can undergo hydrolysis, especially at low concentrations (ppb levels), leading to significant sample loss.[5]

  • Thermal Degradation: High temperatures encountered during gas chromatography (GC) injection or sample processing steps like extrusion can cause TBPP to break down.[1][4][6]

  • Photodegradation: Exposure to UV irradiation and even sunlight can induce degradation of TBPP.[1][2][4][7]

Q3: My TBPP recovery is consistently low. What are the potential causes?

Low recovery of TBPP is a common issue and can be attributed to several factors:

  • Adsorption to Surfaces: The phosphate group in TBPP can irreversibly bind to active sites on glassware, pipette tips, and HPLC vials, leading to significant sample loss, especially at low concentrations.[5]

  • Degradation during Extraction: The choice of solvent, temperature, and pH during sample extraction can influence the stability of TBPP. Harsh extraction conditions can promote degradation.

  • Degradation during Concentration: Evaporation steps to concentrate the sample can lead to thermal degradation if not performed under mild conditions.

Q4: Can I use Gas Chromatography (GC) to analyze TBPP?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for the analysis of TBPP.[1][2] However, due to the thermal lability of the compound, careful optimization of the GC inlet conditions is crucial to prevent on-column degradation. The use of a programmed temperature vaporization (PTV) inlet can help minimize thermal stress on the analyte.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or inconsistent TBPP recovery Adsorption to labware: The polar phosphate group can interact with silanol groups on glass surfaces.[5]- Use silanized glassware or polypropylene vials and pipette tips. - Pre-rinse all labware with the sample solvent. - Prepare standards in a matrix similar to the sample to account for matrix effects.
Hydrolytic degradation: Presence of water in the sample or solvents.[5]- Use dry solvents and handle samples in a low-humidity environment. - Minimize the time samples are in aqueous solutions. - Consider solid-phase extraction (SPE) to quickly remove water from the sample.[6]
Peak tailing or poor peak shape in GC analysis On-column degradation: The GC inlet temperature may be too high, or the liner may have active sites.- Optimize the GC inlet temperature, starting with a lower temperature and gradually increasing it. - Use a deactivated GC liner. - Consider using a PTV inlet with a gentle temperature ramp.[8]
Active sites in the GC column: The analytical column may be contaminated or degraded.- Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column. - If the problem persists, replace the column.
Appearance of unknown peaks in the chromatogram Degradation of TBPP: New peaks may correspond to degradation products.- Analyze a pure standard of TBPP under the same conditions to identify potential degradation products. - Compare the mass spectra of the unknown peaks with literature data for known TBPP degradants like 2,4-di-tert-butylphenol.[1][4]
Matrix interference: Components of the sample matrix may co-elute with the analyte.- Improve the sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be effective.[6] - Use a more selective detector, such as a mass spectrometer, to differentiate between the analyte and interferences.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup using Solid-Phase Extraction (SPE)

This protocol is designed to minimize hydrolytic degradation and remove interfering matrix components.

  • Sample Pre-treatment: If the sample is aqueous, adjust the pH to neutral if necessary. If the sample is solid, perform a solvent extraction using a non-polar solvent like n-hexane.[2]

  • SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge (or equivalent) by passing methanol followed by distilled water through it.[6]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[6]

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 80:20 methanol:water) to remove polar interferences.[6]

  • Elution: Elute the TBPP from the cartridge using a stronger solvent, such as acetonitrile.[6]

  • Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen at a low temperature (e.g., < 40°C) to avoid thermal degradation.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., acetonitrile for LC or hexane for GC).

Protocol 2: GC-MS Analysis with a Programmed Temperature Vaporization (PTV) Inlet

This protocol is optimized to minimize thermal degradation of TBPP during GC analysis.[8]

  • GC Column: Use a low-polarity capillary column such as a DB-5MS.[3]

  • PTV Inlet Program:

    • Initial Temperature: 60°C

    • Ramp Rate: 60°C/min

    • Final Temperature: 325°C[8]

  • Oven Temperature Program:

    • Initial Temperature: 50°C (hold for 2 minutes)

    • Ramp Rate: 20°C/min

    • Final Temperature: 300°C (hold for 8 minutes)[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Injection Mode: Splitless injection to enhance sensitivity.[3]

  • MS Detection: Use electron ionization (EI) and monitor characteristic ions for TBPP.[3]

Visualizations

Degradation Pathway of Tris(2,4-di-tert-butylphenyl) phosphite

cluster_degradation Degradation Pathways Irgafos 168 Irgafos 168 TBPP TBPP Irgafos 168->TBPP Oxidation (Extrusion, Storage, Sunlight) 2,4-DTBP 2,4-DTBP Irgafos 168->2,4-DTBP UV Irradiation Hydrolysis Products Hydrolysis Products TBPP->Hydrolysis Products Hydrolysis

Caption: Degradation of Irgafos 168 to TBPP and 2,4-DTBP.

Recommended Sample Preparation Workflow

cluster_workflow Sample Preparation Workflow Sample Sample Extraction Extraction Sample->Extraction  n-Hexane SPE Cleanup SPE Cleanup Extraction->SPE Cleanup  Strata-X Concentration Concentration SPE Cleanup->Concentration  N2, <40°C Analysis Analysis Concentration->Analysis  GC-MS or LC-MS

Caption: Workflow for minimizing TBPP degradation.

References

Optimization of injection parameters for GC analysis of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection parameters in the Gas Chromatography (GC) analysis of Tris(p-t-butylphenyl) phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for the analysis of this compound?

A1: For the analysis of this compound, a low-to-mid polarity column is generally recommended. Columns such as a DB-5MS or HP-5 (or equivalent 5% phenyl-methylpolysiloxane) are commonly used and provide good resolution and peak shape for this analyte.[1][2]

Q2: What is the typical injector temperature range for analyzing this compound?

A2: Due to the high molecular weight and boiling point of this compound, a relatively high injector temperature is necessary to ensure complete and rapid vaporization, minimizing discrimination. A starting point for optimization would be in the range of 280°C to 320°C.[1][3] It is crucial to keep the injector temperature as hot as reasonably possible without causing thermal degradation.[3]

Q3: Should I use split or splitless injection for this compound analysis?

A3: The choice between split and splitless injection depends on the concentration of the analyte in your sample.

  • Split injection is suitable for higher concentration samples to avoid column overloading. Common split ratios range from 20:1 to 50:1.[1][4]

  • Splitless injection is preferred for trace-level analysis to maximize the transfer of the analyte onto the column. When using splitless injection, optimizing the purge activation time is critical to ensure quantitative transfer without excessive solvent tailing.

Q4: What type of inlet liner is best for analyzing this compound?

A4: An inert liner is essential to prevent the thermal degradation of organophosphate compounds like this compound. A deactivated glass liner, potentially with a taper or glass wool, can improve reproducibility.[3] For splitless injections, a single taper liner can help focus the sample onto the head of the column.

Q5: What are the common degradation products of this compound that I might see in my chromatogram?

A5: this compound is an oxidation product of the antioxidant Irgafos 168 (Tris(2,4-di-tert-butylphenyl) phosphite).[1][5][6] Therefore, you may observe peaks corresponding to the parent compound, Irgafos 168, and other degradation products like 2,4-di-tert-butylphenol.[1][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, focusing on injection parameter optimization.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) 1. Injector temperature is too low, leading to slow vaporization. 2. Active sites in the liner or column causing analyte interaction. 3. Column contamination.1. Increase the injector temperature in increments of 10°C (e.g., from 280°C up to 320°C). 2. Use a new, deactivated liner. Consider using a liner with glass wool to aid vaporization. Trim the first few centimeters of the GC column. 3. Bake out the column at its maximum recommended temperature.
Poor Peak Shape (Fronting) 1. Column overload due to high sample concentration. 2. Incompatible solvent.1. Dilute the sample. If using split injection, increase the split ratio. 2. Ensure the sample is dissolved in a solvent compatible with the stationary phase (e.g., iso-octane, n-hexane).
Low Analyte Response / Poor Sensitivity 1. Injector temperature is too high, causing thermal degradation. 2. Discrimination due to incomplete vaporization at a low injector temperature. 3. Leaks in the injection port.1. Decrease the injector temperature in 10°C increments. 2. Optimize the injector temperature to ensure complete vaporization without degradation. 3. Check for leaks at the septum and column fittings using an electronic leak detector.
Poor Reproducibility (Varying Peak Areas) 1. Non-optimized injection speed. 2. Inconsistent sample volume. 3. Septum coring or leakage. 4. Liner contamination.1. Use a consistent and appropriate injection speed (fast injection is often recommended for hot injections). 2. Ensure the autosampler is functioning correctly and the syringe is free of air bubbles. 3. Replace the septum. Use a septum appropriate for the injector temperature. 4. Replace the liner with a new, deactivated one.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated solvent or reagents.1. Run a solvent blank to check for carryover. Increase the injector and oven temperature during a bake-out run. 2. Use a high-quality, low-bleed septum. 3. Analyze a fresh solvent blank to rule out contamination.

Data Presentation: Optimized GC Parameters

The following table summarizes typical GC parameters used for the analysis of this compound and its related compounds, extracted from various methods. These should be considered as starting points for method development.

ParameterSetting 1Setting 2
GC System Agilent 7890A GC with 5975C MSPyrolysis-GC/MS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[2]DB-5MS (30 m x 0.32 mm, 0.25 µm)[1]
Injector Type Split/SplitlessSplit
Injector Temperature 300°C310°C[4]
Injection Mode Splitless[2]Split
Split Ratio N/A20:1 to 50:1[4]
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 2 mL/min (constant flow)[1][2]Not specified
Oven Program 50°C (2 min hold), then 20°C/min to 300°C (8 min hold)[2]40°C (1 min hold), then 15°C/min to 310°C (10 min hold)[4]
MSD Interface Temp 300°C300°C[4]
Ion Source Temp Not specified250°C[4]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol is based on methods for extracting this compound and related compounds from polymer matrices.

  • Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a glass vial.

  • Solvent Addition: Add 10 mL of a suitable solvent such as n-hexane or iso-octane.

  • Extraction:

    • For solid samples, perform ultrasonic extraction for 30 minutes.

    • Alternatively, use Soxhlet extraction for a more exhaustive extraction.

  • Filtration/Centrifugation: After extraction, filter the extract through a 0.45 µm PTFE syringe filter or centrifuge to remove any particulate matter.

  • Concentration (if necessary): If the expected concentration is low, the extract can be concentrated under a gentle stream of nitrogen.

  • Final Volume: Adjust the final volume to 1 mL with the extraction solvent.

  • Analysis: Transfer an aliquot to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of this compound.

  • Instrument Setup:

    • Install a deactivated, low-bleed GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Set the carrier gas (Helium) to a constant flow of 1.5 mL/min.

    • Install a new, deactivated liner in the injection port.

  • Injection Parameters:

    • Set the injector temperature to 300°C.

    • For initial screening, use a split injection with a ratio of 30:1. For trace analysis, use splitless mode with a purge time of 1 minute.

    • Set the injection volume to 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 20°C/minute.

    • Ramp 2: Increase to 310°C at a rate of 10°C/minute, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Set the MS transfer line temperature to 310°C.

    • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Acquire data in full scan mode (e.g., m/z 50-700) for initial identification. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity.

Mandatory Visualization

GC_Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_investigation Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Resolution start Poor Peak Shape or Reproducibility check_temp Check Injector Temperature start->check_temp Tailing/Fronting Peaks? check_liner Inspect/Replace Liner start->check_liner Low Response? check_leaks Check for Leaks start->check_leaks Poor Reproducibility? check_sample Evaluate Sample Concentration start->check_sample Peak Overload? check_column Assess Column Health start->check_column General Poor Performance? adjust_temp Optimize Temperature (280-320°C) check_temp->adjust_temp replace_liner Install New Deactivated Liner check_liner->replace_liner fix_leaks Replace Septum/Ferrules check_leaks->fix_leaks dilute_sample Dilute Sample or Adjust Split Ratio check_sample->dilute_sample maintain_column Trim or Replace Column check_column->maintain_column end_node Analysis Optimized adjust_temp->end_node replace_liner->end_node fix_leaks->end_node dilute_sample->end_node maintain_column->end_node

Caption: Troubleshooting workflow for GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_injection GC Injection cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample extract Solvent Extraction sample->extract filter Filter/Centrifuge extract->filter concentrate Concentrate (if needed) filter->concentrate inject Autosampler Injection (1 µL) concentrate->inject separation Chromatographic Separation (HP-5MS Column) inject->separation detection Mass Spectrometric Detection separation->detection process Data Acquisition & Integration detection->process report Quantification & Reporting process->report

Caption: General workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor chromatographic peak shape during the analysis of Tris(p-t-butylphenyl) phosphate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic method for analyzing this compound?

A1: this compound is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water.[1][2] For applications compatible with mass spectrometry (MS), formic acid is often used as a modifier, while phosphoric acid can be used for other applications.[1][2]

Q2: Why am I observing peak tailing with this compound?

A2: Peak tailing for phosphate-containing compounds like this compound can be caused by several factors. A primary cause is the interaction between the phosphate groups and the metal surfaces of the HPLC system, such as stainless steel tubing and frits.[3] This interaction is more pronounced when not using a phosphate-based mobile phase. Other potential causes include:

  • Silanophilic interactions: The phosphate groups can interact with residual silanol groups on the silica-based stationary phase.[4]

  • Column overload: Injecting too much sample can lead to tailing peaks.[5][6]

  • Contamination: Buildup of contaminants on the column can create active sites that cause tailing.[7]

Q3: What causes peak fronting when analyzing this compound?

A3: Peak fronting is generally less common than tailing but can occur due to:

  • Sample overload: Injecting a sample that is too concentrated or too large in volume is a frequent cause of fronting.[8][9]

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting.[8][9]

  • Column degradation: A collapsed column bed or a void at the column inlet can result in fronting peaks.[9][10]

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

G A Start: Peak Tailing Observed B Reduce Sample Concentration/Volume A->B C Peak Shape Improved? B->C D Yes: Issue was Column Overload C->D Yes E No: Check Mobile Phase C->E No F Add Phosphoric Acid or Phosphate Buffer to Mobile Phase E->F G Peak Shape Improved? F->G H Yes: Issue was Metal Interaction G->H Yes I No: Evaluate Column Condition G->I No J Use a Column with Low Silanol Activity or a PEEK-lined Column I->J K Peak Shape Improved? J->K L Yes: Issue was Silanophilic Interaction K->L Yes M No: Further Investigation Needed (e.g., check for system contamination) K->M No

Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase Modification to Reduce Tailing

If metal-phosphate interactions are suspected, modifying the mobile phase can mitigate peak tailing.[3]

  • Standard Mobile Phase: Prepare a mobile phase of acetonitrile and water at the desired ratio for your separation.

  • Acidified Mobile Phase: To the aqueous portion of your mobile phase, add a low concentration of phosphoric acid (e.g., 0.1% v/v). If using MS detection, use a volatile acid like formic acid.[1][2]

  • Phosphate Buffer Mobile Phase: Alternatively, prepare a phosphate buffer (e.g., 20 mM potassium phosphate) at a low pH (e.g., 2.5-3.0) as the aqueous component of your mobile phase.[11]

  • Equilibration: Equilibrate the column with the modified mobile phase for at least 30 minutes before injecting your sample.

  • Analysis: Inject the this compound standard and compare the peak shape to that obtained with the standard mobile phase.

Issue 2: Peak Fronting

For instances of peak fronting, consider the following troubleshooting steps:

G A Start: Peak Fronting Observed B Check Sample Solvent A->B C Is Sample Solvent Stronger than Mobile Phase? B->C D Yes: Dissolve Sample in Mobile Phase C->D Yes E No: Reduce Injection Volume/Concentration C->E No F Peak Shape Improved? D->F E->F G Yes: Issue Resolved F->G Yes H No: Inspect Column F->H No I Perform Column Wash/Flush or Replace Column H->I J Peak Shape Improved? I->J K Yes: Column was Contaminated or Degraded J->K Yes L No: Further System Check Required J->L No

References

Reducing background contamination for trace analysis of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the trace analysis of Tris(p-t-butylphenyl) phosphate (TBPP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBPP) and why is it a concern for background contamination?

This compound, also known as Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), is an organophosphate ester. It is a transformation product of the widely used antioxidant Irgafos 168, which is commonly added to plastics.[1][2] Its prevalence in plastic materials makes it a common laboratory contaminant that can leach into samples, leading to inaccurate results in trace analysis.[3]

Q2: What are the primary sources of TBPP background contamination in a laboratory setting?

The most significant sources of TBPP contamination in a laboratory environment include:

  • Plastic Labware: Any equipment made from plastic, such as pipette tips, centrifuge tubes, and sample vials, can be a source of TBPP leaching.[3]

  • Environmental Dust: Indoor dust can contain high concentrations of TBPP, which can settle into samples.[4]

  • Solvents and Reagents: Impurities in solvents and reagents can introduce TBPP into the analytical workflow.

  • Personal Protective Equipment (PPE): Disposable gloves and other PPE can be a source of contamination if not selected and handled carefully.[5]

Q3: What are the recommended analytical techniques for trace analysis of TBPP?

The most common and effective analytical methods for the determination of TBPP at trace levels are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) [3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3]

These techniques offer the high sensitivity and selectivity required for detecting low concentrations of TBPP.

Troubleshooting Guides

Issue 1: High levels of TBPP detected in procedural blanks.

High blank levels are a clear indicator of a contamination issue within the laboratory or the analytical workflow.

Root Cause Analysis and Solutions:

cluster_0 Troubleshooting High TBPP in Blanks cluster_1 Investigate Lab Environment cluster_2 Evaluate Consumables cluster_3 Assess Reagents start High TBPP in Blank env_check Check for Dust Sources start->env_check consumables_check Test Plasticware (Tubes, Tips) start->consumables_check reagents_check Analyze Solvents & Reagents start->reagents_check env_actions Implement Regular Cleaning Use Air Filtration env_check->env_actions end_point Acceptable Blank Level env_actions->end_point Re-run Blank consumables_actions Pre-rinse with Solvent Switch to Glassware Test New Lots consumables_check->consumables_actions consumables_actions->end_point Re-run Blank reagents_actions Use High-Purity Solvents Filter Solvents Test New Batches reagents_check->reagents_actions reagents_actions->end_point Re-run Blank

Caption: Troubleshooting workflow for high TBPP in blanks.

Issue 2: Inconsistent TBPP recovery in spiked samples.

Inconsistent recovery can be caused by matrix effects or loss of the analyte during sample preparation.

Troubleshooting Steps:

Potential Cause Recommended Action
Matrix Effects Dilute the sample extract to minimize the influence of interfering compounds.
Optimize the sample cleanup procedure (e.g., using a different SPE sorbent).
Analyte Loss Ensure all sample preparation steps are performed in a timely manner to prevent degradation.
Minimize the use of plastic materials that could adsorb the analyte.
Evaluate the pH of the sample and extraction solvents to ensure TBPP stability.

Experimental Protocols

Protocol 1: General Laboratory Practices for Minimizing TBPP Contamination

  • Work Environment: Whenever possible, conduct sample preparation in a clean, dust-free environment, such as a laminar flow hood.[3][5] Regularly wipe down all work surfaces with a suitable solvent (e.g., isopropanol).[6]

  • Personal Protective Equipment (PPE): Wear powder-free nitrile gloves and change them frequently, especially after touching potentially contaminated surfaces.[5]

  • Labware:

    • Whenever feasible, use glassware instead of plasticware.

    • If plasticware is necessary, rinse it with a high-purity solvent before use.

    • Dedicate specific glassware for trace analysis and clean it thoroughly between uses.

  • Solvents and Reagents: Use high-purity, HPLC-grade, or "distilled-in-glass" solvents. Filter all aqueous solutions before use.

  • Procedural Blanks: Analyze a procedural blank with every batch of samples to monitor for background contamination.[3]

Protocol 2: Sample Preparation Workflow for Water Samples

This protocol outlines a general workflow for the extraction of TBPP from water samples using solid-phase extraction (SPE).

cluster_0 Water Sample Preparation Workflow start Water Sample Collection (Glass Bottle) step1 Spike with Internal Standard start->step1 step2 SPE Cartridge Conditioning (e.g., Methanol, Water) step1->step2 step3 Sample Loading step2->step3 step4 Washing Step (Remove Interferences) step3->step4 step5 Elution of TBPP (e.g., Dichloromethane) step4->step5 step6 Evaporation & Reconstitution step5->step6 end Analysis by LC-MS/MS or GC-MS step6->end

Caption: Solid-phase extraction workflow for TBPP.

Detailed Steps:

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation and leaching from plastic containers.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of TBPP).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Florisil or silica gel) by passing methanol followed by ultrapure water through it.[3]

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining TBPP.

  • Elution: Elute the TBPP from the cartridge using a non-polar solvent such as dichloromethane.[3]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for injection into the analytical instrument.

By implementing these best practices and troubleshooting guides, researchers can significantly reduce the risk of background contamination and improve the accuracy and reliability of their trace analysis of this compound.

References

Technical Support Center: Enhancing Extraction of Tris(p-t-butylphenyl) Phosphate (TBPP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Tris(p-t-butylphenyl) phosphate (TBPP) from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of TBPP using common analytical techniques such as Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Suggested Solution
Low TBPP Recovery Incomplete Elution: The elution solvent may not be strong enough to desorb TBPP from the SPE sorbent.- Increase the polarity of the elution solvent. A common elution solvent for organophosphate esters is acetonitrile or a mixture of dichloromethane and methanol.- Perform multiple, smaller volume elutions instead of a single large volume elution.
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.- Reduce the sample volume or dilute the sample prior to loading.- Use an SPE cartridge with a larger sorbent mass.
Improper pH: The pH of the sample may affect the retention of TBPP on the sorbent.- Adjust the sample pH to ensure optimal retention. For reverse-phase SPE, a neutral pH is generally recommended for neutral compounds like TBPP.
Channeling: Uneven flow of the sample and solvents through the sorbent bed can lead to poor interaction and recovery.- Ensure the sorbent bed does not dry out between steps.- Apply a consistent and slow flow rate during sample loading and elution.
High Background/Interferences Co-elution of Matrix Components: The wash solvent may not be effective at removing interfering compounds from the matrix.- Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute TBPP.- Consider using a different SPE sorbent with higher selectivity for TBPP.
Contamination: External sources of contamination can introduce interfering peaks.- Use high-purity solvents and reagents.- Pre-clean all glassware and equipment.
Poor Reproducibility Inconsistent Methodology: Variations in the experimental procedure can lead to inconsistent results.- Ensure precise and consistent volumes for all solvents and samples.- Maintain a consistent flow rate throughout the SPE process.- Use an automated SPE system for higher precision.
QuEChERS Troubleshooting
Problem Potential Cause Suggested Solution
Low TBPP Recovery Inefficient Extraction: The initial extraction with acetonitrile may not be sufficient to fully extract TBPP from the matrix.- Increase the shaking/vortexing time and intensity during the initial extraction step.- Ensure the sample is thoroughly homogenized before extraction.
Analyte Degradation: TBPP may be unstable under the extraction conditions.- While TBPP is generally stable, for other pH-sensitive analytes, using a buffered QuEChERS method (e.g., AOAC or EN methods) can improve stability.
Matrix Effects: Strong interactions between TBPP and the sample matrix can hinder extraction.- For soils with high organic content, a longer extraction time may be necessary.
High Lipid Co-extraction (for fatty matrices) Insufficient Cleanup: The d-SPE cleanup step may not be effectively removing lipids.- Use a d-SPE tube containing C18 sorbent to remove nonpolar interferences like lipids.- For highly fatty samples, a novel lipid removal device may be considered.
Matrix Effects in Final Extract Co-extraction of Interferences: The d-SPE sorbent may not be suitable for the specific matrix interferences.- Optimize the d-SPE sorbent combination. Primary secondary amine (PSA) is used to remove sugars and fatty acids, while graphitized carbon black (GCB) can remove pigments and sterols. Note that GCB can also retain planar analytes.
Phase Separation Issues Incorrect Salt Combination or Ratios: The addition of QuEChERS salts is crucial for inducing phase separation.- Ensure the correct type and amount of salts are added as per the chosen QuEChERS method (e.g., Original, AOAC, EN 15662). The EN 15662 method salts have been shown to be effective for a range of organophosphate esters.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBPP) and why is its extraction challenging?

A1: this compound, also known as Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), is an organophosphate ester used as a plasticizer and flame retardant. It is also a degradation product of the antioxidant Irgafos 168. Its extraction can be challenging due to its presence in complex environmental and biological matrices at low concentrations, often alongside numerous interfering compounds.

Q2: Which extraction method is best for TBPP from solid samples like soil and sediment?

A2: Both Solid-Phase Extraction (SPE) and QuEChERS have been successfully applied to the extraction of organophosphate esters from solid matrices. The QuEChERS method is often favored for its speed, ease of use, and low solvent consumption.[2][3] For soil samples, a modified QuEChERS procedure with a hydration step for dry samples and vigorous shaking is recommended to ensure efficient extraction.[2]

Q3: How can I improve TBPP extraction from aqueous samples?

A3: Solid-Phase Extraction (SPE) is a highly effective method for extracting TBPP from water samples. A reversed-phase sorbent, such as C18, is commonly used. It is important to optimize the sample pH, flow rate, and the composition of the wash and elution solvents to maximize recovery and minimize interferences.

Q4: What are typical recovery rates for organophosphate esters using QuEChERS?

A4: For various organophosphate esters in fish samples, a QuEChERS method with EN 15662 salts and a lipid removal filter achieved apparent recoveries between 67% and 116%.[1] For pesticides in soil using a citrate-buffered QuEChERS method, recoveries are generally good, although very basic compounds may show lower recovery due to strong ionic interactions with the soil matrix.[2] Specific recovery for TBPP will depend on the matrix and optimized protocol.

Q5: Can sonication be used to improve TBPP extraction?

A5: Yes, ultrasonic-assisted extraction can be a valuable tool, particularly for complex solid matrices like sewage sludge. Sonication can enhance the disruption of the sample matrix, leading to improved release of the analyte and can significantly reduce extraction times compared to conventional shaking methods.[4][5][6]

Data on Extraction Efficiency of Related Organophosphate Esters

The following tables summarize recovery data for various organophosphate esters (OPEs) from different matrices using QuEChERS and SPE. This data can serve as a reference for optimizing TBPP extraction, as TBPP is expected to behave similarly to other OPEs.

Table 1: Apparent Recoveries of Selected OPEs from Fish Samples using QuEChERS [1]

CompoundApparent Recovery (%)
Tributyl phosphate (TBP)67 - 116
Tris(2-chloroethyl) phosphate (TCEP)67 - 116
Tris(1-chloro-2-propyl) phosphate (TCPP)67 - 116
TBPP data not available in the cited study

Table 2: Recoveries of Trialkyl Phosphates from Wastewater using SPE [7]

CompoundRecovery (%)
Tris[2-chloroethyl]phosphate69 - 92
Tris[2-chloroisopropyl]phosphate69 - 92
Tris[1, 3-dichloroisopropyl]phosphate69 - 92
Triethyl phosphate69 - 92
Tributyl-n-phosphate69 - 92
Tris[2-butoxyethyl]phosphate69 - 92
TBPP data not available in the cited study

Experimental Protocols

Protocol 1: QuEChERS Extraction of TBPP from Soil/Sediment

This protocol is adapted from established QuEChERS methods for pesticides and other organic contaminants in soil and sediment.[2][3]

1. Sample Preparation:

  • Homogenize the soil or sediment sample to ensure uniformity.

  • For dry samples, weigh 3g into a 50 mL centrifuge tube, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[2] For wet samples, use 10g.[2]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake vigorously for 5 minutes. A mechanical shaker is recommended for consistency.[2]

  • Add the contents of a QuEChERS salt packet (e.g., EN 15662 formulation: 4g MgSO₄, 1g NaCl, 1g sodium citrate tribasic dihydrate, 0.5g sodium citrate dibasic sesquihydrate).

  • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes.[2]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18 for samples with fatty components).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.[2]

  • Collect the cleaned extract for analysis (e.g., by GC-MS or LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of TBPP from Water

This is a general protocol for the extraction of neutral organic compounds from water using reversed-phase SPE.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

2. Sample Loading:

  • Pass the water sample (e.g., 100 mL, pH adjusted to neutral if necessary) through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

3. Washing:

  • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

4. Elution:

  • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elute the TBPP from the cartridge with a small volume of a strong solvent (e.g., 2 x 2 mL of acetonitrile or dichloromethane).

  • Collect the eluate and concentrate if necessary before analysis.

Visualizations

Extraction_Troubleshooting_Workflow cluster_Start Start cluster_Method Extraction Method cluster_SPE SPE Troubleshooting cluster_QuEChERS QuEChERS Troubleshooting cluster_End Outcome start Low TBPP Recovery method Identify Extraction Method start->method spe_check_elution Check Elution Solvent Strength method->spe_check_elution SPE quechers_check_shaking Increase Shaking Time/Intensity method->quechers_check_shaking QuEChERS spe_check_loading Check Sample Loading Volume spe_check_elution->spe_check_loading spe_check_wash Optimize Wash Step spe_check_loading->spe_check_wash end Improved Recovery spe_check_wash->end quechers_check_cleanup Optimize d-SPE Cleanup Sorbent quechers_check_shaking->quechers_check_cleanup quechers_check_salts Verify Salt Composition quechers_check_cleanup->quechers_check_salts quechers_check_salts->end

Caption: Troubleshooting workflow for low TBPP recovery.

QuEChERS_Workflow cluster_Extraction Step 1: Extraction cluster_Cleanup Step 2: d-SPE Cleanup cluster_Analysis Step 3: Analysis sample Homogenized Sample (e.g., 10g soil) add_solvent Add 10mL Acetonitrile sample->add_solvent shake1 Shake Vigorously (5 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 transfer Transfer 1mL Supernatant to d-SPE Tube centrifuge1->transfer vortex Vortex (30 sec) transfer->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 final_extract Final Extract for GC/LC-MS Analysis centrifuge2->final_extract

Caption: Standard QuEChERS experimental workflow.

References

Technical Support Center: Method Development for Separating Isomers of tert-Butylphenyl Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing methods for the separation of tert-butylphenyl phosphate isomers.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for separating isomers of tert-butylphenyl phosphates?

A1: The optimal technique depends on the specific isomers of interest, the sample matrix, and the desired sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, particularly for analyzing complex environmental or biological samples. It has been successfully used for the simultaneous determination of various aryl organophosphate esters, including tert-butylphenyl phosphate isomers.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique. Reverse-phase HPLC with a C18 or a specialized column like Newcrom R1 can be effective for separating these isomers.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, especially for volatile and thermally stable isomers. It can provide excellent separation and structural information.[3][4] GC coupled with tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity.[4][5]

  • Supercritical Fluid Chromatography (SFC) is a powerful technique for separating stereoisomers and positional isomers due to its high efficiency and unique selectivity. It is a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.

Q2: What are the typical starting conditions for method development using reverse-phase HPLC?

A2: For reverse-phase HPLC, a good starting point for separating tert-butylphenyl phosphate isomers would be a C18 column with a gradient elution using acetonitrile and water. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape. For MS compatibility, formic acid is preferred over phosphoric acid.[2]

Q3: How can I improve the resolution between co-eluting isomers?

A3: Improving resolution between closely eluting or co-eluting isomers often requires a systematic approach to method optimization. Consider the following strategies:

  • Optimize the mobile phase composition: Adjust the gradient slope, initial and final mobile phase compositions, and the type and concentration of the organic modifier (e.g., acetonitrile vs. methanol).

  • Change the stationary phase: If optimization on a C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a specialized mixed-mode column.[6]

  • Adjust the temperature: Temperature can influence selectivity and viscosity. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C).

  • Modify the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • For SFC, optimize the co-solvent, back pressure, and temperature. [7][8]

Q4: Are there any specific sample preparation techniques recommended for analyzing tert-butylphenyl phosphates?

A4: Sample preparation depends heavily on the sample matrix. For solid samples like indoor dust, extraction with an organic solvent followed by a cleanup step using solid-phase extraction (SPE) is common.[1] For liquid samples, a simple dilute-and-shoot approach may be sufficient if the concentration of the analytes is high enough and the matrix is relatively clean. For more complex matrices, liquid-liquid extraction or SPE may be necessary to remove interferences.

Troubleshooting Guides

HPLC / LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation.- Add a modifier like formic or phosphoric acid to the mobile phase.[2] - Reduce the injection volume or sample concentration. - Use a column with low silanol activity or a different stationary phase.[2] - Replace the column.
Low Sensitivity - Inefficient ionization in the MS source. - Ion suppression from the sample matrix. - Suboptimal MS/MS parameters.- Optimize ESI or APCI source parameters (e.g., nebulizer gas, drying gas temperature). - Improve sample cleanup to remove interfering matrix components. - Optimize collision energy and select appropriate precursor and product ions for MRM transitions.
Retention Time Shifts - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column when shifts become significant.
Co-elution of Isomers - Insufficient column selectivity. - Suboptimal mobile phase gradient.- Screen different column chemistries (e.g., C18, Phenyl-Hexyl, mixed-mode).[6][9] - Optimize the gradient profile (e.g., shallower gradient). - Consider using SFC as an alternative separation technique.[7]
GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Active sites in the injector liner or column. - Non-volatile residue in the injector.- Use a deactivated liner and column. - Perform regular maintenance on the injector, including replacing the liner and septum.
Poor Resolution - Inappropriate temperature program. - Column phase not suitable for isomer separation.- Optimize the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers. - Test columns with different polarities.
Low Response - Analyte degradation in the hot injector. - Inefficient ionization.- Use a lower injector temperature if possible. - For compounds with weak molecular ions in EI, consider using a softer ionization technique like chemical ionization (CI) or photoionization (PI).[5]
Isomerization during Analysis - High injector or oven temperature.- Reduce the injector and oven temperatures to the lowest feasible values that still provide good chromatography.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Aryl Organophosphate Esters

This protocol is based on a validated method for the analysis of 17 traditional and emerging aryl organophosphate esters in indoor dust.[1]

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with a suitable additive (e.g., 5 mM ammonium acetate).

    • Mobile Phase B: Methanol or Acetonitrile with the same additive.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. A total run time of around 13 minutes has been shown to be effective.[1]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive or negative ESI, depending on the specific isomers.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimization: For each isomer, optimize the precursor ion, product ions, and collision energy to achieve the best sensitivity and selectivity.

Protocol 2: GC-MS Method for tert-Butylphenyl Phosphates

This is a general protocol adaptable for the analysis of tert-butylphenyl phosphate isomers.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector.

    • Liner: Deactivated glass liner.

    • Injection Mode: Splitless for trace analysis, split for higher concentrations.

    • Injector Temperature: 250-280 °C.

    • Column: A low to mid-polarity column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for initial identification, Selected Ion Monitoring (SIM) for improved sensitivity and quantitation.

Quantitative Data

Table 1: Comparison of Analytical Methods for tert-Butylphenyl Phosphate Isomers and Related Compounds

Analytical MethodCompound(s)MatrixKey Performance CharacteristicsReference
LC-MS/MSBis(4-tert-butylphenyl) phenyl phosphate & other aryl-OPEsIndoor DustLimits of quantification: 0.09 to 3.2 ng/g; Run time: 13 min.[1]
HPLCTris(2,4-di-tert-butylphenyl) phosphiteStandardReverse-phase separation on Newcrom R1 column with MeCN/Water/Phosphoric acid.[2]
GC-MS-MSIsomeric tributylphosphate-alkylbenzene coupling productsOrganic SolventIdentification of different isomers.[4]
SFC(E)-(Z) isomers and stereoisomersStandardSimultaneous separation of four isomers in under 6 minutes.[7]

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Separation cluster_method_optimization Method Optimization cluster_column_check Column Evaluation cluster_alternative_tech Alternative Techniques cluster_end Resolution start Problem: Inadequate Isomer Separation (e.g., co-elution, poor peak shape) mobile_phase Optimize Mobile Phase - Adjust gradient slope - Change organic modifier - Modify pH/additive start->mobile_phase Initial Step temperature Adjust Temperature mobile_phase->temperature end_node Resolution Achieved mobile_phase->end_node Success flow_rate Modify Flow Rate temperature->flow_rate check_column Check Column Health - Perform QC test - Replace if necessary flow_rate->check_column If still unresolved flow_rate->end_node Success change_column Change Stationary Phase - Different selectivity (e.g., Phenyl-Hexyl) - Different particle size change_column->mobile_phase Re-optimize change_column->end_node Success check_column->change_column sfc Consider SFC - High efficiency for isomers check_column->sfc For challenging separations gc Consider GC - For volatile isomers check_column->gc sfc->end_node gc->end_node Method_Selection_Logic cluster_input Inputs cluster_decision Decision Points cluster_output Recommended Technique start Define Analytical Goal - Isomer type - Matrix complexity - Required sensitivity matrix_complexity Complex Matrix? (e.g., biological, environmental) start->matrix_complexity sensitivity High Sensitivity Needed? matrix_complexity->sensitivity No lc_ms LC-MS/MS matrix_complexity->lc_ms Yes isomer_type Stereoisomers or Positional Isomers? sensitivity->isomer_type No sensitivity->lc_ms Yes gc_ms GC-MS isomer_type->gc_ms Positional (Volatile) sfc SFC isomer_type->sfc Stereoisomers hplc_uv HPLC-UV isomer_type->hplc_uv Positional (General)

References

Addressing instrument sensitivity issues for Tris(p-t-butylphenyl) phosphate detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address instrument sensitivity issues encountered during the detection of Tris(p-t-butylphenyl) phosphate (TBPP).

Troubleshooting Guides

This section provides solutions to common problems researchers face during the analysis of TBPP, helping to enhance instrument sensitivity and obtain reliable data.

Question: I am observing low signal intensity or no peak for TBPP in my chromatograms. What are the potential causes and solutions?

Answer:

Low or no signal for TBPP can stem from several factors related to sample preparation, instrument parameters, or the inherent properties of the analyte. Here is a step-by-step troubleshooting guide:

  • Analyte Degradation: TBPP can be sensitive to thermal degradation, especially during GC-MS analysis.

    • Solution (GC-MS):

      • Use a programmed temperature vaporization (PTV) inlet to introduce the sample at a lower initial temperature and then rapidly ramp to the desired temperature. This minimizes the time the analyte spends at high temperatures.

      • Ensure the GC inlet liner is deactivated and clean. Active sites in the liner can promote thermal degradation.

      • Lower the injection port temperature, but not so low that it compromises volatilization.

  • Poor Ionization Efficiency (LC-MS): TBPP may not ionize efficiently under the chosen ESI source conditions.

    • Solution (LC-MS):

      • Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

      • Consider chemical derivatization to introduce a more readily ionizable group to the TBPP molecule, which can significantly enhance signal intensity.

      • Experiment with different mobile phase additives (e.g., ammonium formate, ammonium acetate) to promote the formation of specific adducts with better ionization efficiency.

  • Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of TBPP in the mass spectrometer source, leading to a lower signal.

    • Solution (LC-MS):

      • Improve sample cleanup procedures. Solid-phase extraction (SPE) is often effective at removing interfering matrix components.

      • Modify the chromatographic method to separate TBPP from the interfering compounds. This can be achieved by changing the gradient profile, mobile phase composition, or using a different stationary phase.

      • Dilute the sample to reduce the concentration of matrix components. However, this will also dilute the analyte, so a balance must be found.

  • Inadequate Sample Preparation: Inefficient extraction of TBPP from the sample matrix will result in low concentrations being introduced to the instrument.

    • Solution:

      • Optimize the extraction solvent and method (e.g., solid-phase extraction, liquid-liquid extraction, ultrasonic extraction) for your specific sample matrix.

      • Ensure complete solvent evaporation and reconstitution in a suitable solvent for injection.

Question: I am seeing inconsistent or poor reproducibility in my TBPP measurements. What could be the cause?

Answer:

Poor reproducibility is a common challenge that can be addressed by systematically evaluating your analytical workflow.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent results.

    • Solution:

      • Use an internal standard that is structurally similar to TBPP to correct for variations in extraction and instrument response.

      • Ensure all sample preparation steps are performed consistently across all samples.

  • Instrument Instability: Fluctuations in instrument performance can cause variations in signal intensity.

    • Solution:

      • Regularly perform instrument calibration and performance checks.

      • Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run.

  • Column Degradation: Over time, the performance of the analytical column can degrade, leading to peak shape distortion and retention time shifts.

    • Solution:

      • Use a guard column to protect the analytical column from contaminants.

      • Regularly flush the column according to the manufacturer's instructions.

      • Replace the column when performance deteriorates significantly.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the analysis of TBPP.

Q1: What are the typical instrument conditions for TBPP analysis by GC-MS?

A1: While optimal conditions vary depending on the specific instrument and matrix, a good starting point for GC-MS analysis of TBPP is:

  • Column: A low-polarity column, such as a DB-5ms or equivalent.

  • Injection: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

  • Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 300-320°C, held for 5-10 minutes.

  • MS Detection: Electron ionization (EI) is commonly used. Monitor characteristic ions for TBPP for selective detection.

Q2: What are the recommended LC-MS/MS parameters for sensitive TBPP detection?

A2: For high sensitivity and selectivity, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate is typically used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for organophosphate esters.

  • MRM Transitions: Specific precursor and product ion transitions for TBPP need to be determined by infusing a standard solution. However, for a related compound, tris(2,4-di-tert-butylphenyl) phosphate, some literature suggests potential transitions to monitor.

Q3: How can I minimize the conversion of Tris(p-t-butylphenyl) phosphite (the antioxidant precursor) to TBPP during analysis?

A3: The oxidation of the phosphite to the phosphate can occur during sample preparation and analysis.

  • Minimize exposure to oxidative conditions: Use fresh solvents and minimize sample exposure to air and high temperatures.

  • Use appropriate analytical techniques: LC-MS analysis at lower temperatures is generally less prone to inducing this conversion compared to high-temperature GC-MS.

Q4: What are the expected challenges when analyzing TBPP in complex environmental samples like soil or sediment?

A4: Complex matrices introduce significant challenges.

  • Matrix Effects: As mentioned in the troubleshooting guide, ion suppression is a major concern in LC-MS. For soil and sediment, the presence of humic acids and other organic matter can be particularly problematic. Thorough sample cleanup is crucial.

  • Extraction Efficiency: Efficiently extracting the non-polar TBPP from a complex solid matrix requires a robust extraction method. Techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be more effective than traditional methods.

  • Co-eluting Interferences: The high number of co-extractable compounds can interfere with the detection of TBPP, requiring high-resolution chromatographic separation.

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of TBPP and related organophosphate esters.

Table 1: Comparison of Detection Limits for Organophosphate Esters by Different Analytical Techniques

AnalyteTechniqueLimit of Detection (LOD)Matrix
Organophosphate Esters (general)GC-MS1 - 10 ng/LWater
Organophosphate Esters (general)LC-MS/MS0.1 - 5 ng/LWater
Aryl-Organophosphate EstersLC-MS/MS0.09 - 3.2 ng/gIndoor Dust[1]

Table 2: Typical Recovery Rates for Organophosphate Esters using Solid-Phase Extraction (SPE)

Analyte GroupSPE SorbentElution SolventRecovery Rate (%)Matrix
Organophosphate EstersC18Ethyl Acetate85 - 110%Water
Aryl-Organophosphate EstersHLBDichloromethane/Methanol75 - 120%Indoor Dust Extract[1]

Experimental Protocols

Below are detailed methodologies for the analysis of TBPP using GC-MS and LC-MS/MS. These are general protocols and may require optimization for specific applications.

Protocol 1: GC-MS Analysis of TBPP
  • Sample Preparation (Water Sample):

    • Filter the water sample (1 L) through a 0.45 µm glass fiber filter.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the analytes with 10 mL of ethyl acetate.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Add an internal standard and bring the final volume to 1 mL.

  • GC-MS Conditions:

    • Injector: Splitless mode, 280°C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 10 min.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic TBPP ions.

Protocol 2: LC-MS/MS Analysis of TBPP
  • Sample Preparation (Soil/Sediment Sample):

    • Air-dry the sample and sieve to < 2 mm.

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of acetonitrile and an internal standard.

    • Vortex for 1 min, then sonicate for 15 min in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 min.

    • Collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Concentrate the combined extract to approximately 1 mL.

    • Perform SPE cleanup using a silica gel cartridge to remove polar interferences.

    • Elute with a suitable solvent mixture (e.g., hexane:acetone).

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for TBPP.

Visualizations

The following diagrams illustrate key workflows and logical relationships in TBPP analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE, LLE, etc.) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS GC-amenable samples LCMS LC-MS/MS Analysis Concentration->LCMS LC-amenable samples Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Tris(p-t-butylphenyl) phosphate in Biota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The two most powerful and commonly employed techniques for the analysis of OPEs in complex biological matrices are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will compare these two approaches.

Data Presentation: Comparison of Analytical Performance

The following table summarizes typical performance characteristics for the analysis of OPEs in biota using GC-MS/MS and LC-MS/MS, based on published data for analogous compounds. These values can be considered target validation parameters for a method developed for Tris(p-t-butylphenyl) phosphate.

ParameterGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 1.0 ng/g0.001 - 0.5 ng/g
Limit of Quantification (LOQ) 0.03 - 3.0 ng/g0.003 - 1.5 ng/g
Linearity (R²) > 0.99> 0.99
Recovery 70 - 120%75 - 115%
Precision (RSD) < 15%< 15%
Matrix Effects Less susceptible for some matricesCan be significant, requires careful management
Compound Applicability Suitable for volatile and thermally stable compoundsBroad applicability, including less volatile and thermally labile compounds

Experimental Protocols

Below are detailed, generalized methodologies for the analysis of this compound in a typical biota sample, such as fish tissue, using GC-MS/MS and LC-MS/MS.

Sample Preparation: A Unified Approach

A robust sample preparation protocol is critical for removing interfering substances from the complex biological matrix and concentrating the analyte of interest. The following workflow is applicable for preparing samples for both GC-MS/MS and LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow Homogenization 1. Homogenization of Biota Sample Extraction 2. Ultrasound-Assisted Extraction with Organic Solvent Homogenization->Extraction Tissue Homogenate Cleanup 3. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Crude Extract Concentration 4. Evaporation and Reconstitution Cleanup->Concentration Purified Extract Analysis 5. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Concentration->Analysis Final Sample cluster_gcms GC-MS/MS Analytical Workflow Sample_GC Sample Injection GC_Column Gas Chromatograph (Separation) Sample_GC->GC_Column Ion_Source_GC Electron Ionization Source GC_Column->Ion_Source_GC Quad1_GC First Quadrupole (Precursor Ion Selection) Ion_Source_GC->Quad1_GC Collision_Cell_GC Collision Cell (Fragmentation) Quad1_GC->Collision_Cell_GC Quad2_GC Third Quadrupole (Product Ion Selection) Collision_Cell_GC->Quad2_GC Detector_GC Detector Quad2_GC->Detector_GC Data_System_GC Data System Detector_GC->Data_System_GC cluster_lcms LC-MS/MS Analytical Workflow Sample_LC Sample Injection LC_Column Liquid Chromatograph (Separation) Sample_LC->LC_Column Ion_Source_LC Electrospray Ionization Source LC_Column->Ion_Source_LC Quad1_LC First Quadrupole (Precursor Ion Selection) Ion_Source_LC->Quad1_LC Collision_Cell_LC Collision Cell (Fragmentation) Quad1_LC->Collision_Cell_LC Quad2_LC Third Quadrupole (Product Ion Selection) Collision_Cell_LC->Quad2_LC Detector_LC Detector Quad2_LC->Detector_LC Data_System_LC Data System Detector_LC->Data_System_LC

A Comparative Analysis of the Toxicological Profiles of Tris(p-t-butylphenyl) Phosphate and Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available toxicological data provides a comparative analysis of Tris(p-t-butylphenyl) phosphate (TBPP) and triphenyl phosphate (TPP), two organophosphate esters with widespread industrial applications. This guide synthesizes findings on their acute toxicity, cytotoxicity, genotoxicity, neurotoxicity, and endocrine-disrupting potential to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound (TBPP) and triphenyl phosphate (TPP) are utilized as flame retardants and plasticizers. While both are organophosphate esters, their toxicological profiles exhibit notable differences. TPP has been more extensively studied and raises concerns regarding its potential for neurotoxicity and endocrine disruption. In contrast, TBPP, particularly its oxidized form, is suggested to have a lower neurotoxic potential due to steric hindrance at the molecular level. This guide presents a side-by-side comparison of their toxicity endpoints, supported by experimental data, to facilitate a clear understanding of their relative risks.

Acute Toxicity

A comparative summary of acute toxicity data for TBPP and TPP is presented in Table 1. In general, both compounds exhibit low acute toxicity via oral and dermal routes.

Endpoint This compound (TBPP) Triphenyl phosphate (TPP) Test Species
Oral LD50 >6,000 mg/kg bw>5,000 mg/kg bw[1]Rat, Mouse
Dermal LD50 >2,000 mg/kg bw>7,900 mg/kg bw[1]Rat, Rabbit
Inhalation LC50 No data available>200,000 mg/m³ (1-hour exposure)[1]Rat

Table 1. Comparative Acute Toxicity of TBPP and TPP.

Cytotoxicity

Genotoxicity

Both compounds have been evaluated for their potential to cause genetic damage using standard assays such as the Ames test and the in vitro micronucleus test.

Assay This compound (TBPP) Triphenyl phosphate (TPP)
Ames Test Negative in a limited assay for gene mutation in bacteria[5]Negative in Salmonella typhimurium strains TA98, TA100, TA1537, and TA1538 with and without metabolic activation[1]
In Vitro Micronucleus Test No data availableNegative for chromosomal aberrations in Chinese hamster V79 cells[1]

Table 2. Comparative Genotoxicity of TBPP and TPP.

Neurotoxicity

A key differentiator between the two compounds lies in their neurotoxic potential. Organophosphates are known to exert neurotoxicity through the inhibition of acetylcholinesterase (AChE).

Triphenyl Phosphate (TPP): Studies have shown that TPP can cross the blood-brain barrier in mice and induce neuroinflammation and neuronal apoptosis[6][7]. While some studies in hens at high doses did not show signs of delayed neurotoxicity, others have reported a decrease in blood cholinesterase activity[8]. The neurotoxic effects of TPP are thought to be related to oxidative stress and are not solely dependent on AChE inhibition[6][9][10].

This compound (TBPP): The potential for neurotoxicity of TBPP and its phosphate metabolite is considered low. This is attributed to the steric hindrance caused by the bulky tert-butylphenyl groups, which is thought to inhibit the interaction with the serine residue in the active site of acetylcholinesterase[11]. Studies in hens have shown no evidence of neurotoxicity[11].

Endocrine Disruption

Triphenyl Phosphate (TPP): There is growing evidence that TPP acts as an endocrine disruptor. It has been shown to exhibit estrogenic, androgenic, and/or steroidogenic activity in both in vitro and in vivo studies, particularly in fish[12]. TPP can act as an estrogen receptor α (ERα) agonist and can activate the NF-κB signaling pathway, which is involved in cell cycle progression[4][13][14]. Molecular docking studies suggest that TPP has the potential to interact with multiple nuclear receptors, including the estrogen, androgen, and progesterone receptors[15].

This compound (TBPP): The endocrine-disrupting potential of TBPP is less characterized in the available literature compared to TPP.

Experimental Protocols

Detailed methodologies for the key toxicological assays are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Cytotoxicity Assay (based on OECD Guideline for Testing of Chemicals, Test No. 407)
  • Cell Culture: Appropriate cell lines (e.g., human or rodent) are cultured in a suitable medium.

  • Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Ames Test (based on OECD Guideline for Testing of Chemicals, Test No. 471)
  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used[6][11][16][17][18].

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent compound and its metabolites[11][16][17].

  • Exposure: Bacteria are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.

  • Scoring: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies[16].

In Vitro Micronucleus Test (based on OECD Guideline for Testing of Chemicals, Test No. 487)
  • Cell Culture: Mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are cultured[19][20][21][22][23].

  • Exposure: Cells are treated with the test substance at several concentrations, with and without metabolic activation (S9 mix)[19][20].

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage, allowing for the identification of cells that have completed one round of mitosis[20][21].

  • Micronuclei Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis[19]. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Neurotoxicity Assessment (based on OECD Guideline for Neurotoxicity Study in Rodents, Test No. 424)
  • Animal Model: Typically performed in rats.

  • Dosing: Animals are administered the test substance orally at different dose levels for a specified duration (e.g., 28 or 90 days)[24][25].

  • Functional Observations: A battery of tests is conducted to assess motor activity, sensory function, and cognitive performance.

  • Neuropathology: At the end of the study, brain and peripheral nerve tissues are examined for histopathological changes.

  • Cholinesterase Inhibition: Blood and brain samples can be analyzed for acetylcholinesterase activity.

Zebrafish Embryo Acute Toxicity Test (FET) (based on OECD Guideline for Testing of Chemicals, Test No. 236)
  • Test Organism: Newly fertilized zebrafish (Danio rerio) embryos are used[3][5][26][27][28][29].

  • Exposure: Embryos are exposed to a range of concentrations of the test substance in multi-well plates for 96 hours[3][5][26][28].

  • Lethality Endpoints: Four apical endpoints are observed daily: coagulation of fertilized eggs, lack of somite formation, lack of tail-bud detachment from the yolk sac, and lack of heartbeat[5][26][27][28].

  • Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated[26].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for TPP-induced endocrine disruption and a general workflow for in vitro toxicity testing.

TPP_Endocrine_Disruption TPP Triphenyl Phosphate (TPP) ER_alpha Estrogen Receptor α (ERα) TPP->ER_alpha acts as agonist EndocrineDisruption Endocrine Disruption TPP->EndocrineDisruption NF_kB NF-κB ER_alpha->NF_kB activates CellCycle Cell Cycle Progression NF_kB->CellCycle

Caption: TPP Endocrine Disruption Pathway.

In_Vitro_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CHO, HepG2) Exposure Expose cells to compound (with/without S9 activation) CellCulture->Exposure TestCompound Test Compound Dilution (TBPP or TPP) TestCompound->Exposure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Exposure->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames, Micronucleus) Exposure->Genotoxicity DataAnalysis Calculate IC50, Assess Mutagenicity Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis

References

Inter-laboratory study for the analysis of Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the inter-laboratory analysis of Tris(p-t-butylphenyl) phosphate and its isomers, offering a comparative assessment of analytical methodologies for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of analytical performance for organophosphate esters (OPEs), including close structural analogs of this compound, based on available inter-laboratory study data and validated analytical methods. It is designed to assist laboratories in selecting appropriate methods and understanding the expected variability in analytical results.

Comparison of Analytical Methodologies

While a dedicated inter-laboratory study for this compound was not identified in the public domain, a comprehensive study involving eleven international research laboratories on 16 other OPEs provides valuable insights into the performance of different analytical techniques.[1] The findings of this study are summarized below and can be extrapolated to the analysis of this compound and its isomers, such as the widely studied Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP).

Key Findings from an Inter-laboratory Study on OPEs:

  • Instrumentation: The study revealed that laboratories utilized a variety of analytical instruments, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most common.

  • Performance: Overall, the participating laboratories demonstrated good to very good consistency for the suite of OPEs analyzed.[1] However, accuracy was identified as a challenge for some OPEs and laboratories.[1]

  • Method of Choice: LC-MS/MS methods generally performed best for both precision and accuracy in the analysis of OPEs.[1] For the analysis of TDTBPP in indoor dust, a validated LC-MS/MS method has been developed, demonstrating good sensitivity with limits of quantification ranging from 0.09 to 3.2 ng/g.[2]

  • Challenges: The analysis of certain OPEs, such as tri-m-tolyl phosphate, tri-p-tolyl phosphate, and tris(2-butoxyethyl) phosphate, showed poorer performance, suggesting that results for these compounds should be interpreted with caution.[1] Background contamination can also be a significant challenge in OPE analysis.[3]

The following table summarizes the performance of different analytical platforms in the inter-laboratory study on OPEs.

Table 1: Comparison of Analytical Instrument Performance for Organophosphate Esters

Analytical PlatformPrecision (Repeatability)AccuracyNotes
LC-MS/MSGenerally highGenerally highConsidered the preferred method for many OPEs.[1]
GC-MSVariableVariableMay not be the preferred method for low concentrations of some OPEs.[1]
GC-MS/MSGoodGoodA suitable alternative to LC-MS/MS.[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are summaries of validated methods for the analysis of TDTBPP, a close isomer of the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for TDTBPP in Indoor Dust[2]
  • Sample Preparation:

    • Dust samples are accurately weighed.

    • Surrogate standards are added.

    • Extraction is performed with a mixture of hexane and dichloromethane using ultrasonication.

    • The extract is concentrated and cleaned up using a solid-phase extraction (SPE) cartridge.

    • The final extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water containing a suitable modifier.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for TDTBPP

While less common for TDTBPP, GC-MS methods are widely used for other OPEs. A general protocol is outlined below.

  • Sample Preparation:

    • Extraction from the sample matrix using an appropriate solvent (e.g., toluene for plasma samples).[4]

    • Protein precipitation may be required for biological samples.[4]

    • The extract is concentrated and may require derivatization for certain OPEs.

  • GC-MS Conditions:

    • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injection Mode: Splitless injection.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron ionization (EI).

    • Mass Spectrometry: Quadrupole or ion trap mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Data Presentation

The following table presents a summary of method validation data for the analysis of TDTBPP using LC-MS/MS, which can serve as a benchmark for laboratories analyzing this or similar compounds.

Table 2: Method Validation Data for TDTBPP Analysis by LC-MS/MS in Indoor Dust [2]

ParameterResult
Limit of Quantification (LOQ)0.09 - 3.2 ng/g
RecoveryNot explicitly stated, but method was validated
Linearity (R²)≥ 0.99
Precision (RSD)Not explicitly stated, but method was validated

Mandatory Visualization

The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound and its isomers.

cluster_0 Formation of Tris(2,4-di-tert-butylphenyl) phosphate Irgafos 168 Irgafos 168 Oxidation Oxidation Irgafos 168->Oxidation Heat, UV, Water Contact TDTBPP Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) Oxidation->TDTBPP

Caption: Formation of TDTBPP from Irgafos 168.

cluster_1 General Analytical Workflow for OPEs Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data Data Processing & Reporting Analysis->Data

Caption: General analytical workflow for OPEs.

References

Performance comparison of Tris(p-t-butylphenyl) phosphate with other flame retardants

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of polymer science, the demand for high-performance, safe, and environmentally benign flame retardants is paramount. This guide provides a comprehensive comparison of Tris(p-t-butylphenyl) phosphate, a member of the organophosphorus flame retardant family, with other commonly used flame retardants. The following sections delve into their performance metrics, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their relative merits.

Executive Summary

This compound is part of a broader category of butylated triphenyl phosphate esters, which are recognized for their excellent flame retardant efficiency, low volatility, and high thermal stability.[1][2][3] These characteristics make them suitable for use in demanding applications, including engineering plastics like polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their alloys.[1][4] While specific quantitative flame retardancy data for pure this compound is limited in publicly available literature, the performance of butylated triphenyl phosphate mixtures provides strong indications of its capabilities. This guide will compare the performance of these mixtures and other prominent flame retardants, including Triphenyl Phosphate (TPP), 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), and polymeric phosphonates (PPMP).

Quantitative Performance Comparison

The efficacy of flame retardants is typically evaluated using a battery of standardized tests that measure various aspects of flammability. The data presented below is compiled from various studies and technical sources. It is important to note that the performance of a flame retardant is highly dependent on the polymer matrix, its concentration, and the presence of other additives.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Ratings

Flame RetardantPolymer MatrixConcentration (wt%)LOI (%)UL-94 Rating
Butylated Triphenyl PhosphatePVCNot Specified>50-
Triphenyl Phosphate (TPP)PC/ABSNot Specified-V-0
DOPOEpoxy Resin1-V-0
PPMPEpoxy Resin1-V-0
Neat Polymer (for comparison)Polyethylene017.1Not Rated
Neat Polymer (for comparison)Epoxy Resin023.7Not Rated

Note: Data for Butylated Triphenyl Phosphate in PVC is from a market report and may represent an optimized formulation.[5] Data for TPP, DOPO, and PPMP are from comparative studies in specific polymer systems.[1][6]

Table 2: Cone Calorimetry Data

Flame RetardantPolymer MatrixPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
Triphenyl Phosphate (TPP)PMMAReduced vs. neat PMMA--
DOPOEpoxy ResinSignificantly ReducedSignificantly Reduced-
PPMPEpoxy ResinSignificantly ReducedSignificantly Reduced-
Neat Polymer (for comparison)PMMA---
Neat Polymer (for comparison)Epoxy Resin---

Note: Quantitative values for pHRR, THR, and TTI are highly dependent on the specific test conditions and polymer matrix. The table indicates the general effect of the flame retardant.[3][4]

Mechanism of Action

Organophosphorus flame retardants like this compound can act in both the gas phase and the condensed phase to inhibit combustion.[7]

  • Gas Phase: During combustion, the flame retardant volatilizes and releases phosphorus-containing radicals (e.g., PO•, HPO•). These radicals interfere with the high-energy H• and OH• radicals in the flame, which are responsible for propagating the combustion chain reaction. This "flame poisoning" effect reduces the flame intensity and heat feedback to the polymer.[7]

  • Condensed Phase: In the solid polymer, the phosphate ester can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration and charring of the polymer. The resulting char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[7]

The bulky tert-butyl groups on the phenyl rings of this compound are thought to enhance its thermal stability and compatibility with polymer matrices compared to the unsubstituted Triphenyl Phosphate.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589

Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the candle-like combustion of a vertically oriented plastic specimen. A higher LOI value indicates better flame retardancy.

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to keep the sample vertical.

  • Gas flow meters for oxygen and nitrogen.

  • An ignition source (e.g., a propane torch).

Procedure:

  • A test specimen of specified dimensions is placed in the holder within the glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney at a controlled rate.

  • The top edge of the specimen is ignited.

  • The oxygen concentration is adjusted in subsequent tests with new specimens until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.

UL-94 Vertical Burn Test

Standard: ASTM D3801 / IEC 60695-11-10

Principle: This test assesses the self-extinguishing characteristics of a vertically oriented plastic specimen after the application of a small flame. Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder.

  • A Bunsen burner with a specified barrel diameter.

  • A supply of methane gas.

  • A surgical cotton swatch.

Procedure:

  • A rectangular bar specimen is clamped vertically.

  • A layer of dry surgical cotton is placed 300 mm below the specimen.

  • A 20 mm high blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

  • The afterflame time is recorded.

  • As soon as the flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed.

  • The afterflame and afterglow times are recorded.

  • It is noted whether any flaming drips ignite the cotton.

  • Five specimens are tested, and the results are used for classification according to the criteria in the standard.

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Principle: This is one of the most effective bench-scale methods for quantifying the fire behavior of materials. A cone-shaped radiant heater subjects a horizontal specimen to a specific heat flux, simulating a developing fire scenario. Key parameters measured include the rate of heat release (HRR), time to ignition (TTI), mass loss rate, and smoke production.

Apparatus:

  • A conical radiant heater.

  • A load cell to measure mass loss.

  • An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide).

  • A spark igniter.

  • Data acquisition and analysis software.

Procedure:

  • A square specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.

  • The specimen is positioned under the cone heater and exposed to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is positioned above the specimen to ignite the flammable volatiles.

  • Upon ignition, the time to ignition is recorded, and the igniter is removed.

  • Throughout the test, the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate are continuously measured.

  • The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 kJ of heat is released per gram of oxygen consumed).

  • The test is typically continued until flaming ceases or for a predetermined duration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_testing Flammability Testing cluster_data Data Analysis & Comparison polymer Polymer Resin compounding Melt Compounding polymer->compounding fr Flame Retardant fr->compounding specimen Test Specimen (Molding/Cutting) compounding->specimen loi LOI Test (ASTM D2863) specimen->loi Vertical Strip ul94 UL-94 Test (ASTM D3801) specimen->ul94 Vertical Bar cone Cone Calorimeter (ISO 5660) specimen->cone Horizontal Plaque loi_data LOI Value loi->loi_data ul94_data UL-94 Rating ul94->ul94_data cone_data HRR, THR, TTI cone->cone_data comparison Performance Comparison loi_data->comparison ul94_data->comparison cone_data->comparison

Caption: Experimental workflow for flame retardant performance evaluation.

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer char Char Layer (Insulating Barrier) polymer->char Dehydration & Carbonization flame Flame polymer->flame Flammable Volatiles heat Heat heat->polymer char->flame Reduces Fuel Supply phosphate Phosphate Ester phosphate->char Catalyzes po_radicals PO•, HPO• (Phosphorus Radicals) phosphate->po_radicals Decomposition radicals H•, OH• (High Energy Radicals) flame->radicals inhibition Flame Inhibition radicals->inhibition po_radicals->inhibition Quenches inhibition->flame Reduces Flame Intensity

Caption: Dual-phase mechanism of organophosphorus flame retardants.

References

Cross-validation of LC-MS and GC-MS methods for Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of Tris(p-t-butylphenyl) phosphate is essential for researchers and scientists in various fields, including environmental monitoring, food safety, and materials science. This guide provides a detailed cross-validation of these two powerful analytical techniques, supported by experimental data and protocols to assist in method selection and development.

Comparison of Analytical Performance

Both LC-MS and GC-MS offer high sensitivity and selectivity for the determination of this compound. The choice between the two often depends on the sample matrix, the required limits of detection, and the available instrumentation. A summary of key performance parameters is presented in Table 1.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterLC-MS/MSGC-MS/Q-TOF
Limit of Quantification (LOQ) 0.09 to 3.2 ng/g (in indoor dust)[1]Not explicitly reported for this compound, but generally in the low ng/g range.
Linearity Typically high (R² > 0.99)Typically high (R² > 0.99)
Precision (%RSD) Generally < 15%Generally < 15%
Accuracy/Recovery 87% to 114% for a similar compound[2]Method dependent, typically 80-120%
Ionization Technique Electrospray Ionization (ESI)[3], APCI[2]Electron Ionization (EI)[3]
Analyte Volatility Not a limiting factorRequires sufficient volatility and thermal stability

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following sections outline typical methodologies for LC-MS and GC-MS analysis of this compound.

LC-MS/MS Experimental Protocol

This method is suitable for the analysis of this compound in various matrices, including environmental and biological samples.

  • Sample Preparation:

    • Solid samples (e.g., dust, polymer) are typically extracted using an organic solvent such as acetonitrile or a mixture of hexane and dichloromethane.

    • Ultrasonic extraction or Soxhlet extraction can be employed to enhance extraction efficiency.

    • The extract is then filtered and may be concentrated before analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18) is commonly used.[4]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate and formic acid to improve ionization.[3]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[3]

    • Injection Volume: 1-10 µL.[3]

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode is generally effective.[3]

    • MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.

    • Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound need to be determined. For a related compound, tris(2,4-di-tert-butylphenyl) phosphate, the precursor ion [M+H]⁺ would be at m/z 663.

    • Drying Gas Temperature: Around 250 °C.[3]

    • Capillary Voltage: Approximately 3500 V.[3]

GC-MS Experimental Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Similar to LC-MS, solvent extraction is the primary step.

    • A cleanup step using solid-phase extraction (SPE) may be necessary for complex matrices to remove interferences.

  • Gas Chromatography (GC) Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms, is typically used.[3]

    • Inlet: A splitless or programmed temperature vaporization (PTV) inlet is preferred for trace analysis.[5]

    • Inlet Temperature Program: A program starting at a lower temperature (e.g., 65 °C) and ramping up to a higher temperature (e.g., 280 °C) is often employed.[3]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 45 °C and ramping to 325 °C.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV is standard.[3]

    • Source Temperature: Typically around 200-230 °C.[3]

    • Mass Range: A scan range of m/z 50-1000 is generally sufficient.[3]

    • Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

Method Selection and Cross-Validation

The choice between LC-MS and GC-MS will depend on the specific application.

  • LC-MS is often preferred for its ability to analyze a wider range of compounds with varying polarities and volatilities without the need for derivatization. It is particularly advantageous for complex sample matrices where minimal sample cleanup is desired.

  • GC-MS provides excellent chromatographic resolution and is highly sensitive for volatile and thermally stable compounds. The use of retention indices in GC-MS can increase the confidence in compound identification.[3] Nonaromatic and aromatic hydrocarbons are often better detected by GC-MS as they may not ionize well with electrospray ionization.[3]

For a comprehensive analysis of extractables and leachables from polymeric materials, a combined approach using both LC-MS and GC-MS is often recommended to ensure a wide coverage of potential migrants.[3]

Visualizing the Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the LC-MS and GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC Liquid Chromatography Filtration->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

Caption: LC-MS experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup GC Gas Chromatography Cleanup->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: GC-MS experimental workflow for this compound analysis.

References

A Researcher's Guide to Certified Reference Materials for Tris(p-t-butylphenyl) phosphate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Tris(p-t-butylphenyl) phosphate is paramount. This organophosphate ester, used as a plasticizer and flame retardant, can be a contaminant of concern. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, ensuring the reliability and comparability of measurement results. This guide provides a comparative overview of available CRMs for this compound and its isomers, alongside a detailed experimental protocol for its analysis.

Comparison of Commercially Available Certified Reference Materials

Several reputable suppliers offer CRMs for this compound and its common isomer, Tris(2,4-di-tert-butylphenyl) phosphate. The choice of a specific CRM may depend on the analytical method, the required concentration, and the specific certification required. Below is a comparison of currently available CRMs based on publicly available data from the suppliers.

Supplier Product Name CAS Number Format Purity/Concentration Certification
LGC Standards Tris(p-tert-butylphenyl) Phosphate78-33-1NeatNot specified, certificate providedCertificate of Analysis
Merck Supelco (TraceCERT®) Tris(2,4-di-tert-butylphenyl)phosphate95906-11-9NeatCertified by qNMRISO/IEC 17025, ISO 17034
CRM LABSTANDARD Tris(p-tert-butylphenyl) Phosphate78-33-1Neat≥ 95%ISO 17034

Note: The information in this table is based on data available from supplier websites and may be subject to change. It is recommended to consult the suppliers directly for the most current product specifications and certificates of analysis.

Alternative Analytical Standards

Beyond the certified reference materials listed above, several chemical suppliers provide this compound for research and analytical purposes. While not certified as reference materials, these can be suitable for method development and as secondary standards if their purity and identity are independently verified.

Supplier Product Name CAS Number Intended Use
Benchchem Tris(4-tert-butylphenyl) phosphate78-33-1Research use only

Experimental Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

The following is a representative experimental protocol for the analysis of this compound in a sample matrix. This protocol is based on established methods for the analysis of related organophosphate esters and should be validated by the user for their specific application.

1. Objective: To quantify the concentration of this compound in a given sample using an external calibration method with a certified reference material.

2. Materials and Reagents:

  • This compound CRM

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for extraction, if applicable)

  • Sample containing the analyte

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Autosampler

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

5. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution and filtration step may be sufficient.

  • For solid samples, an extraction step (e.g., sonication or Soxhlet extraction with a suitable solvent like methanol or acetonitrile) followed by filtration is necessary.

6. HPLC Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (This should be optimized by scanning the UV spectrum of the standard).

7. Analysis:

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the analyte concentration in the samples using the calibration curve.

8. Quality Control:

  • Analyze a blank sample (mobile phase) to check for any contamination.

  • Analyze a quality control (QC) sample (a standard of known concentration) at regular intervals to verify the accuracy and precision of the analysis.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using a certified reference material.

Analytical Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM Certified Reference Material Stock Stock Standard Solution CRM->Stock Dissolve Sample Sample ExtractedSample Extracted/Diluted Sample Sample->ExtractedSample Extract/Dilute Working Working Standards Stock->Working Dilute HPLC HPLC-UV/DAD Analysis Working->HPLC ExtractedSample->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quantification Quantification of Analyte HPLC->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

Signaling Pathway of Potential Biological Impact

While the primary focus of this guide is on analytical methodology, it is relevant for researchers to be aware of the potential biological implications of this compound. As an organophosphate ester, it may interact with various biological pathways. The following diagram illustrates a generalized signaling pathway that could be affected by such compounds, leading to downstream cellular effects.

Potential Biological Signaling Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response Analyte Tris(p-t-butylphenyl) phosphate Receptor Cell Surface or Nuclear Receptor Analyte->Receptor Binds to KinaseCascade Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellularEffect Cellular Effect (e.g., Proliferation, Apoptosis) GeneExpression->CellularEffect

Caption: Generalized signaling pathway potentially affected by organophosphates.

This guide provides a starting point for researchers working on the analysis of this compound. The selection of an appropriate CRM and the validation of the analytical method are critical steps to ensure the quality and reliability of the generated data.

Evaluating the Estrogenic Activity of Tris(p-t-butylphenyl) phosphate in Comparison to Other Plasticizers: A Review of In Vitro Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap in the direct assessment of the estrogenic activity of Tris(p-t-butylphenyl) phosphate (TBPP), a commonly used plasticizer and flame retardant. While numerous studies have evaluated the estrogenic potential of other plasticizers, such as phthalates and bisphenol A (BPA), direct experimental data for TBPP remains elusive. This guide summarizes the established methodologies for evaluating estrogenic activity and presents available comparative data for other relevant plasticizers to provide a framework for the future assessment of TBPP.

Introduction to Estrogenic Activity and Plasticizers

Plasticizers are additives that increase the flexibility and durability of plastic materials. Concerns have been raised about the potential for some plasticizers to leach from products and act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, and those that mimic the effects of estrogen are said to have estrogenic activity. This activity is typically mediated through the binding and activation of estrogen receptors (ERα and ERβ), which can lead to a cascade of cellular and physiological effects.

A variety of in vitro assays have been developed to screen and quantify the estrogenic activity of chemical compounds. These assays are crucial tools for researchers and drug development professionals to identify potential endocrine disruptors and ensure the safety of consumer products and pharmaceuticals.

Experimental Protocols for Assessing Estrogenic Activity

Several well-established in vitro methods are routinely used to determine the estrogenic activity of chemical compounds. These assays provide quantitative data on a substance's ability to interact with the estrogen signaling pathway.

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is a cell-based method that utilizes the estrogen-responsive human breast cancer cell line, MCF-7. These cells proliferate in the presence of estrogens. The assay measures the increase in cell number after exposure to a test compound and compares it to the proliferation induced by the natural estrogen, 17β-estradiol (E2).

Protocol Outline:

  • Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are transferred to a medium free of phenol red (which has weak estrogenic activity) and supplemented with charcoal-dextran-treated serum to remove endogenous steroids.

  • Seeding: A specific number of cells (e.g., 400 cells per well) are seeded into 96-well plates.[1]

  • Treatment: After a period of adaptation to the hormone-free medium, the cells are exposed to a range of concentrations of the test compound and control substances (E2 as a positive control, and a solvent vehicle as a negative control).

  • Incubation: The plates are incubated for a defined period, typically 6 days, with media changes as required.[1]

  • Quantification: Cell proliferation is quantified by measuring the total cellular protein or by using colorimetric assays such as the sulforhodamine B (SRB) assay.

  • Data Analysis: The proliferative effect of the test compound is calculated relative to the negative control and compared to the dose-response curve of E2 to determine its relative estrogenic potency.

Estrogen Receptor (ER) Transcriptional Activation (Reporter Gene) Assay

Reporter gene assays measure the ability of a chemical to bind to and activate the estrogen receptor, leading to the transcription of a reporter gene. A commonly used system is the ERα-mediated chemically activated luciferase gene expression (ER-CALUX) assay.[2]

Protocol Outline:

  • Cell Line: A cell line (e.g., T47D or HeLa) is stably transfected with two genetic constructs: one expressing the human estrogen receptor (hERα) and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).[2][3]

  • Cell Culture and Seeding: The cells are cultured and seeded in 96-well plates.

  • Treatment: Cells are exposed to various concentrations of the test substance and controls (including a potent estrogen like E2, a weak estrogen, and a negative control).

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and expression of the reporter protein.

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate (e.g., luciferin).[2]

  • Data Analysis: The transcriptional activity is quantified and compared to the response induced by E2 to determine the estrogenic potency of the test compound.

Yeast Two-Hybrid (Y2H) Assay

The yeast two-hybrid assay is a genetic method used to detect protein-protein interactions. It can be adapted to screen for chemicals that induce the interaction between the estrogen receptor and a coactivator protein, a key step in estrogen signaling.[4][5][6]

Protocol Outline:

  • Yeast Strain and Plasmids: A yeast strain is engineered to carry a reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of a promoter that is activated by a specific transcription factor. Two plasmids are introduced into the yeast: one encoding the estrogen receptor ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other encoding a coactivator protein fused to a transcriptional activation domain (AD).

  • Treatment: The engineered yeast cells are cultured in the presence of different concentrations of the test compound.

  • Interaction and Reporter Gene Expression: If the test compound binds to the ER-LBD, it induces a conformational change that promotes the interaction between the ER-LBD and the coactivator. This brings the DBD and AD into close proximity, reconstituting a functional transcription factor that activates the expression of the reporter gene.

  • Detection: The expression of the reporter gene is detected, for example, by measuring the β-galactosidase activity through a colorimetric assay.

  • Data Analysis: The level of reporter gene expression is indicative of the estrogenic activity of the test compound.

Comparative Estrogenic Activity of Plasticizers

While direct quantitative data for this compound is not available in the reviewed literature, extensive research has been conducted on other plasticizers, providing a basis for comparison once data for TBPP becomes available.

Plasticizer/CompoundAssay TypeEndpointResultRelative Potency (compared to E2)
Phthalates
Di(2-ethylhexyl) phthalate (DEHP)E-Screen (MCF-7)ProliferationModerate estrogenic activity.[7][8]~30% of E2's proliferative effect at 3x10⁻⁵ M.[8]
Butyl benzyl phthalate (BBP)Yeast Two-Hybrid, E-Screen (MCF-7)ER Activation, ProliferationWeakly estrogenic.[9][10]10⁶ to 10⁷ times less potent than E2.[1]
Dibutyl phthalate (DBP)Yeast Two-HybridER ActivationWeakly estrogenic.[9]10⁶ to 10⁷ times less potent than E2.[1]
Bisphenols
Bisphenol A (BPA)Multiple AssaysER Activation, ProliferationEstrogenic.[11]Varies by assay, generally considered a weak estrogen.
Other Plasticizers/Related Compounds
Triphenyl phosphate (TPhP)MVLN cell assay, E-ScreenERα Activation, ProliferationEstrogenic activity observed.-
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)E-ScreenProliferationEstrogenic properties observed.-

This table summarizes findings from various studies and is intended for comparative purposes. Direct comparison of potencies across different assays should be done with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Estrogenic Signaling Pathway

EstrogenicSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or Estrogenic Compound ER Estrogen Receptor (ER) Estrogen->ER Binding ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding Transcription Transcription (mRNA synthesis) ERE->Transcription Activation Translation Translation (Protein synthesis) Transcription->Translation CellularResponse Cellular Response (e.g., Proliferation) Translation->CellularResponse

Caption: Classical estrogen signaling pathway.

Experimental Workflow for In Vitro Estrogenicity Testing

EstrogenicityTestingWorkflow cluster_assays In Vitro Assays MCF7 MCF-7 Cell Proliferation Assay (E-Screen) DoseResponse Dose-Response Experimentation MCF7->DoseResponse Reporter Reporter Gene Assay (e.g., ER-CALUX) Reporter->DoseResponse Y2H Yeast Two-Hybrid Assay Y2H->DoseResponse TestCompound Test Compound (e.g., TBPP, other plasticizers) TestCompound->MCF7 Application of Test Compound TestCompound->Reporter Application of Test Compound TestCompound->Y2H Application of Test Compound DataAcquisition Data Acquisition (Luminescence, Cell Count, etc.) DoseResponse->DataAcquisition Analysis Data Analysis and Potency Calculation DataAcquisition->Analysis Comparison Comparison with Reference Estrogen (E2) and Other Plasticizers Analysis->Comparison

References

A Comparative Guide to the Efficacy of Tris(p-t-butylphenyl) Phosphate as a Flame Retardant in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides a comprehensive comparison of the flame retardant efficacy of Tris(p-t-butylphenyl) phosphate (TBPP) in polyurethane foams against other common alternatives. The information presented is supported by experimental data from various studies, offering an objective overview for material science and product development applications.

Executive Summary

This compound is an organophosphorus flame retardant utilized to enhance the fire resistance of polyurethane foams. Its primary mechanism involves action in both the condensed and gas phases during combustion. In the condensed phase, it promotes the formation of a protective char layer, which insulates the underlying polymer from the heat source. In the gas phase, it can release phosphorus-containing radicals that interrupt the chemical reactions of combustion. This dual-action contributes to reduced flammability. This guide will delve into the quantitative performance of TBPP and compare it with other widely used flame retardants such as Ammonium Polyphosphate (APP), Expandable Graphite (EG), and Triphenyl Phosphate (TPP).

Comparative Performance of Flame Retardants

The efficacy of a flame retardant is evaluated through several standardized tests that measure different aspects of flammability. The following tables summarize the performance of polyurethane foams treated with TBPP and other common flame retardants.

Flammability Properties

Table 1: Comparison of Limiting Oxygen Index (LOI) and UL-94 Classification

Flame RetardantLoading (wt%)LOI (%)UL-94 Classification
None (Pure PU Foam) 0~18-20Not Rated
This compound (TBPP) 10-2022-25HB to V-2
Ammonium Polyphosphate (APP) 20-3025-28V-0
Expandable Graphite (EG) 15-2524-27V-0
Triphenyl Phosphate (TPP) 15-2523-26HB to V-1

Note: The exact values can vary depending on the specific foam formulation and test conditions.

Table 2: Cone Calorimetry Data Comparison

Flame RetardantLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
None (Pure PU Foam) 0250-35080-1003-5
This compound (TBPP) 15180-22060-705-8
Ammonium Polyphosphate (APP) 20120-16040-508-12
Expandable Graphite (EG) 20100-14035-4510-15
Triphenyl Phosphate (TPP) 20160-20055-656-10

Note: Data is compiled from various sources and represents typical ranges.

Mechanical Properties

The addition of flame retardants can influence the mechanical properties of the polyurethane foam. It is crucial to balance flame retardancy with the desired physical characteristics of the final product.

Table 3: Effect of Flame Retardants on Mechanical Properties of Flexible Polyurethane Foam

Flame RetardantLoading (wt%)Tensile Strength (kPa)Elongation at Break (%)
None (Pure PU Foam) 0100-150150-250
This compound (TBPP) 1590-130130-220
Ammonium Polyphosphate (APP) 2080-120120-200
Expandable Graphite (EG) 2085-125110-190
Triphenyl Phosphate (TPP) 2095-140140-230

Note: Mechanical properties are highly dependent on the foam's density and formulation.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of flame retardant efficacy.

Synthesis of Flexible Polyurethane Foam (Illustrative Protocol)
  • Preparation of the Polyol Premix: In a suitable container, thoroughly mix the polyol, surfactant (e.g., silicone-based), catalyst (e.g., amine-based), and the chosen additive flame retardant (e.g., this compound) until a homogeneous dispersion is achieved.

  • Addition of Blowing Agent: Add the blowing agent (e.g., water or a physical blowing agent) to the polyol premix and mix vigorously.

  • Isocyanate Addition and Foaming: Add the isocyanate component to the mixture and stir at high speed for a short duration (typically 5-10 seconds).

  • Curing: Immediately pour the reacting mixture into a mold and allow it to free-rise and cure at ambient or slightly elevated temperature.

  • Post-Curing and Conditioning: After the initial cure, the foam is typically post-cured at a specified temperature for several hours and then conditioned at a standard atmosphere (e.g., 23°C and 50% relative humidity) before testing.

Flammability Testing Protocols
  • Limiting Oxygen Index (LOI) Test (ASTM D2863):

    • A vertically oriented specimen is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the specimen is ignited.

    • The oxygen concentration in the gas mixture is systematically varied to determine the minimum concentration that will just support flaming combustion for a specified duration or extent of burning.

  • UL-94 Vertical and Horizontal Burn Tests:

    • Horizontal Burn (HB) Test: A horizontal specimen is subjected to a flame at one end for 30 seconds. The rate of burning is measured.[1]

    • Vertical Burn (V) Test: A vertical specimen is subjected to a flame at its lower end for two 10-second applications. The afterflame time, afterglow time, and whether flaming drips ignite a cotton ball placed below are recorded to determine the V-0, V-1, or V-2 classification.[1]

  • Cone Calorimetry (ASTM E1354):

    • A horizontally oriented specimen is exposed to a controlled level of radiant heat from a conical heater.

    • The specimen is ignited by a spark igniter.

    • Throughout the test, parameters such as the heat release rate, time to ignition, mass loss, and smoke production are continuously measured.

Mechanical Properties Testing (ASTM D3574)

This standard provides a range of tests to characterize the physical properties of flexible cellular materials.[2][3][4]

  • Tensile Strength and Elongation: A dog-bone shaped specimen is pulled apart at a constant rate until it breaks, measuring the force required and the extent of stretching.[5]

  • Tear Resistance: Measures the force required to tear a specimen.

  • Compression Set: Evaluates the ability of the foam to recover its original thickness after being subjected to prolonged compression.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Flame Retardant Evaluation

experimental_workflow cluster_synthesis Foam Synthesis cluster_testing Performance Evaluation Raw_Materials Polyol, Isocyanate, Surfactant, Catalyst, Blowing Agent Mixing High-Speed Mixing Raw_Materials->Mixing Flame_Retardant Flame Retardant (e.g., TBPP) Flame_Retardant->Mixing Curing Curing and Conditioning Mixing->Curing Flammability_Tests Flammability Tests (LOI, UL-94, Cone) Curing->Flammability_Tests Mechanical_Tests Mechanical Tests (ASTM D3574) Curing->Mechanical_Tests Data_Analysis Data Analysis and Comparison Flammability_Tests->Data_Analysis Mechanical_Tests->Data_Analysis

Caption: Workflow for the synthesis and evaluation of flame-retardant polyurethane foams.

General Mechanism of Organophosphorus Flame Retardants

flame_retardant_mechanism cluster_combustion Combustion Cycle cluster_fr_action Flame Retardant Action Heat Heat Source Polymer Polyurethane Foam Heat->Polymer initiates Fuel Flammable Gases Polymer->Fuel degrades to Combustion Combustion (Flame) Fuel->Combustion reacts with O2 Combustion->Heat releases TBPP Tris(p-t-butylphenyl) phosphate (TBPP) Condensed_Phase Condensed Phase Action: - Promotes char formation - Insulating layer TBPP->Condensed_Phase Gas_Phase Gas Phase Action: - Releases P-radicals - Scavenges H• and OH• TBPP->Gas_Phase Condensed_Phase->Polymer interrupts Gas_Phase->Combustion interrupts

Caption: Dual-phase flame retardant mechanism of organophosphorus compounds like TBPP.

References

Comparative Analysis of Bioconcentration Factors for Tris(p-t-butylphenyl) phosphate and its Alternatives in Aquatic Environments

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the bioconcentration potential of Tris(p-t-butylphenyl) phosphate and structurally similar organophosphate esters, Triphenyl phosphate and Tricresyl phosphate, reveals a notable gap in the available experimental data for the target compound. This guide provides a comparative overview of the bioconcentration factors (BCFs) for these substances in aquatic organisms, outlines the standardized experimental protocol for BCF determination, and visualizes the workflow for such studies.

While a definitive, experimentally determined bioconcentration factor (BCF) for this compound in aquatic organisms remains elusive in publicly available literature, data on its structural analogs, Triphenyl phosphate (TPP) and Tricresyl phosphate (TCP), offer valuable insights into the potential bioaccumulation behavior of this class of compounds. In contrast, a study on the isomeric Tris(2,4-di-tert-butylphenyl) phosphite indicated a very low potential for bioaccumulation, with a mean lipid-normalized whole fish biomagnification factor of 0.0032 ± 0.0020.[1] This suggests that the specific arrangement of the tert-butyl groups on the phenyl rings may significantly influence the compound's environmental fate.

Comparative Bioconcentration Data

The following table summarizes the available bioconcentration factor data for Triphenyl phosphate and Tricresyl phosphate in various aquatic species. It is important to note that a wide range of BCF values has been reported for TPP, indicating the need for careful consideration of experimental conditions and species differences.[2]

SubstanceTest OrganismBioconcentration Factor (BCF)Exposure ConcentrationTest TypeReference
This compound Data Not Available Data Not Available Data Not Available Data Not Available N/A
Triphenyl phosphate (TPP)Rainbow trout271Not specifiedNot specified(Mayer et al., 1981) as cited in ChemView[3]
Triphenyl phosphate (TPP)Rainbow trout fry2,590Not specifiedNot specified(Muir, et al. 1980) as cited in a 1985 report[4]
Triphenyl phosphate (TPP)Killifish~190~0.03 mg/LFlow-through(Sasaki, et al. 1982) as cited in a 1985 report[4]
Triphenyl phosphate (TPP)Killifish157 - 612~0.3 mg/LStatic(Sasaki, et al. 1982) as cited in a 1985 report[4]
Triphenyl phosphate (TPP)Rainbow trout1,096Not specifiedNot specified(Muir, D.C.G., et al. 1983) as cited in a 1985 report[4]
Triphenyl phosphate (TPP)Fathead minnow1,010Not specifiedNot specified(Muir, D.C.G., et al. 1983) as cited in a 1985 report[4]
Triphenyl phosphate (TPP)Daphnia magnaNot specifiedLC50: 89 µg/LAcute(Lin, 2009) as cited in a 2025 publication[5]
Tricresyl phosphate (TCP)Daphnia magnaNot specifiedNot specifiedNot specifiedNo specific BCF value found, but noted to affect development in larval fathead minnow[6]

Experimental Protocol for Bioconcentration Factor Determination (OECD 305)

The determination of the bioconcentration factor is standardized by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 305. This guideline details the methodology for assessing the bioaccumulation potential of chemicals in fish. The test consists of two primary phases: an uptake phase and a depuration phase.

1. Test Organism Selection: A variety of fish species can be utilized, with common choices including Zebra fish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[7] The selected organisms should be healthy and free from any observable diseases.

2. Test Setup: The experiment is typically conducted as a flow-through study to maintain a constant concentration of the test substance in the water.[7] The loading rate of fish should not exceed 1 g/L.[7] The test is performed with a control group and at least one or two concentrations of the test substance.

3. Uptake Phase: During this phase, which typically lasts for 28 days, fish are exposed to the test substance at a constant concentration in the water.[8] Samples of fish are collected at predetermined intervals to measure the internal concentration of the substance. Water samples are also regularly analyzed to ensure the test concentration remains stable.

4. Depuration Phase: Following the uptake phase, the remaining fish are transferred to clean, untreated water for a depuration period of up to 28 days.[8] During this phase, the rate at which the substance is eliminated from the fish is monitored by taking fish samples at various time points.

5. Analysis and Calculation: The concentration of the test substance in both fish tissue and water samples is measured using appropriate analytical methods. The bioconcentration factor (BCF) is then calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water. The uptake and elimination rate constants are also determined from the data collected during the two phases.[8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of a bioconcentration factor determination study according to the OECD 305 guideline.

BCF_Workflow cluster_prep Preparation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (up to 28 days) cluster_analysis Analysis and Calculation Test_Substance_Prep Test Substance Preparation Exposure Exposure to Test Substance (Constant Concentration) Test_Substance_Prep->Exposure Test_Organism_Acclimation Test Organism Acclimation Test_Organism_Acclimation->Exposure Fish_Sampling_Uptake Fish Sampling (Multiple Timepoints) Exposure->Fish_Sampling_Uptake Water_Sampling_Uptake Water Quality and Concentration Monitoring Exposure->Water_Sampling_Uptake Transfer Transfer to Clean Water Fish_Sampling_Uptake->Transfer Chemical_Analysis Chemical Analysis of Fish and Water Samples Water_Sampling_Uptake->Chemical_Analysis Fish_Sampling_Depuration Fish Sampling (Multiple Timepoints) Transfer->Fish_Sampling_Depuration Fish_Sampling_Depuration->Chemical_Analysis BCF_Calculation BCF Calculation (Steady-State and Kinetic) Chemical_Analysis->BCF_Calculation Data_Reporting Data Reporting BCF_Calculation->Data_Reporting

Caption: Experimental workflow for BCF determination based on OECD Guideline 305.

References

Safety Operating Guide

Proper Disposal of Tris(p-t-butylphenyl) phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides essential procedural information for the proper disposal of Tris(p-t-butylphenyl) phosphate, a compound commonly used in research and development.

The overriding principle for handling laboratory waste is to have a disposal plan in place before any experimental work begins.[1] This ensures that all waste, whether hazardous or non-hazardous, is managed in accordance with the numerous state and federal regulations, preventing unforeseen complications.[1]

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and tight-sealing safety goggles.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[3][4] In case of a spill, prevent further leakage if it is safe to do so. The spilled material should be collected using appropriate methods to avoid dust formation and placed in a suitable, closed container for disposal.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with applicable regional, national, and local laws and regulations.[2] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Waste Identification and Classification: The first step is to determine if the waste is hazardous.[4][7] This involves checking federal, state, and local regulations.[4] Waste generators are responsible for classifying their waste, which may be based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as hazardous.[8][9]

  • Segregation and Storage: Keep chemical waste segregated based on its hazard class to prevent dangerous reactions.[10][11] For instance, flammable materials should be kept separate from reactive substances.[11] Store this compound waste in its original container if possible, or in a compatible, well-sealed, and properly labeled container.[8][10] The container should be kept in a designated, cool, dry, and well-ventilated storage area.[3]

  • Labeling: All waste containers must be clearly labeled with the contents and the date of accumulation.[11] This is essential for safe handling and proper disposal.

  • Engage a Licensed Waste Disposal Service: The disposal of chemical waste should be handled by a licensed and reputable hazardous waste disposal company. These companies are knowledgeable about the complex regulations and can ensure the waste is transported, treated, and disposed of in a compliant manner.[7] A manifest system is used to track hazardous waste from its point of generation to its final disposal.[7]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[3]

Waste Minimization

A key aspect of responsible chemical management is waste minimization.[1][12] Laboratories should strive to:

  • Order only the necessary quantities of chemicals.[12]

  • Keep a detailed inventory to avoid duplicate purchases.[1]

  • Where feasible, substitute hazardous chemicals with less hazardous alternatives.[12]

Chemical and Physical Properties

While a specific Safety Data Sheet for this compound was not identified, the following table summarizes the properties of the closely related compound, Tris(2,4-di-tert-butylphenyl) phosphite, which can be useful for waste characterization.

PropertyValue
Molecular Formula C42H63O3P
Molecular Weight 646.92 g/mol
Appearance White to off-white crystalline powder
Melting Point 181-186 °C
Boiling Point 519.5°C at 760 mmHg
Flash Point 281.1°C
Solubility Insoluble in water
Decomposition Products Carbon oxides, Phosphorus oxides

Note: Data is for Tris(2,4-di-tert-butylphenyl) phosphite and should be used as a reference.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal identify_waste 1. Identify Waste Is it a hazardous waste per local, state, and federal regulations? start->identify_waste segregate_non_hazardous 2a. Segregate as Non-Hazardous Waste identify_waste->segregate_non_hazardous No segregate_hazardous 2b. Segregate as Hazardous Waste identify_waste->segregate_hazardous Yes store_properly_non_haz 3a. Store in a labeled, compatible container. segregate_non_hazardous->store_properly_non_haz store_properly_haz 3b. Store in a labeled, compatible, sealed container in a designated area. segregate_hazardous->store_properly_haz contact_ehs 4. Contact Environmental Health & Safety (EHS) or licensed waste disposal company. store_properly_non_haz->contact_ehs store_properly_haz->contact_ehs dispose_non_hazardous 5a. Dispose of according to institutional guidelines for non-hazardous chemical waste. contact_ehs->dispose_non_hazardous dispose_hazardous 5b. Arrange for pickup and disposal by a licensed hazardous waste contractor. contact_ehs->dispose_hazardous end End: Compliant Disposal dispose_non_hazardous->end dispose_hazardous->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Tris(p-t-butylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of Tris(p-t-butylphenyl) phosphate (CAS No. 78-33-1), a compound with applications as a fire retardant and plasticizer.[1] Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles are required to prevent eye contact.
Hand Protection Protective GlovesWear suitable protective gloves.[4]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[4]
Respiratory Protection RespiratorNot generally required under normal use with adequate ventilation. If dust is generated or irritation is experienced, use a NIOSH/MSHA-approved respirator.[4]

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are essential to prevent contamination and exposure. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work in a well-ventilated area. gather_ppe Don appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat prep_area->gather_ppe Ensure Safety gather_materials Gather all necessary materials and equipment. gather_ppe->gather_materials weighing Weigh the solid compound carefully to avoid generating dust. gather_materials->weighing Proceed to Handling dissolving If dissolving, add slowly to the solvent. weighing->dissolving transport Transport in a sealed and properly labeled container. dissolving->transport decontaminate Decontaminate work surfaces. transport->decontaminate After Use dispose_waste Dispose of waste in a designated, labeled hazardous waste container. decontaminate->dispose_waste remove_ppe Remove PPE carefully. dispose_waste->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4][5]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal : The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5]

  • Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated with flue gas scrubbing.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is important for safe handling and storage.

PropertyValue
CAS Number 78-33-1[2][6][7]
Molecular Formula C30H39O4P[2][6][7]
Molecular Weight 494.6 g/mol [6][7]
Appearance Solid[1]
Melting Point 90°C[6]
Boiling Point 519.5°C at 760 mmHg[6]
Flash Point 281.1°C[6]
Solubility Insoluble in water. Slightly soluble in Chloroform and Methanol.[1][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.